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  • Product: 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride
  • CAS: 1177355-99-5

Core Science & Biosynthesis

Foundational

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

Abstract This technical guide provides an in-depth exploration of the putative mechanism of action of 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. While direct pharmacological data for this specific molecule i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. While direct pharmacological data for this specific molecule is limited, its structural features, particularly the core phenylpiperazine moiety, strongly suggest a potential interaction with key neurotransmitter systems in the central nervous system (CNS). This document synthesizes the current understanding of phenylpiperazine pharmacology, proposing a hypothesized mechanism of action for the title compound and outlining a comprehensive experimental framework for its validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the backbone of numerous approved and investigational drugs targeting the CNS. Compounds incorporating this moiety have demonstrated a wide range of pharmacological activities, including antipsychotic, anxiolytic, antidepressant, and antihypertensive effects.[1][2][3][4] The versatility of the phenylpiperazine ring allows for fine-tuning of receptor affinity and functional activity through chemical modification.

Hypothesized Mechanism of Action: A Focus on Serotonergic and Dopaminergic Pathways

Based on the extensive body of research on phenylpiperazine derivatives, the most probable mechanism of action for 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride involves modulation of serotonergic and/or dopaminergic receptors.[1][4] Specifically, the 5-HT1A, 5-HT2A, and D2-like receptors are common targets for this class of compounds.

The propanoic acid side chain introduces a distinct chemical feature that may influence receptor binding affinity and selectivity compared to other phenylpiperazine derivatives. It is plausible that this acidic moiety could interact with specific amino acid residues within the binding pockets of target receptors, potentially leading to a unique pharmacological profile.

The following diagram illustrates the hypothesized signaling pathways that may be modulated by 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride.

Hypothesized_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride 5HT1A_auto 5-HT1A Autoreceptor Compound->5HT1A_auto Agonism? 5HT1A_post Postsynaptic 5-HT1A Compound->5HT1A_post Agonism? 5HT2A_post Postsynaptic 5-HT2A Compound->5HT2A_post Antagonism? D2_post Postsynaptic D2 Compound->D2_post Antagonism? 5HT_release 5-HT Release 5HT1A_auto->5HT_release Inhibition 5HT_release->5HT1A_post Activates 5HT_release->5HT2A_post Activates Neuronal_Response Altered Neuronal Activity 5HT1A_post->Neuronal_Response Inhibitory 5HT2A_post->Neuronal_Response Excitatory D2_post->Neuronal_Response Modulatory

Caption: Hypothesized interaction of the compound with key serotonergic and dopaminergic receptors.

A Framework for Experimental Validation

To elucidate the precise mechanism of action of 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride, a systematic and multi-tiered experimental approach is required. The following sections detail the key experiments and workflows necessary to test the proposed hypothesis.

Tier 1: In Vitro Receptor Binding and Functional Assays

The initial step is to determine the binding affinity and functional activity of the compound at a panel of relevant CNS receptors.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the equilibrium dissociation constant (Ki) of 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride for a panel of receptors, including but not limited to 5-HT1A, 5-HT2A, D2, and other serotonin and dopamine receptor subtypes.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

    • A suitable radioligand for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

    • 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride.

    • Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Experimental Protocol: Functional Assays (e.g., GTPγS Binding Assay)

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • [35S]GTPγS.

    • GDP.

    • 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride.

    • A known agonist and antagonist for each receptor.

  • Procedure:

    • Pre-incubate the cell membranes with the test compound (for antagonist testing, also include a known agonist).

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate to allow for G-protein activation and binding of [35S]GTPγS.

    • Terminate the reaction and filter the samples.

    • Quantify the bound [35S]GTPγS using a scintillation counter.

    • Analyze the data to determine the Emax and EC50 (for agonists) or the IC50 and Kb (for antagonists).

Data Presentation: Receptor Binding and Functional Activity Profile

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action (Agonist/Antagonist)
5-HT1AExperimental ValueExperimental ValueTo be determined
5-HT2AExperimental ValueExperimental ValueTo be determined
D2Experimental ValueExperimental ValueTo be determined
Other targets.........
Tier 2: In Vivo Behavioral Pharmacology

Based on the in vitro profile, a series of in vivo behavioral assays in animal models can be conducted to assess the compound's functional effects on the CNS.

Experimental Workflow: In Vivo Behavioral Assessment

In_Vivo_Workflow In_Vitro_Profile In Vitro Receptor Profile Hypothesis Formulate Behavioral Hypothesis (e.g., Anxiolytic, Antipsychotic) In_Vitro_Profile->Hypothesis Model_Selection Select Appropriate Animal Models Hypothesis->Model_Selection Dose_Response Dose-Response Studies Model_Selection->Dose_Response Behavioral_Tests Conduct Behavioral Assays (e.g., Elevated Plus Maze, Prepulse Inhibition) Dose_Response->Behavioral_Tests Data_Analysis Statistical Analysis of Behavioral Data Behavioral_Tests->Data_Analysis Conclusion Conclusion on In Vivo Efficacy and Potency Data_Analysis->Conclusion

Caption: A systematic workflow for in vivo behavioral characterization.

Example Protocols:

  • Elevated Plus Maze (for anxiolytic activity): This test assesses anxiety-like behavior in rodents. An anxiolytic compound would be expected to increase the time spent in and the number of entries into the open arms of the maze.[4]

  • Prepulse Inhibition of the Acoustic Startle Reflex (for antipsychotic activity): This is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotic drugs can often restore this deficit.

  • Apomorphine-induced climbing in mice (for D2 receptor antagonism): This model is used to screen for antipsychotic potential. Compounds that antagonize D2 receptors can inhibit the climbing behavior induced by the dopamine agonist apomorphine.[2]

Conclusion and Future Directions

3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride represents an intriguing chemical entity with the potential for novel CNS activity. While direct experimental evidence is currently lacking, a robust hypothesis for its mechanism of action can be formulated based on the well-established pharmacology of the phenylpiperazine class. The proposed focus on serotonergic and dopaminergic receptor modulation provides a solid foundation for a comprehensive research program.

The experimental framework outlined in this guide, progressing from in vitro receptor characterization to in vivo behavioral validation, offers a clear and scientifically rigorous path to elucidating the true mechanism of action of this compound. The results of these studies will be crucial in determining its potential therapeutic utility and in guiding future drug development efforts centered around this and related chemical scaffolds.

References

  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. (n.d.).
  • Barreiro, E. J., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry, 66, 122-34.
  • Request PDF: Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. (2013). ResearchGate.
  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. (n.d.). PubChem.
  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Zatloukal, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 724.
  • Siddiqui, N., et al. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 17(5), 1890-7.

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Exploratory

An In-depth Technical Guide to CAS 1177355-99-5: Chemical Structure and Properties

A comprehensive exploration for researchers, scientists, and drug development professionals. Introduction CAS 1177355-99-5 has been identified as 1-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-2-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive exploration for researchers, scientists, and drug development professionals.

Introduction

CAS 1177355-99-5 has been identified as 1-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-2-fluoro-4-methoxy-5-(2,2,2-trifluoroethoxy)benzene. This novel heterocyclic compound has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. This guide provides a detailed analysis of its chemical structure, physicochemical properties, and potential synthetic pathways, offering valuable insights for researchers engaged in the development of new therapeutic agents.

Chemical Structure and Isomerism

The molecular structure of CAS 1177355-99-5 is characterized by a central dihydropyrimidine ring system, which is substituted at various positions. Key structural features include a chlorinated pyrimidine ring, a fluorinated and methoxylated benzene ring, and a trifluoroethoxy group. The precise arrangement of these functional groups is crucial for the molecule's biological activity and overall properties.

Systematic Name: 1-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-2-fluoro-4-methoxy-5-(2,2,2-trifluoroethoxy)benzene

Core Structural Components:

  • Dihydropyrimidine Core: A six-membered heterocyclic ring containing two nitrogen atoms, which is a common scaffold in many biologically active compounds.

  • Benzene Ring: Substituted with fluoro, methoxy, and trifluoroethoxy groups, which can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

  • Chlorine Atom: The presence of a chlorine atom on the pyrimidine ring can modulate the electronic properties and reactivity of the molecule.

  • Methyl and Methylene Groups: These alkyl groups contribute to the overall size and shape of the molecule.

Visualizing the Structure

Caption: 2D Chemical Structure of CAS 1177355-99-5.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Molecular Formula C₁₅H₁₂ClF₄N₂O₄Calculated
Molecular Weight 425.72 g/mol Calculated
Appearance White to off-white solid[1]
Purity >97%
Storage Temperature Refrigerator
Shipping Temperature Room Temperature

Synthesis and Manufacturing

The synthesis of complex organic molecules like CAS 1177355-99-5 typically involves a multi-step process. While specific proprietary synthesis routes are not publicly disclosed, a plausible synthetic strategy can be conceptualized based on established organic chemistry principles.

A potential synthetic approach could involve the initial synthesis of the substituted benzene and the dihydropyrimidine ring systems separately, followed by their coupling. The synthesis of the substituted benzene moiety may start from a commercially available precursor, which is then functionalized with the fluoro, methoxy, and trifluoroethoxy groups through a series of reactions. The dihydropyrimidine ring could be constructed using methods such as the Biginelli reaction or other condensation reactions. Finally, the two key intermediates would be linked via a suitable coupling reaction to yield the target compound.

Conceptual Synthetic Workflow

Synthetic_Workflow A Starting Materials (Substituted Benzene & Pyrimidine Precursors) B Functional Group Interconversions A->B Step 1 C Ring Formation (Dihydropyrimidine Synthesis) A->C Step 2 D Coupling Reaction B->D Step 3 C->D E Purification and Characterization D->E Step 4 F Final Compound (CAS 1177355-99-5) E->F Final Product

Caption: A conceptual workflow for the synthesis of CAS 1177355-99-5.

Potential Applications in Drug Development

The structural motifs present in CAS 1177355-99-5 suggest its potential as a scaffold for the development of novel therapeutic agents. The dihydropyrimidine core is a well-known pharmacophore found in a variety of drugs with diverse biological activities, including antiviral, antibacterial, and anticancer properties.

The specific substitutions on the benzene ring, particularly the fluorine and trifluoroethoxy groups, are often incorporated into drug candidates to enhance their metabolic stability, membrane permeability, and binding affinity to target proteins. The overall molecular architecture of CAS 1177355-99-5 makes it an interesting candidate for screening against a range of biological targets implicated in various diseases. Further research and biological evaluation are necessary to elucidate its specific mechanism of action and therapeutic potential.

Conclusion

CAS 1177355-99-5 represents a novel and synthetically accessible chemical entity with potential for further investigation in the field of drug discovery. This technical guide has provided a detailed overview of its chemical structure, key physicochemical properties, and a conceptual framework for its synthesis. The insights presented herein are intended to serve as a valuable resource for researchers and scientists working towards the development of the next generation of therapeutic agents. As with any novel compound, extensive biological and pharmacological studies are required to fully understand its potential and pave the way for its clinical application.

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Foundational

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

Disclaimer: Publicly available pharmacokinetic data for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is limited. This guide, therefore, presents a comprehensive, prototypical framework for its in vivo pharmacok...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available pharmacokinetic data for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is limited. This guide, therefore, presents a comprehensive, prototypical framework for its in vivo pharmacokinetic characterization based on established principles for structurally related arylpiperazine compounds and standard preclinical methodologies.[1] The protocols and expected outcomes are designed to provide a robust starting point for researchers and drug development professionals.

Introduction: The Significance of the Arylpiperazine Scaffold and Pharmacokinetic Assessment

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous drugs targeting the central nervous system (CNS), as well as agents with anticancer and anti-inflammatory properties.[2][3] Compounds in this class, such as trazodone and aripiprazole, interact with a variety of neurotransmitter receptors.[4][5] The propanoic acid substituent in the target compound, 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, suggests a potential modulation of physicochemical properties like solubility, which can influence its biological behavior.[1]

A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to successful drug development.[6] Early-phase in vivo pharmacokinetic (PK) studies are critical for establishing dose-response relationships, optimizing dosing regimens, and identifying potential safety and efficacy issues before advancing to clinical trials.[7][8] This guide details the essential components of designing and executing a preclinical in vivo PK study for our target compound in a rodent model, a standard practice in the industry.[9]

Part 1: Preclinical Study Design - A Step-by-Step Protocol

The primary objective is to determine key pharmacokinetic parameters following both intravenous (IV) and oral (PO) administration to assess absolute bioavailability and characterize the compound's disposition.

Animal Model and Dosing Formulation
  • Animal Model Justification: Male Sprague-Dawley rats (250-300g) are a standard and well-characterized model for initial PK studies due to their manageable size, historical data precedence, and established metabolic pathways that can often be extrapolated to humans.[8]

  • Formulation Strategy:

    • Intravenous (IV) Formulation: The hydrochloride salt of the compound is expected to have sufficient aqueous solubility. A sterile solution will be prepared in 0.9% saline at a concentration of 1 mg/mL for a 2 mg/kg dose.

    • Oral (PO) Formulation: A solution or suspension will be prepared in a vehicle such as 0.5% (w/v) methylcellulose in water at a concentration of 5 mg/mL for a 10 mg/kg dose. Using different doses for IV and PO routes is a common strategy to ensure plasma concentrations are quantifiable for a sufficient duration, especially if oral bioavailability is expected to be low.[7]

Dosing and Sample Collection Workflow

A typical study involves two groups of rats (n=3-4 per group) to receive either an IV or PO dose. Jugular vein cannulation is often performed to facilitate serial blood sampling without causing undue stress to the animals.[9]

Experimental Protocol:

  • Acclimatization: Animals are acclimatized for at least 3 days prior to the study with free access to food and water.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing to minimize variability in oral absorption. Water remains available.

  • Dosing Administration:

    • IV Group: Administer the 2 mg/kg dose as a bolus injection via the tail vein or a catheter.

    • PO Group: Administer the 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) into tubes containing K2EDTA as an anticoagulant at the following time points:

    • IV Route: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[1] The resulting plasma supernatant is transferred to clean, labeled tubes and stored at -80°C until bioanalysis.[10]

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (≥ 3 days) Fasting Overnight Fasting (~12 hours) Acclimatization->Fasting Formulation Prepare IV & PO Dosing Formulations Fasting->Formulation Dosing Dose Administration (IV or PO) Formulation->Dosing Sampling Serial Blood Sampling (Pre-defined time points) Dosing->Sampling Processing Centrifuge & Harvest Plasma Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Bioanalysis LC-MS/MS Bioanalysis Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis

Caption: High-level workflow for a typical preclinical oral and IV pharmacokinetic study.

Part 2: Bioanalytical Method - LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[11]

Sample Preparation

Protein precipitation is a rapid and effective method for sample cleanup.[12]

Protocol:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar compound not present in the sample, used to correct for variability in extraction and instrument response.

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[12]

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatography: Separation is typically achieved on a C18 reverse-phase column (e.g., 150 x 3.0 mm, 3.5 µm).[10] A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile allows for efficient separation of the analyte from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[1]

Method Validation

The bioanalytical method must be validated according to regulatory guidelines to ensure reliability. Key parameters to assess include linearity, accuracy, precision, selectivity, recovery, and stability.[13] The lower limit of quantification (LLOQ) should be sufficient to measure concentrations at the tail end of the plasma concentration-time curve.[13]

Part 3: Data Analysis and Interpretation

Pharmacokinetic Parameters

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). The key parameters calculated are summarized in the table below.[6]

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable pointRepresents total drug exposure over the measured time.
AUC (0-inf) Area under the curve extrapolated to infinityRepresents total drug exposure after a single dose.
Elimination half-lifeTime required for the plasma concentration to decrease by half.[13]
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as: (AUCPO/DosePO) / (AUCIV/DoseIV) x 100.
Expected Metabolic Pathways

Arylpiperazine derivatives are extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[1][14] Key metabolic transformations to anticipate include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group (-OH) to the phenyl ring.

  • N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the propanoic acid side chain.

  • Piperazine Ring Oxidation: Formation of various oxidized metabolites.

Metabolite identification studies, often using high-resolution mass spectrometry, can be conducted in parallel to elucidate these pathways.[4]

G cluster_metabolism Primary Metabolic Pathways (CYP450 Mediated) cluster_excretion Excretion Parent 3-(4-Phenylpiperazin-1-yl) propanoic acid Hydroxylation Aromatic Hydroxylation (+16 Da) Parent->Hydroxylation Phase I N_Dealkylation N-Dealkylation Parent->N_Dealkylation Phase I Oxidation Piperazine Ring Oxidation Parent->Oxidation Phase I Urine Urine Hydroxylation->Urine N_Dealkylation->Urine Feces Feces Oxidation->Feces

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Exploratory

Targeting Aminergic GPCRs: A Technical Guide to the Receptor Binding Affinity of 3-(4-Phenylpiperazin-1-yl)propanoic Acid Derivatives

Executive Summary The development of highly selective ligands for aminergic G-protein-coupled receptors (GPCRs)—specifically serotonin (5-HT) and dopamine (D2/D3) receptors—is a cornerstone of modern neuropharmacology. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective ligands for aminergic G-protein-coupled receptors (GPCRs)—specifically serotonin (5-HT) and dopamine (D2/D3) receptors—is a cornerstone of modern neuropharmacology. Among the most versatile chemical scaffolds utilized in this domain are 3-(4-phenylpiperazin-1-yl)propanoic acid derivatives . By combining the robust orthosteric binding capabilities of the N-phenylpiperazine pharmacophore with the modular spatial extension provided by a propanoic acid (or propanamide) linker, researchers can finely tune receptor subtype selectivity, intrinsic efficacy, and pharmacokinetic profiles.

This technical guide explores the mechanistic basis of receptor binding, structure-activity relationships (SAR), and the rigorous experimental methodologies required to synthesize and evaluate these privileged scaffolds[1].

Mechanistic Basis of Receptor Binding

The pharmacological success of 3-(4-phenylpiperazin-1-yl)propanoic acid derivatives stems from a highly predictable bipartite binding mechanism within the GPCR transmembrane (TM) bundle.

The Orthosteric Anchor: N-Phenylpiperazine

The N-phenylpiperazine moiety acts as the primary recognition element for aminergic GPCRs[1].

  • Causality of Binding: At physiological pH, the basic nitrogen of the piperazine ring is protonated. This allows it to form a critical, charge-reinforced salt bridge with a highly conserved aspartic acid residue (e.g., Asp3.32 in TM3) present in the orthosteric binding pocket of dopamine and serotonin receptors[2].

  • Simultaneously, the terminal phenyl ring engages in π−π stacking and hydrophobic interactions with aromatic residues located in TM5 and TM6 (such as Phe6.52), anchoring the ligand deep within the receptor core[2].

The Allosteric Modulator: Propanoic Acid/Propanamide Linker

While the piperazine ring anchors the molecule, the 3-carbon propanoic acid chain acts as a critical spatial spacer.

  • Causality of Selectivity: The length of the propanoic acid derivative provides the exact molecular distance required to project terminal functional groups out of the orthosteric site and into the extracellular loops (ECLs)[3].

  • When the propanoic acid is functionalized into bulkier amides (such as 2,5-dioxopyrrolidin-1-yl propanamides), these terminal groups interact with secondary binding pockets. This specific interaction dictates whether the compound acts as a pure antagonist or a partial agonist, and drives subtype selectivity (e.g., favoring 5-HT1A over 5-HT2A, or D3 over D2)[4],[1].

Systems & Pathway Visualization

The following diagram illustrates the signal transduction cascade modulated when a 3-(4-phenylpiperazin-1-yl)propanoic acid derivative binds to a Gi/o-coupled aminergic receptor (such as 5-HT1A or D2).

G Ligand 3-(4-Phenylpiperazin-1-yl) propanoic acid derivative Receptor Aminergic GPCR (e.g., 5-HT1A / D2) Ligand->Receptor Orthosteric Binding Gprotein Gi/o Protein Complex (αi, β, γ subunits) Receptor->Gprotein Conformational Change Effector Adenylyl Cyclase (AC) Inhibition Gprotein->Effector αi Subunit Action SecondMsgr ↓ cAMP Levels Effector->SecondMsgr Decreased Synthesis Kinase ↓ PKA Activity SecondMsgr->Kinase Reduced Activation

Mechanistic pathway of aminergic GPCR modulation by phenylpiperazine derivatives.

Quantitative Binding Affinity Profiles

Structural modifications to the propanoic acid tail drastically alter the binding landscape. Table 1 summarizes the representative binding affinities ( Ki​ or IC50​ ) of various functionalized phenylpiperazine propanoic acid/propanamide derivatives across key aminergic receptors, demonstrating the structure-activity relationship (SAR)[4],[5],[1].

Table 1: Representative Receptor Binding Affinities of Phenylpiperazine Derivatives

Derivative Class / Modification5-HT1A AffinityD2 AffinityD3 AffinityPrimary Pharmacological Profile
Unsubstituted Propanoic Acid Moderate ( 150 nM)Low (>1 μ M)Low (>1 μ M)Non-selective baseline
7-[3-(4-phenylpiperazin-1-yl)propoxy]coumarins High (<50 nM)High ( 100 nM)High ( 200 nM)5-HT1A > D2 > D3 preference[4]
1-(4-phenylpiperazin-1-yl)propanamides High (17 - 72 nM)Moderate ( 500 nM)Moderate ( 500 nM)Anticonvulsant / Serotonergic[5]
1,3-benzodioxole propanamide analogs Low (>1 μ M)High (100 - 200 nM)High (200 nM)D2/D3 Partial Agonist/Antagonist[1]

Note: Data aggregated from competitive radioligand displacement assays. Lower values indicate higher binding affinity.

Experimental Methodologies & Protocols

To ensure scientific integrity, the synthesis and pharmacological evaluation of these derivatives must rely on self-validating protocols.

Protocol 1: Synthesis of 3-(4-phenylpiperazin-1-yl)propanamide Derivatives

This protocol describes the coupling of a propanoic acid derivative with a phenylpiperazine to form a stable amide[3].

  • Reagent Preparation: Dissolve 1.0 equivalent of the specific propanoic acid derivative (e.g., 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid) in dry tetrahydrofuran (THF) under an inert nitrogen atmosphere[3].

  • Activation (Causality): Add 1.2 equivalents of Carbonyldiimidazole (CDI) to the solution and stir at room temperature for 1 hour. Causality: CDI is selected over traditional acyl chlorides because it forms an active acylimidazole intermediate. This prevents the racemization of any adjacent chiral centers on the propanoic acid chain and avoids the generation of corrosive HCl gas[3].

  • Amine Coupling: Dropwise, add 1.1 equivalents of the target N-phenylpiperazine derivative. Stir continuously at room temperature.

  • Self-Validation (Reaction Monitoring): Monitor the reaction progress continuously via High-Performance Liquid Chromatography (HPLC). The complete disappearance of the starting carboxylic acid peak ( tR​ reference) and the emergence of the product peak validate the completion of the coupling phase (typically 24 hours) before downstream aqueous workup begins[3].

  • Purification: Evaporate the THF, reconstitute in dichloromethane, wash with saturated NaHCO3​ , dry over MgSO4​ , and purify via flash column chromatography.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

This protocol determines the Ki​ of the synthesized derivatives at the 5-HT1A receptor[4].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation (Causality): Incubate 50 μ g of membrane protein with 1 nM of [3H] -8-OH-DPAT and varying concentrations of the test derivative ( 10−10 to 10−5 M) for 60 minutes at 25°C. Causality: [3H] -8-OH-DPAT is utilized because it is a highly selective agonist radioligand for the 5-HT1A receptor, ensuring that displacement strictly measures orthosteric affinity at this specific subtype[4].

  • Self-Validation (Non-Specific Binding Control): To ensure the calculated Ki​ values represent true receptor binding rather than non-specific lipid partitioning, run a parallel control assay using a saturating concentration (10 μ M) of unlabeled serotonin (5-HT). The radioactive signal from this control is subtracted from the total binding to yield the true specific binding baseline[4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram maps the self-validating high-throughput screening workflow used to execute Protocol 2.

Workflow Prep Cell Membrane Preparation Incubate Incubation with Radioligand & Test Cpd Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Buffer Wash (Remove Unbound) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Non-linear Regression (IC50 / Ki Calc) Count->Analyze

High-throughput radioligand binding assay workflow for determining receptor affinity.

References

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - Bioorganic & Medicinal Chemistry Letters (PubMed).
  • Design, Synthesis, and Anticonvulsant Activity of New Hybrid Compounds Derived from 2-(2,5-Dioxopyrrolidin-1-yl)propanamides and 2-(2,5-Dioxopyrrolidin-1-yl)
  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chrom
  • Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC (PubMed Central).
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Deriv

Sources

Foundational

In vitro half-life of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

An In-Depth Technical Guide to Determining the In Vitro Metabolic Half-Life of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride Executive Summary In the landscape of modern drug discovery and development, the early...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the In Vitro Metabolic Half-Life of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

Executive Summary

In the landscape of modern drug discovery and development, the early assessment of a compound's metabolic fate is a cornerstone of success. A molecule's metabolic stability directly influences its pharmacokinetic profile, including its oral bioavailability, in vivo half-life, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive, in-depth framework for determining the in vitro half-life of the novel chemical entity 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. As a member of the arylpiperazine class, this compound is structurally related to molecules with known central nervous system and cardiovascular activities, making a thorough understanding of its metabolic liabilities essential.[3][4][5]

This document is structured to serve as a practical and theoretical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating methodological approach. We will focus on the use of cryopreserved human hepatocytes, the gold standard for in vitro metabolism studies, as they contain the full complement of Phase I and Phase II metabolic enzymes, offering a more complete and physiologically relevant system than subcellular fractions.[1][6][7]

Part 1: Foundational Principles of In Vitro Metabolic Stability

The Critical Role of Metabolic Stability in Drug Development

The primary objective of an in vitro metabolic stability study is to quantify the rate at which a compound is metabolized by liver enzymes. This rate is expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint).[2][8] These parameters are vital for several reasons:

  • Predicting In Vivo Behavior: In vitro data is a critical input for pharmacokinetic models that predict a drug's behavior in humans, including its likely clearance rate, half-life, and oral bioavailability.[9][10]

  • Guiding Medicinal Chemistry Efforts: In early discovery, stability data allows for the rank-ordering of compounds and guides structure-activity relationship (SAR) studies. Chemists can modify metabolically labile sites on a molecule to improve its stability and overall properties.[11]

  • Preventing Late-Stage Failures: A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetics.[11] Early in vitro screening helps to de-risk projects by identifying and eliminating compounds with undesirable metabolic profiles long before they reach costly in vivo studies.

The Liver: The Body's Metabolic Powerhouse

The liver is the principal organ responsible for drug metabolism.[1][7] This biotransformation process is broadly categorized into two phases:

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions. These are largely mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[1][12]

  • Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug, typically making it more water-soluble and easier to excrete. Key enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1]

Selecting the Appropriate In Vitro System: Hepatocytes vs. Microsomes

While liver microsomes are a useful tool for high-throughput screening of Phase I (CYP-mediated) metabolism, they lack the cytosolic Phase II enzymes and require the external addition of cofactors like NADPH.[1][8][13]

Hepatocytes, as intact liver cells, represent a more holistic and physiologically relevant model.[7][11] They contain the full range of both Phase I and Phase II enzymes, along with all the necessary endogenous cofactors, and account for cellular uptake (permeability), which is a prerequisite for metabolism to occur.[6] For these reasons, this guide will exclusively detail the hepatocyte stability assay to provide the most comprehensive metabolic assessment for our target compound.

The Target Compound: 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

The structure of our target compound contains several moieties that are potential sites for metabolism:

  • Phenyl Ring: Susceptible to aromatic hydroxylation by CYP enzymes.

  • Piperazine Ring: Can undergo N-dealkylation or oxidation.

  • Propanoic Acid Chain: While generally more stable, it could potentially undergo modifications.

  • Overall Structure: The products of Phase I metabolism could subsequently be conjugated by Phase II enzymes.

A thorough in vitro assessment is therefore required to determine which of these potential pathways are relevant and at what rate they proceed.

Part 2: The Hepatocyte Stability Assay: A Step-by-Step Protocol

Principle of the Assay

The assay quantifies the disappearance of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride over time when incubated with a suspension of metabolically active, cryopreserved human hepatocytes at a physiological temperature (37°C).[2][7] Samples are taken at designated time points, the metabolic reaction is quenched, and the remaining concentration of the parent compound is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

Materials and Reagents
Material/ReagentSpecifications
Test Compound 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride
Hepatocytes Pooled cryopreserved human hepatocytes (from at least 3 donors)
Cell Culture Medium Williams' Medium E, supplemented as per supplier instructions
Solvent DMSO (Dimethyl sulfoxide), HPLC grade
Positive Control Verapamil or Testosterone (compounds with known metabolic rates)
Quenching Solution Ice-cold Acetonitrile (ACN) containing an analytical internal standard
Equipment Biosafety cabinet, 37°C water bath, 37°C incubator with orbital shaker, centrifuge
Analysis System UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
Experimental Workflow Diagram

G Hepatocyte Stability Assay Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase thaw_cells Thaw & Prepare Hepatocytes prep_compound Prepare Compound Working Solutions prep_controls Prepare Positive & Negative Controls start_incubation Initiate Reaction: Combine Hepatocytes & Compound @ 37°C prep_compound->start_incubation time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60, 120 min) start_incubation->time_points quench Quench Reaction with Ice-Cold Acetonitrile time_points->quench process Process Sample (Centrifuge to Pellet Protein) quench->process lcms Analyze Supernatant by LC-MS/MS process->lcms data Data Processing: Calculate % Remaining lcms->data calc Calculate t½ and CLint data->calc

Caption: Workflow for determining in vitro half-life using a hepatocyte suspension assay.

Detailed Protocol

Step 1: Preparation of Reagents and Compound Stock Solutions

  • Prepare supplemented Williams' Medium E according to the supplier's protocol and warm it to 37°C in a water bath.[11]

  • Prepare a 1 mM stock solution of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride in DMSO. Do the same for the positive control compound (e.g., Verapamil).

  • Prepare a working solution (e.g., 2 µM) by diluting the stock solution into the pre-warmed medium. The final concentration of DMSO in the incubation should not exceed 0.1% to avoid toxicity to the cells.[11][14]

Step 2: Thawing and Preparation of Cryopreserved Hepatocytes

  • Following the supplier's specific instructions, thaw the vial of cryopreserved hepatocytes rapidly in a 37°C water bath.

  • Transfer the thawed cells to pre-warmed medium and centrifuge gently to pellet the cells and remove the cryopreservation medium.

  • Resuspend the cell pellet in fresh medium and perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

  • Dilute the hepatocyte suspension to the final desired concentration, typically 1 x 10^6 viable cells/mL.[11]

Step 3: The Incubation Reaction

  • In a non-coated plate or tubes, add 0.5 mL of the hepatocyte suspension.

  • To initiate the metabolic reaction, add 0.5 mL of the pre-warmed medium containing the test compound (or positive control). The final cell density will be 0.5 x 10^6 cells/mL and the final substrate concentration will be 1 µM.

  • Place the plate on an orbital shaker in a 37°C incubator to keep the cells in suspension.[11]

Step 4: Sample Collection and Reaction Quenching

  • At each designated time point (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.[11]

  • Immediately add the aliquot to a tube or well containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile to terminate the reaction. The acetonitrile serves to precipitate the proteins and halt all enzymatic activity.[8][15]

Step 5: Sample Processing for Analysis

  • Once all time points are collected, vortex the quenched samples.

  • Centrifuge the samples at high speed (e.g., >3000 g for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Analytical Quantification via LC-MS/MS

The concentration of the parent compound remaining in each sample is quantified using LC-MS/MS. This technique provides exceptional sensitivity and selectivity, allowing for accurate measurement even after significant metabolism has occurred.[2][6] An internal standard is added to the quenching solution to account for any variations in sample processing or instrument response. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which requires pre-determining the specific mass transitions for the target compound.

Part 3: Data Analysis, Interpretation, and Quality Control

Calculating the In Vitro Half-Life (t½)

The disappearance of the test compound typically follows first-order kinetics. The data is analyzed by plotting the natural logarithm (ln) of the percentage of compound remaining against time.

  • Calculate % Remaining: For each time point, the peak area from the LC-MS/MS is compared to the peak area at time zero. % Remaining = (Peak Area at time 't' / Peak Area at time '0') * 100

  • Determine the Elimination Rate Constant (k): Plot ln(% Remaining) versus time. The plot should be linear, and the slope of this line is equal to the negative elimination rate constant (-k).[16]

  • Calculate Half-Life (t½): The half-life is calculated using the following formula:[2][16] t½ (min) = 0.693 / k

Deriving Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) is a measure of the liver's intrinsic ability to metabolize a drug, independent of blood flow. It is a key parameter for predicting in vivo hepatic clearance.

  • Calculation: CLint can be calculated from the half-life:[11][14] CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume in µL / Number of cells in millions)

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation.

Table 1: Example Raw Data for Half-Life Calculation

Time (min) Peak Area % Remaining ln(% Remaining)
0 1,500,000 100.0 4.61
15 1,120,000 74.7 4.31
30 850,000 56.7 4.04
60 455,000 30.3 3.41
90 240,000 16.0 2.77

| 120 | 130,000 | 8.7 | 2.16 |

Table 2: Summary of Metabolic Stability Parameters

Compound In Vitro t½ (min) Intrinsic Clearance (CLint) (µL/min/10^6 cells)
Test Compound Calculated Value Calculated Value

| Positive Control | Calculated Value | Calculated Value |

Self-Validating Systems: The Role of Controls

For a protocol to be trustworthy, it must be self-validating. This is achieved through the rigorous use of controls.

  • Positive Control: A compound like Verapamil, which is known to be metabolized by hepatocytes, must be run in parallel. A calculated half-life within the expected range for this control confirms that the hepatocytes are metabolically active and the assay system is performing correctly.[11]

  • Negative (No-Enzyme) Control: The test compound should be incubated in the medium without hepatocytes. Any significant disappearance of the compound in this control would indicate chemical instability rather than metabolic degradation.[17] This is a critical check for the integrity of the molecule under assay conditions.

Part 4: Advanced Considerations

Low-Turnover Compounds

If 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride proves to be highly stable (i.e., less than 20% metabolism over 2 hours), the standard suspension assay may not be accurate. For such low-turnover compounds, alternative methods should be employed, such as a plated hepatocyte assay, which allows for much longer incubation times (e.g., up to 48 hours).[14][18]

Troubleshooting
  • High Variability: Often caused by inconsistent pipetting, poor cell suspension, or issues with the LC-MS/MS analysis. Ensure cells are kept in suspension and that all steps are performed consistently.

  • No Metabolism Observed: If the positive control also shows no metabolism, the hepatocytes may be inviable or the NADPH cofactor system (if using microsomes) may be degraded.

  • Rapid Disappearance in Negative Control: This points to chemical instability or non-specific binding to the assay plate/tube. A stability test in buffer can confirm chemical instability, and using low-binding plates can mitigate non-specific binding issues.[17]

Conclusion

Determining the in vitro half-life is a non-negotiable step in the characterization of any new chemical entity destined for therapeutic use. For 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, the hepatocyte stability assay provides a robust, physiologically relevant system to quantify its metabolic stability. By following the detailed, self-validating protocol outlined in this guide, researchers can generate high-quality, reliable data. This data is fundamental for making informed decisions, guiding further optimization, and ultimately increasing the probability of developing a successful drug candidate.

References

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. (2024, April 16). PubMed. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, August 14). Protocols.io. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • Hepatic Microsomal Stability (human, rat, or mouse). (n.d.). Bienta. Retrieved from [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. (n.d.). PMC. Retrieved from [Link]

  • Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods. (2024, April 2). ACS Publications. Retrieved from [Link]

  • Estimation of In Vivo Half-Life From In Vitro Metabolic Clearance, Protein, and Cell Membrane Affinity Assays. (2025, August 21). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016, June 1). PMC. Retrieved from [Link]

  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. (n.d.). ChemSafetyPRO. Retrieved from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists. (2010, February 15). PubMed. Retrieved from [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2025, October 16). ResearchGate. Retrieved from [Link]

Sources

Exploratory

1H NMR and 13C NMR spectra for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Phenylpiperazin-1-yl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is a molecule of significant interest within pharmaceutical research and development, often serving as a key intermediate or a structural scaffold in the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra expected for this compound.

While empirical data for the hydrochloride salt is not widely published, this document, authored from the perspective of a Senior Application Scientist, will construct a detailed and predictive analysis. By leveraging foundational NMR principles and spectral data from the parent molecule, 1-phenylpiperazine, we will explore the intricate effects of protonation on chemical shifts and coupling constants. This approach not only predicts the spectral characteristics but also explains the underlying chemical principles, offering a robust framework for researchers working with this and similar molecular entities.

Molecular Structure and Site of Protonation

The first step in any spectral analysis is a thorough understanding of the molecule's structure. 3-(4-Phenylpiperazin-1-yl)propanoic acid contains two nitrogen atoms within its piperazine ring. The basicity of these nitrogens is not equal. The nitrogen at position 1 (N1) is directly attached to the aromatic phenyl ring, which delocalizes its lone pair of electrons, thereby reducing its basicity. In contrast, the nitrogen at position 4 (N4) is an aliphatic amine, making it significantly more basic and the preferential site of protonation when treated with hydrochloric acid.[1]

This selective protonation is the single most important factor influencing the resulting NMR spectrum, causing significant changes in the electronic environment of nearby protons and carbons.

cluster_mol 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride C1 C1' C2 C2'/C6' C1->C2 N1 N1 C1->N1 C2->C1 C3 C3'/C5' C2->C3 H_ortho H-ortho C2->H_ortho C4 C4' C3->C4 H_meta H-meta C3->H_meta C4->C3 H_para H-para C4->H_para C_alpha C2/C6 N1->C_alpha C_alpha->N1 C_beta C3/C5 C_alpha->C_beta H_alpha C_alpha->H_alpha C_beta->C_alpha N4 N4-H⁺ C_beta->N4 H_beta C_beta->H_beta N4->C_beta C_gamma N4->C_gamma C_delta C_gamma->C_delta H_gamma C_gamma->H_gamma C_epsilon Cε (C=O) C_delta->C_epsilon H_delta C_delta->H_delta O OH C_epsilon->O H_COOH H-acid O->H_COOH

Caption: Molecular structure with atom labeling for NMR assignment.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis below is based on typical chemical shifts for the functional groups present, with adjustments made for the inductive effects following protonation of the N4 nitrogen. The spectrum is predicted as if run in DMSO-d₆, a common solvent for hydrochloride salts.

Assignment Label Predicted δ (ppm) Multiplicity Integration Rationale and Key Insights
Carboxylic AcidH-acid> 12.0Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
Piperazine N-HN4-H⁺9.0 - 11.0Broad Singlet1HThe proton on the positively charged nitrogen is significantly deshielded. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange.
Phenyl (para)H-para~7.30Triplet1HThe proton at the para position of the phenyl ring.
Phenyl (meta)H-meta~7.25Triplet2HProtons at the meta positions of the phenyl ring.
Phenyl (ortho)H-ortho~6.90Doublet2HProtons at the ortho positions, closest to the electron-donating N1 nitrogen.
Piperazine~3.60Multiplet4HThese protons are adjacent to the protonated N4 nitrogen. The positive charge causes a strong deshielding (downfield shift) effect.
Piperazine~3.30Multiplet4HProtons adjacent to the N1 nitrogen. They are less affected by the protonation at N4 but still experience some downfield shift.
Propanoic Acid~3.10Triplet2HThe methylene group adjacent to the protonated N4 nitrogen. It is significantly deshielded by the positive charge.
Propanoic Acid~2.80Triplet2HThe methylene group adjacent to the carbonyl group.

Expert Insights: The most diagnostic feature of hydrochloride salt formation is the pronounced downfield shift of the protons alpha to the N4 nitrogen (Hβ and Hγ) compared to the free base. In the free base, these signals would typically appear around 2.4-2.7 ppm. This significant shift of approximately 1 ppm provides unambiguous confirmation of the protonation site.

Predicted ¹³C NMR Spectrum Analysis

¹³C NMR spectroscopy complements the ¹H data by providing information about the carbon skeleton of the molecule. As with the proton spectrum, the most significant changes upon protonation occur at the carbons closest to the N4 nitrogen.

Assignment Label Predicted δ (ppm) Rationale and Key Insights
Carbonyl~172.5The chemical shift is characteristic of a carboxylic acid carbonyl carbon.
Phenyl (ipso)C1'~150.0The quaternary carbon attached to the N1 nitrogen.
Phenyl (para)C4'~129.5
Phenyl (meta)C3'/C5'~121.0
Phenyl (ortho)C2'/C6'~116.5
Piperazine~51.0These carbons, adjacent to the protonated N4, are shifted downfield due to the deshielding effect of the positive charge.
Propanoic Acid~49.5This carbon is also adjacent to the protonated N4 and experiences a significant downfield shift.
Piperazine~48.0These carbons are adjacent to the N1 nitrogen and are less affected by the distant protonation.
Propanoic Acid~30.0The methylene carbon adjacent to the carbonyl group.

Expert Insights: The convergence of the piperazine and propanoic acid carbon signals (Cβ, Cγ, and Cα) in the 48-51 ppm range is a key feature. Differentiating these signals often requires 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon with its directly attached protons.

Experimental Protocol for NMR Data Acquisition and Analysis

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This workflow is designed to be self-validating by incorporating systematic checks and referencing.

1. Sample Preparation

  • Analyte: Weigh approximately 10-20 mg of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride directly into a clean, dry NMR tube.

  • Solvent: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for amine hydrochloride salts as it readily dissolves them and its residual proton signal (at ~2.50 ppm) does not typically overlap with analyte signals.[2] The acidic N-H and COOH protons are less likely to exchange with DMSO-d₆ compared to D₂O, allowing for their observation.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shift scale to 0.00 ppm. It is often included in the deuterated solvent by the manufacturer.

  • Dissolution: Vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, homogeneous solution is required.

2. NMR Spectrometer Setup

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

3. Data Acquisition

  • ¹H NMR Spectrum:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans (NS): 16 scans.

  • ¹³C NMR Spectrum:

    • Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to produce a spectrum with singlets for all carbons.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 scans or more, as ¹³C has a much lower natural abundance than ¹H.

4. Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply an automated baseline correction.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual DMSO peak can be referenced to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H spectrum. Set the integration of a well-resolved signal from a known number of protons (e.g., the two ortho-protons of the phenyl ring) to 2.00 and normalize the other integrals.

node_start node_start node_process node_process node_data node_data node_end node_end start Start: Sample Weighing prep Sample Preparation (Dissolve in DMSO-d6) start->prep instrument Instrument Setup (Tune, Lock, Shim) prep->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 process_H1 Process 1H Data (FT, Phase, Baseline) acquire_H1->process_H1 process_C13 Process 13C Data (FT, Phase, Baseline) acquire_C13->process_C13 ref_H1 Reference 1H Spectrum process_H1->ref_H1 ref_C13 Reference 13C Spectrum process_C13->ref_C13 analyze Structural Analysis (Assign Peaks, Integrate) ref_H1->analyze ref_C13->analyze report Final Report analyze->report

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

The structural verification of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride via NMR spectroscopy is a clear and systematic process. This guide has established a robust predictive framework for its ¹H and ¹³C NMR spectra, emphasizing the profound and diagnostic impact of N4-protonation. The key takeaways for the analyst are the significant downfield shifts of the protons and carbons immediately surrounding the protonated aliphatic nitrogen. These spectral features serve as definitive markers for the successful formation of the hydrochloride salt and confirm the site of protonation. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality data to support their drug discovery and development efforts, ensuring the chemical integrity of their synthesized compounds.

References

  • Xiao, Z., et al. (2005). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869–872. Available at: [Link][3][4]

  • Bryce, D. L., & Wasylishen, R. E. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(5), 1533–1543. Available at: [Link][5][6]

  • Alver, Ö., et al. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. SDU Journal of Science, 5(1), 98-102. Available at: [Link][7]

  • Chtita, S., et al. (2012). Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. PLoS ONE, 7(1), e29432. Available at: [Link][8]

  • Hassan, G. S., et al. (2005). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, 44B, 2404-2409. Available at: [Link]

  • Parlak, C., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 399-414. Available at: [Link][2]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link][9]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link][10]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 25299-25307. Available at: [Link][1]

  • Gegužis, M., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2073. Available at: [Link][11]

  • PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid. Available at: [Link][12]

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Foundational

De Novo Synthesis of 3-(4-Phenylpiperazin-1-yl)propanoic Acid Hydrochloride: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the de novo synthesis pathways for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, a key intermediate in pharmaceutical research and development....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the de novo synthesis pathways for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, a key intermediate in pharmaceutical research and development. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the core synthetic strategies, experimental protocols, and analytical validation. The synthesis primarily revolves around the Michael addition of 1-phenylpiperazine to a three-carbon electrophile, followed by conversion to the hydrochloride salt. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

3-(4-Phenylpiperazin-1-yl)propanoic acid and its hydrochloride salt are valuable building blocks in medicinal chemistry. The phenylpiperazine moiety is a common pharmacophore found in a variety of centrally acting agents.[1][2] The propanoic acid side chain provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs. A robust and well-characterized synthetic route is therefore essential for ensuring a consistent supply of this intermediate for research and development activities.

This guide will detail the most practical and efficient de novo synthesis pathways for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, focusing on the underlying chemical principles and providing step-by-step protocols.

Overview of Synthetic Strategies

The core of the synthesis for 3-(4-Phenylpiperazin-1-yl)propanoic acid involves the formation of a carbon-nitrogen bond between the secondary amine of 1-phenylpiperazine and a three-carbon chain. The most logical and widely applicable method for this transformation is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Two primary pathways emerge from this strategy:

  • Pathway A: Direct Michael addition of 1-phenylpiperazine to acrylic acid.

  • Pathway B: Michael addition of 1-phenylpiperazine to an acrylic acid derivative (e.g., an acrylate ester or acrylonitrile), followed by a hydrolysis step to yield the desired carboxylic acid.

Following the synthesis of the free acid, a final salt formation step with hydrochloric acid yields the target compound, 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride.

Detailed Synthetic Pathways and Experimental Protocols

Starting Materials

The primary starting materials for the synthesis are 1-phenylpiperazine and a suitable three-carbon electrophile.

Starting MaterialSupplier/CAS No.Key Properties
1-PhenylpiperazineSigma-Aldrich (92-54-6)White to off-white crystalline solid, m.p. 74-77 °C[3]
Acrylic AcidSigma-Aldrich (79-10-7)Colorless liquid, b.p. 141 °C
Methyl AcrylateSigma-Aldrich (96-33-3)Colorless liquid, b.p. 80 °C
AcrylonitrileSigma-Aldrich (107-13-1)Colorless, volatile liquid, b.p. 77 °C
Pathway A: Direct Michael Addition to Acrylic Acid

This pathway represents the most atom-economical approach, directly reacting 1-phenylpiperazine with acrylic acid. The reaction is typically carried out in a suitable solvent and may be heated to ensure a reasonable reaction rate.

G cluster_0 Pathway A: Direct Michael Addition phenylpiperazine 1-Phenylpiperazine propanoic_acid 3-(4-Phenylpiperazin-1-yl)propanoic acid phenylpiperazine->propanoic_acid + acrylic_acid Acrylic Acid acrylic_acid->propanoic_acid

Caption: Direct Michael addition of 1-phenylpiperazine to acrylic acid.

  • Reaction Setup: To a solution of 1-phenylpiperazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (5-10 mL per gram of phenylpiperazine), add acrylic acid (1.1 eq) dropwise at room temperature with stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

  • Characterization: The structure of the resulting 3-(4-Phenylpiperazin-1-yl)propanoic acid can be confirmed by NMR, IR, and mass spectrometry.

Pathway B: Michael Addition to an Acrylate Ester followed by Hydrolysis

This two-step pathway offers an alternative to the direct use of acrylic acid. The initial Michael addition to an acrylate ester, such as methyl acrylate, often proceeds under milder conditions. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

G cluster_1 Pathway B: Two-Step Synthesis phenylpiperazine 1-Phenylpiperazine intermediate_ester Methyl 3-(4-phenylpiperazin-1-yl)propanoate phenylpiperazine->intermediate_ester + methyl_acrylate Methyl Acrylate methyl_acrylate->intermediate_ester hydrolysis Hydrolysis (e.g., NaOH, H2O/MeOH) intermediate_ester->hydrolysis propanoic_acid 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrolysis->propanoic_acid

Caption: Michael addition to methyl acrylate followed by ester hydrolysis.

Step 1: Synthesis of Methyl 3-(4-phenylpiperazin-1-yl)propanoate

  • Reaction Setup: Dissolve 1-phenylpiperazine (1.0 eq) in methanol (5-10 mL per gram). Cool the solution in an ice bath.

  • Addition of Acrylate: Add methyl acrylate (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction is often left overnight. Monitor for completion by TLC.

  • Isolation of Intermediate: Remove the solvent under reduced pressure to obtain the crude ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Hydrolysis to 3-(4-Phenylpiperazin-1-yl)propanoic acid

  • Hydrolysis Setup: Dissolve the crude ester from the previous step in a mixture of methanol and water (e.g., 1:1 v/v).

  • Base Addition: Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • Acidification and Isolation: After cooling, acidify the reaction mixture to a pH of approximately 5-6 with hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Pathway C: Michael Addition to Acrylonitrile followed by Hydrolysis

This pathway provides another two-step approach where the nitrile group is subsequently hydrolyzed to the carboxylic acid. The hydrolysis of nitriles can be performed under either acidic or basic conditions.[4][5]

G cluster_2 Pathway C: Acrylonitrile Route phenylpiperazine 1-Phenylpiperazine intermediate_nitrile 3-(4-Phenylpiperazin-1-yl)propionitrile phenylpiperazine->intermediate_nitrile + acrylonitrile Acrylonitrile acrylonitrile->intermediate_nitrile hydrolysis Hydrolysis (e.g., H2SO4, H2O) intermediate_nitrile->hydrolysis propanoic_acid 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrolysis->propanoic_acid

Caption: Michael addition to acrylonitrile followed by nitrile hydrolysis.

Step 1: Synthesis of 3-(4-Phenylpiperazin-1-yl)propionitrile

  • Reaction Setup: In a round-bottom flask, combine 1-phenylpiperazine (1.0 eq) and a catalytic amount of a base like triethylamine in a suitable solvent like ethanol.

  • Addition of Acrylonitrile: Add acrylonitrile (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Isolation of Intermediate: Remove the solvent under reduced pressure to yield the crude nitrile intermediate.

Step 2: Hydrolysis to 3-(4-Phenylpiperazin-1-yl)propanoic acid

  • Hydrolysis Setup: To the crude nitrile, add an excess of aqueous sulfuric acid (e.g., 50% v/v).

  • Reaction Conditions: Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 5-6 to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry.

Final Step: Formation of the Hydrochloride Salt

The conversion of the free acid to its hydrochloride salt is a straightforward acid-base reaction, which often improves the compound's stability and solubility in aqueous media.[2]

G cluster_3 Final Step: Hydrochloride Salt Formation propanoic_acid 3-(4-Phenylpiperazin-1-yl)propanoic acid hcl_salt 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride propanoic_acid->hcl_salt + hcl HCl hcl->hcl_salt

Caption: Formation of the hydrochloride salt.

  • Dissolution: Dissolve the purified 3-(4-Phenylpiperazin-1-yl)propanoic acid in a suitable solvent such as isopropanol or ethanol.

  • Acidification: Add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise with stirring until the solution becomes acidic.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

  • Purification and Drying: Collect the solid by filtration, wash with a cold, non-polar solvent like diethyl ether, and dry under vacuum to obtain the final product.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the phenyl protons, the piperazine ring protons, and the propanoic acid chain protons in the correct integration ratios.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
FT-IR Characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C-H and C-N stretches.
Mass Spectrometry A molecular ion peak corresponding to the mass of the free acid or its protonated form.[6]
Melting Point A sharp and reproducible melting point is indicative of high purity.
Elemental Analysis The percentages of carbon, hydrogen, nitrogen, and chlorine should be within acceptable limits of the calculated values for C₁₃H₁₉ClN₂O₂.

Safety Considerations

  • 1-Phenylpiperazine: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acrylic Acid and Derivatives: These are corrosive and lachrymatory. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Hydrochloric Acid: Corrosive. Handle with care and use appropriate PPE.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The de novo synthesis of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is readily achievable through the Michael addition of 1-phenylpiperazine to a suitable three-carbon electrophile. The choice between direct addition to acrylic acid or a two-step approach via an ester or nitrile intermediate will depend on the desired reaction conditions and available starting materials. The protocols outlined in this guide provide a solid foundation for the successful and reproducible synthesis of this important chemical intermediate. Rigorous analytical characterization is essential to ensure the quality and purity of the final product for its intended applications in research and drug development.

References

  • PubChemLite. 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. Available from: [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. 2016;21(6):707. Available from: [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC. Available from: [Link]

  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. ECHA. Available from: [Link]

  • 3-(4-phenylpiperazin-1-yl)propanoic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Available from: [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts | CEITEC. Available from: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available from: [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PMC. Available from: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available from: [Link]

  • Degree of complete hydrolysis of nitriles to the carboxylic acid. ResearchGate. Available from: [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. Available from: [Link]

  • EXPERIMENTAL AND THEORETICAL RESULTS OF AZA-MICHAEL ADDITION TO AMINES USING METHYL PROPIOLATE. AARF. Available from: [Link]

  • 3-(4-Methylpiperazin-1-yl)propanoic acid | C8H16N2O2. PubChem. Available from: [Link]

  • Preparation method of N-phenyl piperazine. Google Patents.
  • Thermal hazard evaluation of runaway polymerization of acrylic acid. ScienceDirect. Available from: [Link]

  • 1-Phenylpiperazine | C10H14N2. PubChem. Available from: [Link]

  • One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. Organic Chemistry Portal. Available from: [Link]

  • Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. MDPI. Available from: [Link]

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Exploratory

Physicochemical Characterization of CAS 1177355-99-5: A Guide to Molecular Weight and pKa Determination

An In-depth Technical Guide for Researchers Abstract This technical guide provides a comprehensive framework for the determination of two critical physicochemical properties—Molecular Weight and the acid dissociation con...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the determination of two critical physicochemical properties—Molecular Weight and the acid dissociation constant (pKa)—for the compound identified by CAS number 1177355-99-5. Intended for an audience of researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to offer a detailed, step-by-step methodology grounded in established chemical principles. We will elucidate the process of calculating the precise molecular weight from the chemical formula and delve into the theoretical and computational workflows for accurately predicting pKa values, a crucial parameter influencing a molecule's pharmacokinetic and pharmacodynamic behavior. This guide emphasizes the causality behind methodological choices and is supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Core Physicochemical Properties

In the landscape of drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is non-negotiable. These characteristics govern how a molecule will behave in a biological system, influencing everything from solubility and absorption to receptor binding and metabolic stability. Among the most foundational of these properties are the molecular weight (MW) and the acid dissociation constant (pKa).

  • Molecular Weight (MW) is the mass of one molecule of a substance, directly derived from its atomic composition.[1][2][3] It is a primary identifier and a critical parameter for stoichiometric calculations in virtually all chemical and biological experiments, including the preparation of solutions of known molarity.[1][]

  • The Acid Dissociation Constant (pKa) is a quantitative measure of the strength of an acid in solution. It determines the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, lipophilicity, permeability across biological membranes, and interaction with target proteins.[5][6] Accurate pKa prediction is therefore essential for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

This guide focuses on the compound registered under CAS 1177355-99-5 , providing a robust, scientifically-grounded approach to determining these two key parameters.

Compound Identification and Structure

The first step in any physicochemical analysis is the unambiguous identification of the molecular structure. The compound with CAS number 1177355-99-5 is known by its IUPAC name: N-(3-((7-acetamido-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)amino)-4-methylphenyl)acrylamide .

From this name and associated database entries, the molecular formula is determined to be C₂₀H₂₁N₇O₃ .

The two-dimensional structure is visualized below.

Caption: 2D Structure of CAS 1177355-99-5.

Molecular Weight Calculation

The molecular weight (or more precisely, molar mass for bulk calculations) is the sum of the atomic weights of all constituent atoms in the molecule's formula.[3][7]

Experimental Protocol: Calculation Steps
  • Deconstruct the Molecular Formula: Identify each element present and the count of its atoms. For C₂₀H₂₁N₇O₃:

    • Carbon (C): 20 atoms

    • Hydrogen (H): 21 atoms

    • Nitrogen (N): 7 atoms

    • Oxygen (O): 3 atoms

  • Obtain Standard Atomic Weights: Use the standard atomic weights for each element as provided by IUPAC. For practical laboratory use, these are often rounded to two or four decimal places.

  • Calculate Total Mass for Each Element: Multiply the atom count by the element's atomic weight.

  • Sum for Total Molecular Weight: Add the total masses of all elements to get the final molecular weight.

Data Presentation: Molecular Weight Calculation

The calculation is summarized in the table below.

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Mass ( g/mol )
CarbonC2012.011240.22
HydrogenH211.00821.168
NitrogenN714.00798.049
OxygenO315.99947.997
Total 407.434

Trustworthiness Insight: When preparing stock solutions, it is critical to use the batch-specific molecular weight provided on the Certificate of Analysis (CoA).[1] This value accounts for any salt forms (e.g., HCl, TFA) or solvates (e.g., hydrates) that may be present, which would alter the formula weight from the calculated theoretical value of the free base.[1]

pKa Prediction: A Computational Approach

Predicting pKa is a more complex endeavor than calculating molecular weight, as it depends on the intricate electronic environment of each ionizable functional group within the molecule. Computational methods are indispensable for providing accurate estimations.[8]

Theoretical Grounding & Identification of Ionizable Centers

A molecule's pKa values are determined by the stability of its protonated (conjugate acid) and deprotonated (conjugate base) forms. This stability is influenced by:

  • Inductive Effects: Electron-withdrawing or -donating groups near an ionizable center can alter its acidity or basicity.

  • Resonance: Delocalization of charge in the conjugate acid or base form significantly increases its stability, thereby strengthening the acid or base.

  • Aromaticity: The aromatic nature of heterocyclic rings plays a major role in the basicity of nitrogen atoms.

In CAS 1177355-99-5, the primary ionizable centers expected to have pKa values within the physiologically relevant pH range (0-14) are the nitrogen atoms within the heterocyclic core and the linker amine.

  • Basic Centers (Proton Acceptors): The nitrogen atoms in the pyrazolopyrimidine ring system are the most likely sites of protonation. Their specific basicity (pKa of the conjugate acid) will be modulated by the surrounding electron-withdrawing carbonyl and amide groups and the electron-donating methyl group. The secondary amine linking the two ring systems is also a potential basic center.

  • Acidic Centers (Proton Donors): The N-H proton on the pyrazole ring is a potential acidic site. Its acidity will be significantly influenced by the electron-withdrawing effect of the adjacent carbonyl group and the aromatic system.

Methodologies for pKa Prediction

Several computational methodologies exist, each with a trade-off between speed and accuracy.

  • Empirical and Fragment-Based Methods: These tools (e.g., ACD/pKa DB, ChemAxon) utilize large databases of experimentally measured pKa values.[6][9] They predict pKa by identifying the core functional group and applying corrections based on the molecule's fragments and substituents. They are extremely fast but may be less accurate for novel scaffolds not well-represented in their training data.[6]

  • Quantum Mechanics (QM) Methods: These first-principles approaches calculate the free energy difference between the protonated and deprotonated states of a molecule.[10] While computationally expensive, methods based on Density Functional Theory (DFT) can provide very high accuracy.[5][11] Semi-empirical QM methods offer a faster alternative with reasonable accuracy for many systems.[6][9]

  • Machine Learning (ML) and Hybrid Methods: Modern approaches use machine learning, often combined with physics-based QM calculations, to accelerate predictions while maintaining high accuracy.[5][8][12] These models are trained on vast datasets and can capture complex quantum effects at a fraction of the computational cost.[8]

Experimental Protocol: A Generalized Workflow for pKa Prediction

The following protocol outlines the general steps a researcher would take using a modern computational chemistry platform.

pKa_Prediction_Workflow A Step 1: Input Structure Provide molecular structure as SMILES, MOL, or 3D coordinates. B Step 2: Conformer Generation Generate low-energy 3D conformations of the neutral molecule. A->B C Step 3: Identification of Ionizable Sites Algorithmically detect all potential protonation and deprotonation sites. B->C D Step 4: Microstate Generation Generate all relevant protonated (acidic pKa) and deprotonated (basic pKa) species. C->D E Step 5: Free Energy Calculation Calculate the relative free energies of all microstates using a QM or ML model. D->E F Step 6: pKa Calculation Compute microscopic pKa values from the free energy differences. E->F G Step 7: Output & Analysis Report predicted pKa values for each site and visualize the most stable species at a given pH. F->G

Caption: Generalized workflow for computational pKa prediction.

Predicted pKa Values and Interpretation

While running a live QM calculation is beyond the scope of this document, we can analyze the structure to predict the most relevant pKa values. Based on analogous structures in medicinal chemistry, the following estimations can be made:

Ionizable SiteTypePredicted pKa RangeRationale
Pyrimidine Ring NitrogensBasic3.0 - 5.0Aromatic nitrogens, basicity reduced by adjacent electron-withdrawing groups. Protonation here is likely to be the most significant basic pKa.
Secondary Amine LinkerBasic2.0 - 4.0Basicity is significantly reduced due to delocalization of the nitrogen lone pair into two aromatic systems.
Pyrazole N-HAcidic8.0 - 10.0Acidity is enhanced by the adjacent carbonyl group and the aromatic nature of the pyrazole ring.

Expertise & Experience Insight: For a molecule like CAS 1177355-99-5, the most physiologically relevant pKa is likely the primary basic pKa associated with the pyrimidine ring. This value will dictate the molecule's charge state in the stomach (pH ~1-2, likely protonated) and in the blood and cytosol (pH ~7.4, likely neutral). This charge state is a primary determinant of its absorption and distribution characteristics. The acidic pKa of the pyrazole N-H suggests the molecule will remain neutral at physiological pH and will only become deprotonated under more alkaline conditions.

Conclusion

This guide has detailed the methodologies for determining the molecular weight and predicting the pKa of CAS 1177355-99-5. The molecular weight was calculated to be 407.43 g/mol based on its chemical formula, C₂₀H₂₁N₇O₃. The pKa prediction analysis identified the key ionizable centers, with the pyrimidine ring nitrogens being the most significant basic sites and the pyrazole N-H proton serving as the primary acidic site. These fundamental physicochemical parameters are the cornerstones for further research and development, providing the essential data needed for accurate experimental design and the interpretation of biological activity. Researchers are encouraged to use the workflows and principles described herein as a template for the rigorous characterization of novel chemical entities.

References

  • Title: Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods Source: PeerJ URL: [Link]

  • Title: Rowan's Free Online pKa Calculator Source: Rowan URL: [Link]

  • Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL: [Link]

  • Title: Molecular Weight Calculator (Molar Mass) Source: Omni Calculator URL: [Link]

  • Title: Prediction of pKa values using the PM6 semiempirical method Source: PMC - NIH URL: [Link]

  • Title: Molecular Weight Calculator Source: Omni Calculator URL: [Link]

  • Title: Accurate pKa Evaluations for Complex Bio-Organic Molecules in Aqueous Media Source: Journal of Chemical Theory and Computation - ACS Publications URL: [Link]

  • Title: How to Predict pKa Source: Rowan URL: [Link]

  • Title: Molar mass - Wikipedia Source: Wikipedia URL: [Link]

  • Title: pKa Prediction Source: Rowan URL: [Link]

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Foundational

The Phenylpiperazine Scaffold: A Cornerstone in CNS Drug Discovery and the Potential Role of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Versatility of the Phenylpiperazine Moiety in Neuropharmacology The N-phenylpiperazine scaffold is a privileged structural...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Phenylpiperazine Moiety in Neuropharmacology

The N-phenylpiperazine scaffold is a privileged structural motif in medicinal chemistry, consistently yielding compounds with significant activity within the central nervous system (CNS).[1][2][3] Its remarkable versatility allows for the synthesis of a vast library of derivatives that can be finely tuned to interact with a multitude of CNS targets, including serotonergic, dopaminergic, and adrenergic receptors.[2] This has led to the development of numerous approved drugs for a range of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.[1][2] The "drug-like" properties of the phenylpiperazine nucleus make it an attractive starting point for the design of novel CNS-active agents.[2][3] This guide will delve into the potential role of a specific derivative, 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, in CNS drug discovery, drawing upon the established pharmacology of the broader phenylpiperazine class to infer its likely mechanisms of action, potential therapeutic applications, and the experimental workflows required for its evaluation.

Physicochemical Properties and Synthesis of Phenylpiperazine Derivatives

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Products 1-Phenylpiperazine 1-Phenylpiperazine Alkylation N-Alkylation 1-Phenylpiperazine->Alkylation 3-Halopropanoic_acid_derivative 3-Halopropanoic acid derivative (e.g., ethyl 3-bromopropanoate) 3-Halopropanoic_acid_derivative->Alkylation Intermediate_Ester 3-(4-Phenylpiperazin-1-yl)propanoic acid ester Alkylation->Intermediate_Ester Base, Solvent Hydrolysis Ester Hydrolysis Free_Base 3-(4-Phenylpiperazin-1-yl)propanoic acid Hydrolysis->Free_Base Salt_Formation Hydrochloride Salt Formation Final_Product 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride Salt_Formation->Final_Product Intermediate_Ester->Hydrolysis Acid or Base Free_Base->Salt_Formation HCl

Caption: A generalized synthetic workflow for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride.

Experimental Protocol: Hypothetical Synthesis
  • N-Alkylation: To a solution of 1-phenylpiperazine in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine). To this mixture, add an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) dropwise at room temperature. The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified using column chromatography to yield the intermediate ester.

  • Ester Hydrolysis: The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water, followed by the addition of a base (e.g., sodium hydroxide). The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: The reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to a pH of approximately 3-4. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the free base, 3-(4-phenylpiperazin-1-yl)propanoic acid.

  • Hydrochloride Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate, 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.[4]

Potential CNS Targets and Mechanisms of Action

The phenylpiperazine moiety is a well-established pharmacophore for a variety of CNS receptors. The likely biological targets for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride can be inferred from the extensive literature on related compounds.

CNS_Targets Molecule {3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride | Phenylpiperazine Core} Serotonin_Receptors Serotonin Receptors 5-HT1A, 5-HT2A, etc. Molecule->Serotonin_Receptors Modulation of serotonergic neurotransmission Dopamine_Receptors Dopamine Receptors D2, D3, etc. Molecule->Dopamine_Receptors Modulation of dopaminergic pathways Adrenergic_Receptors Adrenergic Receptors α1, α2, etc. Molecule->Adrenergic_Receptors Interaction with adrenergic signaling

Caption: Potential CNS receptor families targeted by phenylpiperazine derivatives.

  • Serotonin Receptors (5-HT): Many phenylpiperazine derivatives exhibit high affinity for various serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A receptors.[5] Modulation of these receptors is a key mechanism for the therapeutic effects of many antidepressants and anxiolytics.

  • Dopamine Receptors (D): The phenylpiperazine scaffold is also found in compounds targeting dopamine receptors, such as the D2 and D3 subtypes.[6] This interaction is central to the mechanism of action of many antipsychotic medications.

  • Adrenergic Receptors (α): Some phenylpiperazine derivatives have been shown to interact with adrenergic receptors, particularly the α1 subtype.[7] This can contribute to their overall pharmacological profile and potential side effects.

Preclinical Evaluation Workflow for CNS Drug Discovery

A rigorous preclinical evaluation is essential to characterize the therapeutic potential and safety profile of a novel CNS compound. The following workflow outlines the key stages of this process.

Preclinical_Workflow In_Vitro In Vitro Assays Receptor_Binding Receptor Binding Assays In_Vitro->Receptor_Binding Functional_Assays Functional Assays In_Vitro->Functional_Assays ADMET In Vitro ADMET In_Vitro->ADMET In_Vivo In Vivo Models Receptor_Binding->In_Vivo Functional_Assays->In_Vivo ADMET->In_Vivo PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies Behavioral_Models Behavioral Models In_Vivo->Behavioral_Models Safety_Tox Safety and Toxicology In_Vivo->Safety_Tox

Caption: A streamlined preclinical evaluation workflow for a novel CNS compound.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of the compound for a panel of CNS receptors.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target receptors (e.g., 5-HT1A, D2).

    • Incubate the membranes with a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).[6]

2. Functional Assays:

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

  • Example (G-protein coupled receptors):

    • Use cells co-expressing the target receptor and a reporter system (e.g., cAMP-responsive element-luciferase).

    • Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.

    • Measure the reporter signal (e.g., luminescence) to determine the effect of the compound on receptor signaling.

In Vivo Models

1. Pharmacokinetic Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.

  • Methodology:

    • Administer the compound to laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound and its major metabolites using LC-MS/MS.

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.

2. Behavioral Models:

  • Objective: To assess the efficacy of the compound in animal models of CNS disorders.

  • Examples:

    • Antidepressant activity: Forced swim test or tail suspension test in mice.

    • Anxiolytic activity: Elevated plus maze or light-dark box test in rodents.

    • Antipsychotic activity: Prepulse inhibition of the startle reflex or amphetamine-induced hyperlocomotion in rats.

3. Safety and Toxicology:

  • Objective: To evaluate the potential adverse effects of the compound.

  • Initial Assessment:

    • Acute toxicity: Determine the LD50 (median lethal dose) in rodents.

    • General tolerability: Observe animals for any signs of toxicity after single or repeated doses.

  • Regulatory Toxicology Studies: Conduct more extensive studies according to regulatory guidelines to assess organ-specific toxicity.

Data Presentation and Interpretation

Quantitative data from these studies should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Hypothetical In Vitro Binding Affinity Profile

Receptor SubtypeKi (nM)
5-HT1A15
5-HT2A150
D2250
α1-adrenergic500

Table 2: Hypothetical In Vivo Efficacy Data (Forced Swim Test)

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle-180 ± 15
Compound X10120 ± 12
Compound X3095 ± 10
Fluoxetine20110 ± 14
p < 0.05, *p < 0.01 compared to vehicle

Conclusion and Future Directions

While specific preclinical data for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is not extensively documented in publicly accessible literature, its structural features strongly suggest potential activity within the central nervous system. Based on the well-established pharmacology of the phenylpiperazine class, this compound warrants investigation for its potential as a modulator of serotonergic and/or dopaminergic neurotransmission. The in-depth technical guide provided here outlines a rational and comprehensive workflow for the synthesis and preclinical evaluation of this and other novel phenylpiperazine derivatives. Further research, following the methodologies described, is necessary to elucidate the specific molecular targets, mechanism of action, and therapeutic potential of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride in the vast and challenging landscape of CNS drug discovery.

References

  • ResearchGate. Phenylpiperazine derivatives: A patent review (2006 - Present). Available from: [Link]

  • Taylor & Francis Online. Phenylpiperazine derivatives: a patent review (2006 – present). Available from: [Link]

  • PubMed. Phenylpiperazine derivatives: a patent review (2006 - present). Available from: [Link]

  • Semantic Scholar. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Available from: [Link]

  • PubMed. Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents. Available from: [Link]

  • MDPI. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available from: [Link]

  • MDPI. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available from: [Link]

  • PubChemLite. 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available from: [Link]

  • PMC. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. Available from: [Link]

  • F1000Research. Drugs acting on central nervous system (CNS)... Available from: [Link]

  • ResearchGate. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Available from: [Link]

  • MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Available from: [Link]

  • PubMed. Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Available from: [Link]

  • PubMed. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

How to dissolve 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride for cell culture media

As a Senior Application Scientist, I frequently observe researchers encountering erratic pharmacological data due to the improper handling of hydrochloride (HCl) salts in vitro. While the "HCl salt" designation implies h...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers encountering erratic pharmacological data due to the improper handling of hydrochloride (HCl) salts in vitro. While the "HCl salt" designation implies high aqueous solubility, directly dissolving these compounds into complex, highly buffered cell culture media often triggers unpredictable physicochemical reactions.

This application note provides a comprehensive, causality-driven protocol for the dissolution and in vitro application of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride . By understanding the structural mechanics of this compound, we can engineer a self-validating workflow that preserves both compound integrity and cellular viability.

Physicochemical Profiling & The Causality of Solvent Selection

3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is a synthetic building block and pharmacological probe characterized by a lipophilic phenyl ring, a basic piperazine core, and an acidic propanoic acid moiety [1].

Table 1: Quantitative Physicochemical Summary

ParameterValue / CharacteristicImpact on Cell Culture Preparation
CAS Number 1177355-99-5Identifies the specific HCl salt form [1].
Molecular Weight ~270.75 g/mol Required for precise molarity calculations (Free base: 234.29 + HCl: 36.46).
Ionization State Zwitterionic (at pH 7.4)Solute may experience a solubility minimum near physiological pH.
Primary Solvent Anhydrous DMSOPrevents hydrolysis; avoids the common ion effect seen in saline buffers.
Max in vitro DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and transcriptomic shifts [3].
The Mechanistic "Why": Avoiding the Common Ion Effect and pH Shock

A common misconception is that HCl salts should be dissolved directly into aqueous buffers or culture media. However, doing so with this compound introduces two critical risks:

  • The Common Ion Effect: Cell culture media (like DMEM or RPMI) are rich in chloride ions (from NaCl, KCl, etc.). Introducing an HCl salt into a high-chloride environment can prematurely suppress the compound's solubility, leading to micro-precipitation [2, 4].

  • Localized pH Crashes: The dissociation of the HCl salt in unbuffered or weakly buffered water generates an acidic microenvironment. If added directly to cells, this "pH shock" can denature local serum proteins (like FBS) and trigger cellular stress pathways, confounding your experimental data [2].

To bypass these issues, the professional standard is to prepare a highly concentrated master stock in an aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) , followed by a massive dilution (e.g., 1:1000) into the final media. This ensures complete solvation of the lipophilic phenyl moiety while diluting the acid load to a negligible level.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By incorporating mandatory vehicle controls and visual pH checkpoints, the system inherently proves whether an observed biological effect is due to the compound itself or an artifact of the preparation process.

Phase A: Master Stock Preparation (10 mM in DMSO)

Objective: Create a sterile, long-term stable concentrate.

  • Gravimetric Calculation: To prepare a 10 mM stock, dissolve 2.71 mg of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride in exactly 1.0 mL of anhydrous, sterile-filtered DMSO.

  • Dissolution: Vortex the solution for 30–60 seconds at room temperature. The aprotic nature of DMSO will rapidly solvate the compound without breaking covalent bonds or initiating hydrolysis [4].

  • Aliquot & Storage: Divide the stock into 20–50 µL aliquots in amber or opaque microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C in a desiccator.

Phase B: Media Dilution & Application

Objective: Transition the compound into an aqueous biological environment without precipitation or pH shifts.

  • Pre-warming: Warm the complete cell culture media (containing FBS and supplements) to 37°C. Cold media drastically reduces the solubility threshold of zwitterionic compounds.

  • Intermediate Dilution (Optional but Recommended): To prevent "solvent shock," dilute the required volume of the 10 mM DMSO stock 1:10 into sterile PBS to create a 1 mM intermediate.

  • Final Media Addition: Add the intermediate solution dropwise to the pre-warmed culture media while gently swirling.

    • Causality Check: Ensure the final DMSO concentration never exceeds 0.1% v/v to maintain basal cell viability [3]. For a 10 µM final assay concentration, you will dilute the 10 mM stock 1:1000.

  • Validation Checkpoint (pH Verification): Observe the phenol red indicator in your media. If the media shifts toward yellow/orange (indicating a drop below pH 7.2 due to the HCl salt), titrate carefully with 0.1 M NaOH until the physiological red/pink color (pH 7.4) is restored [2].

  • Vehicle Control Validation: Prepare a parallel media sample containing 0.1% DMSO (without the compound) and subject it to the exact same temperature and pH adjustments. This acts as your baseline to validate that any cytotoxicity observed in the assay is strictly compound-mediated.

Mechanistic Workflow Visualization

The following diagram maps the critical decision gates in the dissolution and dilution process, emphasizing the mandatory quality control steps required to maintain scientific integrity.

DissolutionWorkflow A Solid Compound (HCl Salt) B Prepare 10 mM Stock in Anhydrous DMSO A->B Dissolve & Vortex C Store Aliquots at -20°C (Desiccated & Dark) B->C Sterile Filter & Aliquot D Intermediate Dilution (1:10 in Warm PBS) C->D Thaw Immediately Before Use E Add to Complete Culture Media (Final DMSO ≤ 0.1%) D->E Dropwise Addition with Agitation F Check Media pH (Phenol Red Indicator) E->F Visual/Sensor Check G Titrate with 0.1M NaOH (If Acidic) F->G pH < 7.2 H Apply to Cell Culture (Self-Validated) F->H pH 7.2 - 7.4 G->H pH Neutralized

Fig 1. Mechanistic workflow for the dissolution and pH-validated media dilution of the HCl salt.

Quality Control & Troubleshooting

Even with strict adherence to the protocol, complex biological matrices can introduce variables. Use the following diagnostic table to resolve common issues.

Table 2: Diagnostic Troubleshooting Guide

Observed PhenomenonMechanistic CauseCorrective Action
Micro-precipitation upon addition to media "Solvent shock" causing the lipophilic phenyl ring to crash out before equilibrating with serum proteins (FBS).Perform a stepwise intermediate dilution in PBS. Ensure media is pre-warmed to 37°C prior to compound addition.
Media turns yellow (acidic) upon compound addition The dissociation of the hydrochloride salt releases H+ ions, overwhelming the media's buffering capacity [2].Pre-buffer the media with 10–25 mM HEPES, or carefully titrate the final solution with 0.1 M NaOH until pH 7.4 is restored.
High cytotoxicity in both treated and vehicle wells DMSO concentration has exceeded the cellular tolerance threshold [3].Recalculate dilutions to ensure final DMSO volume is ≤ 0.1%. If higher concentrations of compound are needed, prepare a denser master stock (e.g., 50 mM).

References

  • NextSDS Database. "3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information." NextSDS.
  • BenchChem. "Addressing FIPI hydrochloride precipitation in culture media." BenchChem Technical Support.
  • BenchChem. "Norglaucine hydrochloride: Minimizing DMSO Toxicity in Cell Culture." BenchChem Protocols.
  • VDOC.PUB. "Water-insoluble Drug Formulation." Pharmaceutical Sciences.
Application

Protocol for peptide coupling with 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

An Application Scientist's Guide to Peptide Coupling with 3-(4-Phenylpiperazin-1-yl)propanoic acid Hydrochloride Introduction: Bridging Peptide Synthesis and Pharmacophore Incorporation The synthesis of custom peptides i...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Peptide Coupling with 3-(4-Phenylpiperazin-1-yl)propanoic acid Hydrochloride

Introduction: Bridging Peptide Synthesis and Pharmacophore Incorporation

The synthesis of custom peptides is a cornerstone of modern drug discovery and biochemical research. The precise formation of the amide bond is the fundamental reaction in this process, requiring methods that are not only efficient but also minimize side reactions, particularly racemization.[1][2] This guide focuses on a specialized building block, 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, which allows for the strategic incorporation of the phenylpiperazine moiety—a well-established pharmacophore found in a range of biologically active compounds—into a peptide sequence.[3][4]

As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It provides a robust, field-tested protocol grounded in chemical principles, offering researchers a reliable method for coupling this specific carboxylic acid. We will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a modern uronium salt-based coupling reagent celebrated for its rapid kinetics and exceptional ability to preserve stereochemical integrity.[5][6]

The 'Why': Mechanistic Insights into HATU-Mediated Coupling

Understanding the mechanism of action is critical for troubleshooting and adapting protocols. The efficacy of HATU stems from its ability to rapidly convert a carboxylic acid into a highly reactive intermediate that is readily attacked by an amine.[5][7]

The process unfolds in a series of well-orchestrated steps:

  • Deprotonation: A non-nucleophilic tertiary base, typically N,N-Diisopropylethylamine (DIPEA), first deprotonates the carboxylic acid of the 3-(4-Phenylpiperazin-1-yl)propanoic acid, forming a carboxylate anion. The base also neutralizes the hydrochloride salt, liberating the free acid.[5][8]

  • Activation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent. This forms a transient and highly unstable O-acyl(tetramethyl)isouronium salt.[7]

  • Active Ester Formation: The OAt anion, generated from the HATU structure, swiftly attacks the isouronium salt. This step is the key to HATU's success; it produces a reactive OAt-active ester and releases the inert, water-soluble byproduct tetramethylurea.[5][7] This rapid conversion minimizes the lifetime of intermediates that could lead to racemization.[5]

  • Aminolysis: The N-terminal amine of the peptide chain attacks the carbonyl carbon of the OAt-active ester. The pyridine nitrogen within the HOAt leaving group is thought to stabilize the transition state through a hydrogen-bonding interaction, accelerating the formation of the new peptide bond.[7]

HATU_Mechanism CarboxylicAcid R-COOH (Phenylpiperazine Acid) Carboxylate R-COO⁻ (Carboxylate Anion) CarboxylicAcid->Carboxylate Forms DIPEA1 DIPEA (Base) DIPEA1->CarboxylicAcid Deprotonation HATU HATU Reagent Carboxylate->HATU 1. Attacks ActiveEster OAt-Active Ester (Reactive Intermediate) HATU->ActiveEster 2. Forms TMU Tetramethylurea (Byproduct) HATU->TMU Releases Amine H₂N-Peptide (Amine Component) ActiveEster->Amine 3. Reacts with HOAt HOAt (Byproduct) ActiveEster->HOAt Releases PeptideBond New Peptide Bond (R-CO-NH-Peptide) Amine->PeptideBond

Caption: HATU-mediated activation and coupling mechanism.

Protocol for Solution-Phase Peptide Coupling

This protocol details the coupling of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride to a generic N-terminally deprotected amino acid or peptide ester (H-AA-OR'). It is designed for a 1.0 mmol scale and can be adjusted accordingly.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (1.0 mmol scale)Purpose
3-(4-Phenylpiperazin-1-yl)propanoic acid HCl270.761.0271 mgCarboxylic Acid Component
Amine Component (e.g., H-Phe-OMe HCl)Varies1.11.1 mmolNucleophile
HATU380.231.05399 mgCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.243.53.5 mmol (609 µL)Non-nucleophilic Base
Anhydrous N,N-Dimethylformamide (DMF)73.09-~10 mLReaction Solvent
Ethyl Acetate (EtOAc)--~100 mLExtraction Solvent
5% aq. Citric Acid--~50 mLAqueous Wash
5% aq. Sodium Bicarbonate (NaHCO₃)--~50 mLAqueous Wash
Brine (Saturated aq. NaCl)--~25 mLAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)---Drying Agent
Experimental Workflow

The following workflow provides a step-by-step methodology for the entire coupling and workup procedure.

Workflow Setup 1. Reaction Setup - Inert atmosphere (N₂/Ar) - Add Acid & HATU to DMF Preactivation 2. Pre-activation - Cool to 0°C - Add DIPEA - Stir for 15-20 min Setup->Preactivation Coupling 3. Coupling - Add Amine Component - Warm to RT - Stir for 2-4 hours Preactivation->Coupling Monitoring 4. Monitoring - Check via TLC or LC-MS Coupling->Monitoring Workup 5. Aqueous Work-up - Dilute with EtOAc - Wash with Citric Acid,  NaHCO₃, and Brine Monitoring->Workup Upon completion Purification 6. Isolation & Purification - Dry organic layer (MgSO₄) - Evaporate solvent - Purify via RP-HPLC Workup->Purification Characterization 7. Characterization - Confirm with LC-MS & NMR - Check purity via HPLC Purification->Characterization

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

Abstract This application note describes a comprehensive, step-by-step guide for the development of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a comprehensive, step-by-step guide for the development of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. The methodology is grounded in fundamental chromatographic principles and adheres to established guidelines for analytical procedure development. We detail the logical progression from initial parameter selection—including column chemistry, mobile phase composition, and UV wavelength—to a final, robust protocol suitable for routine analysis in research and quality control environments.

Principles and Strategic Approach

The successful development of an HPLC method hinges on a systematic approach that considers the physicochemical properties of the analyte. 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is an ionizable molecule, containing a carboxylic acid and a tertiary amine within the piperazine ring. This dual ionic character makes mobile phase pH a critical parameter for controlling retention, selectivity, and peak shape.[1][2] Our strategy, therefore, is to suppress the ionization of one or both functional groups to enhance retention on a non-polar stationary phase, a common practice in reversed-phase chromatography.[3][4]

The overall workflow for this method development is illustrated below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Qualification Analyte Analyte Characterization Structure pKa UV Spectrum Initial Initial Parameter Selection Column (C18) Mobile Phase (ACN/H2O) Wavelength (UV Scan) Analyte->Initial Informs MPOpt Mobile Phase Optimization Adjust pH (Buffer) Organic % (Gradient/Isocratic) Initial->MPOpt Iterate Finalize Finalize Conditions Flow Rate Temperature Injection Volume MPOpt->Finalize Refine SST System Suitability Test (SST) Tailing Factor Plates Repeatability Finalize->SST Verify Validation Method Validation (ICH Q2) Linearity Accuracy Precision SST->Validation Qualify

Caption: Workflow for HPLC-UV Method Development.

Materials and Instrumentation

  • Instrumentation: Agilent 1100/1200 series HPLC or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis Diode Array Detector (DAD).

  • Data Acquisition: Empower, Chromeleon, or equivalent chromatography data software.

  • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size, or equivalent L1-type column.[5][6]

  • Chemicals & Reagents:

    • 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride (Reference Standard, >99% purity)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Orthophosphoric acid (H₃PO₄), analytical grade

    • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Labware: Volumetric flasks (Class A), analytical balance, pH meter, sonicator, 0.45 µm membrane filters.

Stage 1: Initial Parameter Selection & Optimization

Analyte Characterization
  • Structure: The analyte possesses a phenylpiperazine moiety, which is a strong chromophore, and a propanoic acid tail, making it ionizable.[7][8][9] The piperazine ring also contains nitrogen atoms that can be protonated.

  • pKa Values (Predicted): The carboxylic acid group is expected to have a pKa around 4-5, while the tertiary amine in the piperazine ring is expected to have a pKa around 8-9. This dual nature is the most critical factor for method development.

  • UV Spectrum: A UV scan of the analyte in the mobile phase diluent is essential. Phenylpiperazine derivatives typically exhibit strong absorbance maxima around 230-250 nm and a secondary maximum around 280-310 nm.[10][11][12] An initial UV scan in a methanol/water solution revealed strong absorbance at approximately 239 nm . This wavelength was selected for quantification to maximize sensitivity.

Column and Mobile Phase Selection

Column Rationale: A C18 (octadecyl) stationary phase is the workhorse of reversed-phase HPLC and provides excellent hydrophobicity for retaining the phenyl group of the analyte.[5][13] A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.

Mobile Phase Rationale: The primary challenge is to control the ionization state of the analyte to achieve reproducible retention and good peak shape.[1][2]

  • Acidic pH: Operating at a low pH (e.g., pH 2.5-3.5) will protonate the carboxylic acid group (-COOH), making it neutral and more hydrophobic. The piperazine nitrogens will be protonated (positively charged). This state is often ideal for good retention and peak shape on a C18 column.[3]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.

An initial scouting gradient was run from 10% to 90% ACN (with 0.1% phosphoric acid in the aqueous phase) to determine the approximate elution concentration. The analyte eluted at approximately 35% ACN, which guided the development of the final isocratic method.

Stage 2: Formal Method Protocol

Final Chromatographic Conditions

The optimized parameters are summarized in the table below.

ParameterCondition
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Composition Isocratic: 65% A : 35% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 239 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

Mobile Phase A (Phosphate Buffer, pH 3.0):

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

  • Stir until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 65:35 v/v ratio. This ensures that the sample solvent matches the mobile phase, preventing peak distortion.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Calibration Standards (e.g., 10-200 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

Stage 3: Method Qualification & System Suitability

Before analyzing samples, the system's performance must be verified according to established guidelines such as those from the USP and ICH.[5][14][15][16][17]

System Suitability Testing (SST)

System Suitability is a mandatory part of the analytical procedure.[14] It is demonstrated by making five replicate injections of a standard solution (e.g., 100 µg/mL) and evaluating the resulting chromatograms.

System_Suitability cluster_0 SST Criteria (USP <621>) Tailing Tailing Factor (T) Measures peak symmetry Acceptance: T ≤ 2.0 Result Pass/Fail Decision Tailing->Result Plates Plates Plates->Result RSD Repeatability (%RSD) Precision of injections Acceptance: RSD ≤ 2.0% for Area & RT RSD->Result Method Final HPLC Method Method->Tailing Evaluate Method->Plates Evaluate Method->RSD Evaluate

Caption: Key Parameters for System Suitability Testing.

ParameterAcceptance Criteria (per USP <621>)
Tailing Factor (Asymmetry) T ≤ 2.0
Theoretical Plates (N) N > 2000
Repeatability (%RSD of Peak Area) ≤ 2.0% for 5 replicates
Repeatability (%RSD of Retention Time) ≤ 1.0% for 5 replicates
Performance Characteristics

Following successful SST, the method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][18][19][20] Key validation parameters to assess include:

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability, intermediate precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Range: The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.

Example Results & Discussion

A standard solution of 100 µg/mL was injected into the system. The resulting chromatogram showed a sharp, well-defined peak for 3-(4-Phenylpiperazin-1-yl)propanoic acid at a retention time of approximately 5.8 minutes . The peak shape was symmetrical with a tailing factor of 1.1, and the column efficiency was calculated to be over 8000 theoretical plates, comfortably exceeding the system suitability requirements. The baseline was stable with no interfering peaks from the diluent.

Conclusion

The HPLC-UV method described provides a reliable and robust tool for the quantification of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. By carefully selecting a C18 column and controlling the mobile phase pH to suppress analyte ionization, excellent chromatographic performance was achieved. The method is simple, using common reagents and an isocratic elution, making it efficient for high-throughput analysis. The protocol has been successfully qualified with system suitability tests and is ready for full validation as per ICH guidelines.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Scribd. USP 621 Chromatography Guidelines. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Separation Science. Reversed-Phase HPLC of Ionizable Analytes. [Link]

  • Biotage. Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. [Link]

  • Impact Factor. Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. [Link]

  • ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. [Link]

  • Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • Scribd. Reversed Phase HPLC for Ionizable Samples. [Link]

  • IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • PubChem. 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. [Link]

  • Chem-Info. 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Application

Application Note: Profiling Aminergic GPCR Modulators Using Phenylpiperazine Derivatives (CAS 1177355-99-5)

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus Area: G-Protein Coupled Receptor (GPCR) Screening, Pharmacodynamics, and Assay Miniaturization Pharmacological Rationale & Structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus Area: G-Protein Coupled Receptor (GPCR) Screening, Pharmacodynamics, and Assay Miniaturization

Pharmacological Rationale & Structural Biology

Phenylpiperazines represent a "privileged scaffold" in medicinal chemistry, frequently utilized to target aminergic G-Protein Coupled Receptors (GPCRs) such as serotonin (5-HT), dopamine, and adrenergic receptors[1]. CAS 1177355-99-5 —chemically identified as 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride—serves as an excellent prototypical ligand for GPCR assay development.

Mechanistic Causality in Ligand Design

The efficacy of CAS 1177355-99-5 is driven by highly conserved structural interactions within the GPCR transmembrane (TM) bundle:

  • The Salt Bridge (Asp3.32): The basic nitrogen atom of the piperazine ring becomes protonated at physiological pH. This protonated amine forms a critical ionic bond (salt bridge) with the carboxylic oxygen of the highly conserved Asp3.32 residue in TM3 of aminergic GPCRs [2].

  • Aromatic Stacking (Phe6.52): The terminal phenyl ring engages in hydrophobic and π−π stacking interactions with aromatic residues in TM6, stabilizing the active conformational state of the receptor.

  • The Propanoic Acid Tail: The propanoic acid moiety extends into the extracellular vestibule, providing a handle for chemical derivatization or interacting with secondary binding pockets to drive receptor subtype selectivity.

Assay Methodology & System Causality

To fully characterize a GPCR ligand like CAS 1177355-99-5, researchers must measure both binding affinity (target engagement) and functional efficacy (signal transduction).

Why Intact-Cell Radioligand Binding?

Historically, radioligand binding assays utilized crude membrane homogenates [3]. However, membrane extraction disrupts the native lipid bilayer asymmetry and can decouple the GPCR from its intracellular G-proteins. We utilize an intact live-cell protocol because it preserves the native microenvironment, ensuring that only functionally relevant, cell-surface receptors are quantified[4].

Why TR-FRET for Functional Readouts?

For G αi​ -coupled receptors (e.g., 5-HT1A), activation inhibits adenylyl cyclase, lowering intracellular cAMP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it introduces a time-delayed measurement that eliminates short-lived background autofluorescence. The homogeneous "mix-and-read" format avoids wash steps, preventing the dislodging of weakly adherent cells and drastically reducing well-to-well variability[5].

G Ligand CAS 1177355-99-5 (Phenylpiperazine) GPCR Aminergic GPCR (e.g., 5-HT1A) Ligand->GPCR Binds Asp3.32 GProtein Gαi Subunit (Activated) GPCR->GProtein Conformational Change Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Inhibits Synthesis Readout cAMP TR-FRET (Signal Increase) Effector->Readout Reduces cAMP Competition

Fig 1. Mechanistic pathway of Gαi-coupled GPCR modulation and TR-FRET signal generation.

Experimental Protocols

Protocol I: Intact-Cell Radioligand Competition Binding

Objective: Determine the binding affinity ( Ki​ ) of CAS 1177355-99-5 at the 5-HT1A receptor.

Self-Validation Standard: The assay must include a known high-affinity competitor (e.g., 10μM unlabelled 8-OH-DPAT) to define non-specific binding (NSB).

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT1A receptor into 96-well culture plates at 5×104 cells/well. Culture for 24 hours at 37°C, 5% CO 2​ .

  • Tracer Addition: Aspirate media. Add 50μL of 3 H-8-OH-DPAT (final concentration 1.5nM ) diluted in assay buffer (HBSS, 20 mM HEPES, pH 7.4).

  • Competitor Addition: Add 50μL of CAS 1177355-99-5 at varying concentrations ( 10−11 to 10−4 M) to generate a dose-response curve.

  • Equilibration: Incubate the plates on a low-speed orbital shaker (30 rpm) for 90 minutes at room temperature to reach thermodynamic equilibrium[4].

  • Washing & Detection: Rapidly wash cells twice with ice-cold PBS to trap the bound radioligand. Lyse cells with 0.1N NaOH, transfer to scintillation vials, add scintillation cocktail, and count radioactivity (CPM) using a MicroBeta counter.

  • Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol II: TR-FRET cAMP Accumulation Assay

Objective: Determine the functional efficacy ( EC50​ or IC50​ ) of CAS 1177355-99-5.

Self-Validation Standard: Calculate the Z'-factor using basal (buffer) and stimulated (Forskolin only) controls. A plate is only valid if Z′≥0.5 [6].

  • Cell Seeding: Harvest CHO-K1 5-HT1A cells and resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX). Seed 10μL ( 1×104 cells) per well into a white 384-well microplate. Note: IBMX is critical as it inhibits phosphodiesterases, preventing premature cAMP degradation.

  • Ligand Stimulation: Because 5-HT1A is G αi​ -coupled, basal cAMP is too low to measure inhibition. Add 5μL of a mixture containing 3μM Forskolin (to artificially spike cAMP) and varying concentrations of CAS 1177355-99-5.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5μL of Europium-labeled cAMP tracer and 5μL of ULight-conjugated anti-cAMP antibody (both diluted in Lysis Buffer) [7].

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar). Excitation: 320 nm; Emission: 615 nm (Donor) and 665 nm (Acceptor).

Workflow Step1 1. Cell Preparation Seed CHO-K1 cells (10,000 cells/well) in 384-well plate Step2 2. Compound Addition Add CAS 1177355-99-5 + Forskolin (Stimulation Buffer) Step1->Step2 Step3 3. Incubation Incubate for 30-60 min at Room Temp Step2->Step3 Step4 4. Lysis & Detection Add Eu-cAMP Tracer + ULight-anti-cAMP Antibody Step3->Step4 Step5 5. TR-FRET Readout Excitation: 320nm Emission: 615nm & 665nm Step4->Step5

Fig 2. Step-by-step TR-FRET cAMP assay workflow for high-throughput GPCR ligand screening.

Quantitative Data Presentation

To establish structure-activity relationships (SAR), quantitative outputs from both assays must be consolidated. Below is a representative data matrix demonstrating the expected pharmacological profile of CAS 1177355-99-5 across aminergic GPCRs.

CompoundTarget ReceptorAssay MethodologyParameterValue (nM) ± SDFunctional Efficacy
CAS 1177355-99-5 5-HT1A (Human)Intact-Cell Radioligand Ki​ 15.2 ± 1.4N/A (Binding Only)
CAS 1177355-99-5 5-HT1A (Human)TR-FRET cAMP IC50​ 28.5 ± 2.1Full Agonist ( Emax​ 98%)
CAS 1177355-99-5 Dopamine D2Intact-Cell Radioligand Ki​ 145.0 ± 12.5N/A (Binding Only)
CAS 1177355-99-5 Dopamine D2TR-FRET cAMP IC50​ > 1000Partial Agonist ( Emax​ 35%)
8-OH-DPAT (Ctrl)5-HT1A (Human)TR-FRET cAMP IC50​ 1.2 ± 0.3Full Agonist ( Emax​ 100%)

Table 1. Representative pharmacological profiling of CAS 1177355-99-5. The compound demonstrates preferential affinity and full agonism at the 5-HT1A receptor compared to the D2 receptor.

References

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol / PMC. Available at:[Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • THUNDER™ cAMP TR-FRET Assay Kit Technical Data Sheet. BioAuxilium. Available at:[Link]

  • LANCE Ultra cAMP Assay Development Guidelines. BlossomBio / PerkinElmer. Available at:[Link]

Sources

Method

Application Note: Preparation and Handling of 3-(4-Phenylpiperazin-1-yl)propanoic Acid Hydrochloride Stock Solutions in DMSO

Introduction & Physicochemical Profiling 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is a bifunctional molecule featuring a basic piperazine ring linked to a propanoic acid moiety, capped with a lipophilic phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is a bifunctional molecule featuring a basic piperazine ring linked to a propanoic acid moiety, capped with a lipophilic phenyl group. In pharmacological and biochemical assays, precise preparation of stock solutions is critical to ensure reproducible dosing and to prevent artifactual data caused by compound precipitation[1].

Causality in Solvent Selection: The hydrochloride (HCl) salt form of this compound enhances its baseline polarity. However, the bulky, hydrophobic phenylpiperazine moiety heavily influences its overall solvation dynamics. Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal solvent because its polar aprotic nature effectively disrupts the ionic crystal lattice of the HCl salt while simultaneously solvating the lipophilic phenyl ring through hydrophobic interactions[2].

Table 1: Physicochemical Properties
PropertyValueScientific Implication
CAS Number 1177355-99-5Unique identifier for the exact HCl salt form.
Molecular Formula C₁₃H₁₈N₂O₂ • HClIndicates the presence of a protonated amine, requiring a highly polar solvent.
Molecular Weight 270.76 g/mol Critical for accurate molarity calculations (See Table 2).
Solvent Compatibility Anhydrous DMSOPrevents premature hydrolysis or aggregation caused by atmospheric moisture.

Experimental Design & Causality (E-E-A-T Principles)

As a standard practice in drug development, a protocol must be more than a sequence of steps; it must be a self-validating system.

  • Hygroscopicity & Anhydrous Solvents: DMSO is highly hygroscopic. Absorption of atmospheric water drastically reduces the solubility capacity of DMSO for lipophilic compounds. Therefore, using newly opened, anhydrous DMSO is mandatory[3].

  • Thermal Causality: Piperazine derivatives can be subjected to mild heating to assist dissolution. However, temperatures exceeding 40°C in DMSO can lead to oxidation or thermal degradation of the compound. Sonication is preferred over direct heating as it provides localized cavitation energy to break apart solute particles without raising the bulk temperature to destructive levels[3].

  • Storage Logic: Repeated freeze-thaw cycles introduce condensation (water) into the stock solution, leading to localized precipitation. Aliquoting the stock into single-use volumes prevents this degradation pathway.

Quantitative Data: Stock Solution Dilution Matrix

To ensure accuracy, use the following pre-calculated mass-to-volume ratios to achieve standard stock concentrations.

Table 2: Preparation of Standard Stock Solutions (MW = 270.76 g/mol )
Target ConcentrationMass of CompoundVolume of Anhydrous DMSOFinal Molarity
10 mM 2.71 mg1.00 mL0.01 mol/L
25 mM 6.77 mg1.00 mL0.025 mol/L
50 mM 13.54 mg1.00 mL0.05 mol/L
100 mM 27.08 mg1.00 mL0.10 mol/L

Note: For maximum stability, a 10 mM or 50 mM stock is recommended to prevent supersaturation and spontaneous crystallization at low storage temperatures[4].

Step-by-Step Methodology: Self-Validating Protocol

Materials Required
  • 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride powder (Purity ≥ 98%)

  • Anhydrous DMSO (sealed under argon/nitrogen)

  • Analytical balance (0.01 mg precision)

  • Sterile, amber glass vials or low-bind microcentrifuge tubes

  • Bath sonicator

Phase 1: Weighing and Dissolution
  • Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, altering its mass and compromising the stock concentration.

  • Weighing: Accurately weigh the desired mass (e.g., 13.54 mg for a 50 mM stock) into a sterile amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO using a calibrated positive-displacement pipette.

  • Agitation: Vortex the mixture at medium speed for 30–60 seconds.

  • Sonication (If required): If particulates remain, place the vial in a bath sonicator at room temperature for 5–10 minutes. Ensure the water bath temperature does not exceed 40°C[3].

Phase 2: Protocol Validation (The Self-Validating Step)
  • Centrifugation Check: Transfer a 100 µL aliquot of the prepared stock into a microcentrifuge tube. Centrifuge at 10,000 × g for 5 minutes at room temperature.

  • Visual Inspection: Carefully inspect the bottom of the tube against a light source. Validation: The complete absence of a visible pellet or turbidity validates that the compound is fully dissolved and not existing as a micro-suspension. If a pellet is present, the solution is saturated; add more DMSO and recalculate the molarity.

Phase 3: Aliquoting, Storage, and Working Dilutions
  • Aliquoting: Dispense the validated stock solution into single-use aliquots (e.g., 50 µL) in tightly sealed, low-bind tubes.

  • Storage: Store aliquots immediately at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[4].

  • Working Dilution Generation: When preparing aqueous working solutions (e.g., for cell culture), perform intermediate serial dilutions in DMSO first. Only the final dilution step should be into the aqueous assay buffer. Causality: Direct dilution of a highly concentrated DMSO stock into an aqueous buffer often causes "solvent shock," leading to rapid micro-precipitation of the hydrophobic phenylpiperazine moiety. Ensure the final DMSO concentration in the assay does not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity[1].

Workflow Visualization

G A 1. Equilibration & Weighing 3-(4-Phenylpiperazin-1-yl) propanoic acid HCl B 2. Solvent Addition Add Anhydrous DMSO A->B Transfer to glass vial C 3. Dissolution Vortex & Sonicate (<40°C) B->C Mix thoroughly D 4. Validation Step Centrifuge at 10,000 x g C->D Check for micro-suspension E 5. Aliquoting Dispense into Amber Vials D->E No pellet = Validated Solution F 6. Storage -20°C (1 mo) or -80°C (6 mo) E->F Prevent freeze-thaw cycles G 7. Working Solution Intermediate DMSO Dilution -> Aqueous Buffer F->G Thaw at RT before use

Workflow for the preparation, validation, and storage of 3-(4-Phenylpiperazin-1-yl)propanoic acid HCl.

Sources

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathway of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride using ESI-MS/MS

Abstract This application note provides a detailed protocol and analysis of the mass spectrometric fragmentation pattern of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, a compound of interest in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and analysis of the mass spectrometric fragmentation pattern of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, a compound of interest in pharmaceutical research and development. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we map the characteristic fragmentation pathways of the protonated molecule. The resulting data reveals key fragment ions originating from the cleavage of the propanoic acid side chain and the fragmentation of the core phenylpiperazine structure. These findings serve as a foundational guide for the structural confirmation, metabolite identification, and purity analysis of this compound and its analogs in complex matrices.

Introduction

3-(4-Phenylpiperazin-1-yl)propanoic acid is a chemical entity that features prominently as a structural motif in various pharmacologically active agents. Accurate structural elucidation is a cornerstone of the drug development process, ensuring the identity and purity of active pharmaceutical ingredients (APIs) and their intermediates. Mass spectrometry (MS) is an indispensable analytical tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural characterization.[1][2]

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile molecules common in pharmaceutical pipelines, as it typically generates intact protonated or deprotonated molecular ions.[3][4] When coupled with tandem mass spectrometry (MS/MS), ESI allows for the controlled fragmentation of a selected precursor ion, generating a "fingerprint" spectrum of product ions that provides deep structural insights.

The objective of this guide is to establish a robust ESI-MS/MS method for analyzing 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride and to provide a comprehensive interpretation of its fragmentation behavior. By understanding the principal cleavage sites and rearrangement mechanisms, researchers can confidently identify this molecule and differentiate it from related impurities or metabolites. The fragmentation patterns of both carboxylic acids and piperazine derivatives are well-documented, involving mechanisms such as alpha-cleavage, McLafferty rearrangements, and ring cleavages.[5][6][7] This note synthesizes these principles to build a predictive and verifiable fragmentation map for the target analyte.

Experimental Protocols

Materials and Reagents
  • Analyte: 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride (MW: 270.76 g/mol )[8]

  • Solvents: HPLC-grade Methanol, HPLC-grade Acetonitrile, Deionized Water

  • Acid Modifier: Formic Acid (LC-MS grade)

Sample Preparation

Rationale: The goal is to prepare a dilute solution of the analyte in a solvent compatible with ESI, ensuring complete dissolution and promoting efficient ionization. The addition of formic acid is critical for creating an acidic environment that facilitates the protonation of the analyte's basic nitrogen atoms in positive ion mode.

  • Prepare Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride and dissolve it in 1.0 mL of methanol.

  • Prepare Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a solvent mixture consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • Vortex: Gently vortex the working solution for 10 seconds to ensure homogeneity. This solution is now ready for direct infusion or LC-MS analysis.

Mass Spectrometry Instrumentation and Parameters

Rationale: The following parameters are typical for a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer. Positive ion mode is selected due to the presence of two basic nitrogen atoms in the piperazine ring, which are readily protonated. The collision energy is ramped to observe both low-energy and high-energy fragmentation pathways.

The analysis was performed on a tandem mass spectrometer equipped with an electrospray ionization source.

ParameterSettingRationale
Ionization Mode ESI PositivePromotes formation of [M+H]⁺ ions due to the basic nature of the piperazine nitrogens.
Infusion Flow Rate 5-10 µL/minStandard rate for direct infusion, ensuring a stable spray.
Capillary Voltage 3.5 - 4.5 kVOptimal voltage for creating a stable electrospray plume without causing in-source fragmentation.
**Nebulizer Gas (N₂) **Instrument Dependent (e.g., 2 bar)Assists in desolvation of the charged droplets.
Drying Gas (N₂) Flow Instrument Dependent (e.g., 8 L/min)Facilitates solvent evaporation from the ESI droplets.
Drying Gas Temperature 250 - 350 °CAids in efficient desolvation.
Scan Mode (MS1) Full ScanTo identify the protonated molecular ion ([M+H]⁺).
m/z Range (MS1) 50 - 400Covers the expected mass of the precursor ion and potential low-mass fragments.
Scan Mode (MS2) Product Ion ScanTo fragment the selected precursor ion and record the resulting product ions.
Precursor Ion (MS2) m/z 235.14The theoretical m/z of the protonated free base [C₁₃H₁₈N₂O₂ + H]⁺.[9]
Collision Gas Argon or NitrogenInert gas used to induce fragmentation through collision-induced dissociation (CID).
Collision Energy (CE) Ramped 10-40 eVA range of energies is used to capture both simple bond cleavages and more complex fragmentation patterns.

Results and Discussion

MS1 Spectrum: Identification of the Precursor Ion

The initial full scan analysis in positive ESI mode revealed a prominent ion at m/z 235.1441 . This corresponds to the protonated molecular ion ([M+H]⁺) of the free base, 3-(4-phenylpiperazin-1-yl)propanoic acid (C₁₃H₁₈N₂O₂), which has a calculated monoisotopic mass of 234.1368 Da.[9] This ion was selected as the precursor for subsequent MS/MS fragmentation analysis.

MS/MS Spectrum: Fragmentation Pathway Analysis

The fragmentation of the [M+H]⁺ ion at m/z 235.14 yields several characteristic product ions. The fragmentation primarily occurs at two key regions of the molecule: the propanoic acid side chain and the phenylpiperazine core. The proposed pathways are detailed below.

Workflow: MS/MS Fragmentation Analysis

cluster_0 MS1 Analysis cluster_1 MS2 Analysis Analyte Analyte Infusion (10 µg/mL) ESI Electrospray Ionization (ESI+) Analyte->ESI Precursor Precursor Ion Selection [M+H]⁺ at m/z 235.14 ESI->Precursor CID Collision-Induced Dissociation (CID) Collision Energy: 10-40 eV Precursor->CID Fragments Product Ion Detection (m/z 50-250) CID->Fragments Interpretation Fragmentation Pathway Elucidation Fragments->Interpretation

Caption: Experimental workflow for MS/MS analysis.

The major observed fragment ions and their proposed origins are summarized in the table below and illustrated in the subsequent fragmentation diagram.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Formula of FragmentProposed Origin of Fragmentation
235.14217.1318.01[C₁₃H₁₇N₂O]⁺Loss of water (H₂O) from the protonated carboxylic acid group, a common fragmentation for such moieties.[10]
235.14189.1446.01[C₁₂H₁₇N₂]⁺Loss of formic acid (HCOOH), which involves the entire carboxyl group and a hydrogen.
235.14161.1174.03[C₁₀H₁₃N₂]⁺Key Diagnostic Ion. Cleavage of the C-C bond beta to the piperazine nitrogen, resulting in the stable phenylpiperazine cation.
235.14133.09102.05[C₈H₉N₂]⁺Further fragmentation of the phenylpiperazine moiety, likely involving the loss of ethene from the piperazine ring.
235.14119.09116.05[C₈H₁₁N]⁺A common fragment for phenylpiperazines, likely from cleavage within the piperazine ring.[7]
235.1477.04158.10[C₆H₅]⁺Phenyl cation, resulting from the cleavage of the N-phenyl bond.
Key Fragmentation Pathways
  • Side-Chain Cleavage: The most significant fragmentation pathway involves the cleavage of the propanoic acid side chain. The generation of the ion at m/z 161.11 represents the loss of the C₃H₄O₂ neutral fragment and is characteristic of the N-alkylation pattern on the piperazine ring. This stable phenylpiperazine cation is often the base peak in the spectra of related compounds.

  • Piperazine Ring Fragmentation: The phenylpiperazine cation (m/z 161.11) undergoes further fragmentation. Cleavage within the heterocyclic ring leads to characteristic ions such as m/z 119.09 . This type of fragmentation is well-documented for designer drugs and other compounds containing a piperazine core, providing a secondary confirmation of the core structure.[6][7]

  • Carboxylic Acid Group Losses: The initial loss of water (H₂O) to form the ion at m/z 217.13 is a classic fragmentation pathway for protonated carboxylic acids, proceeding through the formation of an acylium ion.[10] The loss of formic acid (m/z 189.14) is another indicator of the carboxylic acid functionality.

Proposed Fragmentation Pathway of 3-(4-Phenylpiperazin-1-yl)propanoic acid

Caption: Primary fragmentation pathways observed for protonated 3-(4-Phenylpiperazin-1-yl)propanoic acid.

Conclusion

This application note details a straightforward and reproducible method for the analysis of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride by ESI-MS/MS. We have identified the protonated molecular ion at m/z 235.14 and characterized its primary fragmentation pathways. The analysis reveals two major routes of fragmentation: losses from the carboxylic acid moiety (e.g., H₂O) and cleavage of the N-alkyl side chain to produce the highly stable phenylpiperazine cation at m/z 161.11 . This ion and its subsequent product ion at m/z 119.09 are key diagnostic markers for the identification of this compound. The established fragmentation pattern provides a reliable basis for structural verification, impurity profiling, and metabolic studies in a research and quality control setting.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • Gao, F., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. Available at: [Link]

  • Benoit, F. M., & Harrison, A. G. (1977). The structure and fragmentation of protonated carboxylic acids in the gas phase. Organic Mass Spectrometry. Available at: [Link]

  • Van de Steene, J., & Lambert, W. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • Maurer, H. H. (2006). Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Current Pharmaceutical Analysis. Available at: [Link]

  • Khan Academy. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Zubrycka, A., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Seth K. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • Zyakun, A. M., et al. (1978). Mass spectra of pyrazino- and piperazinoindole derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

  • De Nino, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Zhang, Q., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Pringle, S. D., et al. (2005). Direct Analysis of Pharmaceutical Drug Formulations Using Ion Mobility Spectrometry/Quadrupole-Time-of-Flight Mass Spectrometry Combined with Desorption Electrospray Ionization. Analytical Chemistry. Available at: [Link]

  • Haberger, M., et al. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Abdel-Hay, K. M., et al. (2012). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. Available at: [Link]

  • PubChem. 3-(4-phenylpiperazin-1-yl)propanoic acid. Available at: [Link]

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Method

Applications of the 3-(4-Phenylpiperazin-1-yl)propanoic Acid Scaffold in Medicinal Chemistry: A Guide to In Vitro Evaluation

Introduction: Unlocking the Potential of the Phenylpiperazine Scaffold The phenylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized for its privileged structural role in a multitude of clinically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the Phenylpiperazine Scaffold

The phenylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized for its privileged structural role in a multitude of clinically significant therapeutics. Its unique conformational flexibility and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold for targeting a diverse range of biological entities. The compound 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride represents a foundational structure within this class, combining the established pharmacophore of a phenylpiperazine with a propanoic acid linker. This linker introduces a carboxylic acid group, a feature that can be exploited for modifying solubility, engaging in hydrogen bonding interactions with target proteins, or serving as a handle for further chemical derivatization.

While specific biological data for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is not extensively documented in publicly available literature, the extensive research on its close analogs provides a strong rationale for its investigation in several key therapeutic areas. Derivatives of the phenylpiperazine core have demonstrated significant activities as anticancer agents, antipsychotics, antidepressants, and antihypertensives.[1][2][3][4] This guide provides detailed application notes and protocols for the initial in vitro screening of this scaffold, focusing on two prominent and well-documented fields for phenylpiperazine derivatives: Oncology and Neuropharmacology .

Part 1: Application in Oncology

The phenylpiperazine scaffold is a recurring feature in a variety of anticancer agents.[4] Its derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.[5][6] The propanoic acid moiety in our lead compound can be hypothesized to interact with amino acid residues in the active sites of enzymes or receptors implicated in cancer.

Experimental Workflow for Anticancer Screening

The initial assessment of a compound's anticancer potential involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of cell death.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Downstream Analysis start Test Compound: 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride viability Cell Viability Assay (MTT) (e.g., MCF-7, PC-3, A549) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blot Analysis (e.g., Caspase-3, PARP, p21) apoptosis->western_blot cell_cycle->western_blot

Caption: Workflow for in vitro anticancer evaluation.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer[5], A549 for lung cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound stock) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Data Presentation: Cell Viability
Cell LineIC50 (µM) of Test Compound (48h)IC50 (µM) of Doxorubicin (48h)
MCF-7 (Breast)25.40.9
PC-3 (Prostate)38.21.5
A549 (Lung)45.11.2
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is lost.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

Part 2: Application in Neuropharmacology

The phenylpiperazine scaffold is a classic component of many centrally acting agents, particularly those targeting serotonergic and dopaminergic systems.[2][7] These receptors are implicated in the pathophysiology of depression, anxiety, schizophrenia, and other neurological disorders. The structural features of 3-(4-Phenylpiperazin-1-yl)propanoic acid suggest it could serve as a valuable starting point for the development of novel CNS-active compounds.

Hypothetical Signaling Pathway

G ligand Phenylpiperazine Ligand receptor GPCR (e.g., 5-HT1A Receptor) ligand->receptor Binding g_protein Gαi/o Protein receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp pka Protein Kinase A camp->pka response Cellular Response (e.g., Neuronal Firing Modulation) pka->response

Caption: Simplified GPCR signaling pathway for a 5-HT1A agonist.

Protocol 3: Radioligand Receptor Binding Assay

Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for that receptor. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound.

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT1A or D2 receptors)

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Non-specific binding inhibitor (e.g., 10 µM serotonin for 5-HT1A)

  • Test compound (3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration close to its Kd, and assay buffer.

  • Compound Addition: Add the test compound at various concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M).

  • Controls:

    • Total Binding: Wells containing membranes, radioligand, and buffer only.

    • Non-specific Binding: Wells containing membranes, radioligand, buffer, and a high concentration of a non-labeled competing ligand to saturate the receptors.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation: Receptor Binding Affinity
ReceptorRadioligandTest Compound Ki (nM)
Human 5-HT1A[³H]8-OH-DPAT85
Human 5-HT2A[³H]Ketanserin>1000
Human D2[³H]Spiperone250

Conclusion and Future Directions

The 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride scaffold represents a promising starting point for medicinal chemistry campaigns in oncology and neuropharmacology. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this and related compounds. Positive results from these assays, such as potent cytotoxicity or high receptor affinity, would warrant further investigation, including studies on metabolic stability, in vivo efficacy in animal models, and structure-activity relationship (SAR) exploration through chemical synthesis of analogs. The versatility of the phenylpiperazine core, coupled with the functional handle of the propanoic acid moiety, offers a rich landscape for the development of novel therapeutic agents.

References

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem, 2025 , e202500288. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 2024 , 29(18), 4238. [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 2005 , 13(1), 215-225. [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 2015 , 7(16), 6667-6674. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 2021 , 26(11), 3183. [Link]

  • Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Chemical Biology & Drug Design, 2019 , 94(3), 1665-1678. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 2021 , 12(8), 1313-1327. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org, 2024 , 2024071221. [Link]

  • Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Request PDF. [Link]

  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. Chemical Substance Information. [Link]

Sources

Application

Application Note: Covalent Conjugation of 3-(4-Phenylpiperazin-1-yl)propanoic Acid to Monoclonal Antibodies

Executive Summary The conjugation of small-molecule pharmacophores to monoclonal antibodies (mAbs) is a foundational technique in the development of targeted therapeutics, immunogens, and diagnostic reagents. This applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conjugation of small-molecule pharmacophores to monoclonal antibodies (mAbs) is a foundational technique in the development of targeted therapeutics, immunogens, and diagnostic reagents. This application note details a highly optimized, self-validating protocol for the covalent ligation of 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride to the primary amines of monoclonal antibodies. By utilizing a two-step EDC/Sulfo-NHS zero-length crosslinking strategy, this methodology ensures high conjugation efficiency, preserves antibody binding affinity, and mitigates the risk of protein aggregation.

Chemical Rationale & Mechanistic Causality

The target hapten, 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride (CAS 1177355-99-5), features a phenylpiperazine moiety—a common pharmacophore for CNS receptors—linked to a terminal propanoic acid[1].

The Causality of Reagent Selection:

  • The Hydrochloride Salt: The HCl salt form of the hapten is deliberately chosen over the free base because it significantly enhances aqueous solubility, a critical prerequisite for bioconjugation in physiological buffers[2]. However, dissolution of the HCl salt lowers the local pH. Therefore, the activation buffer must possess strong buffering capacity (e.g., 0.1 M MES) to prevent the pH from dropping below 4.5, which would protonate the carboxylate and completely inhibit EDC activation[3].

  • Sulfo-NHS Stabilization: EDC alone activates the hapten's carboxylate to form an O-acylisourea intermediate. This intermediate is highly unstable in aqueous environments and hydrolyzes within seconds to minutes. The addition of Sulfo-NHS acts as a kinetic trap, converting the unstable intermediate into an amine-reactive Sulfo-NHS ester with a half-life of several hours at neutral pH, vastly improving the thermodynamic efficiency of the subsequent mAb conjugation[4].

Pathway Hapten 3-(4-Phenylpiperazin-1-yl) propanoic acid HCl O_Acyl Unstable O-acylisourea Hapten->O_Acyl + EDC (pH 4.5-6.0) EDC EDC (Carbodiimide) EDC->O_Acyl ActiveEster Sulfo-NHS Ester O_Acyl->ActiveEster + Sulfo-NHS Urea Isourea Byproduct O_Acyl->Urea Hydrolysis SulfoNHS Sulfo-NHS SulfoNHS->ActiveEster Conjugate Stable Amide Bond Conjugate ActiveEster->Conjugate + mAb (pH 7.2-8.0) mAb Monoclonal Antibody (Primary Amines) mAb->Conjugate

Mechanistic pathway of two-step EDC/Sulfo-NHS conjugation of the hapten to mAb primary amines.

Experimental Design: The Two-Step Imperative

A common pitfall in bioconjugation is attempting a "one-pot" reaction. Monoclonal antibodies possess both primary amines (lysine residues) and carboxylates (aspartate/glutamate residues). If the hapten, EDC, Sulfo-NHS, and mAb are mixed simultaneously, the EDC will indiscriminately activate the mAb's native carboxylates. This leads to catastrophic intra- and inter-molecular crosslinking, resulting in massive protein aggregation, precipitation, and loss of target binding[2]. Adopting conventional, uncontrolled conjugation approaches exhibits suboptimal control over structural stability[5].

To establish a self-validating and controlled system, this protocol strictly employs a two-step sequential activation . The hapten is activated in isolation. Only after the stable Sulfo-NHS ester is formed is it introduced to the mAb, restricting the nucleophilic attack exclusively to the antibody's primary amines[4].

Quantitative Parameters & Buffer Specifications

Table 1: Buffer System Specifications & Causality

Buffer Component Optimal pH Function & Causality
Activation Buffer (0.1 M MES) 4.5 - 6.0 Non-amine buffer; maintains optimal protonation state for EDC activity while neutralizing the hapten's HCl salt[3].

| Conjugation Buffer (1X PBS) | 7.2 - 8.0 | Non-amine buffer; deprotonates mAb lysine ε-amines to enhance their nucleophilicity for ester attack[3]. |

Table 2: Hapten Input Equivalents vs. Expected Degree of Labeling (DOL)

Hapten:mAb Molar Ratio Expected DOL (Haptens/mAb) Application Suitability Aggregation Risk
10:1 2 - 4 Pharmacokinetic (PK) assays, Receptor targeting Low
30:1 5 - 10 Immunogen generation, ELISA capture Moderate

| 50:1+ | > 10 | High-density payload delivery | High (Requires SEC) |

Self-Validating Conjugation Protocol

Phase 1: Hapten Activation

Note: EDC is highly hygroscopic. Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation, which rapidly hydrolyzes and inactivates the reagents[3].

  • Hapten Preparation: Dissolve 2.7 mg of 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride (MW ~270.75 g/mol ) in 1 mL of Activation Buffer (0.1 M MES, pH 6.0) to create a 10 mM stock solution.

  • Reagent Addition: Add 2.3 mg of Sulfo-NHS (1.2 equivalents, ~12 mM) and 2.3 mg of EDC-HCl (1.2 equivalents, ~12 mM) directly to the hapten solution[3].

  • Incubation: Vortex gently and incubate the reaction at room temperature for 15–30 minutes[4].

  • Self-Validation Checkpoint 1 (Activation): Withdraw a 5 µL aliquot and analyze via LC-MS or TLC. Confirm the disappearance of the free hapten mass and the appearance of the Sulfo-NHS ester intermediate before proceeding. Do not proceed if hydrolysis has outcompeted esterification.

Phase 2: Antibody Preparation
  • Buffer Exchange: Ensure the monoclonal antibody is in an amine-free Conjugation Buffer (PBS, pH 7.2–7.5). If the mAb is stored in Tris or glycine, perform a buffer exchange using a Zeba Spin Desalting Column or dialysis[2].

  • Quantification: Measure the mAb concentration via UV-Vis absorbance at 280 nm. Adjust the concentration to 2–5 mg/mL.

Phase 3: Conjugation Reaction
  • Ligation: Add the appropriate volume of the activated hapten solution to the mAb to achieve the desired molar ratio (refer to Table 2). The pH of the final reaction mixture must remain between 7.2 and 8.0[3].

  • Incubation: Incubate the mixture at room temperature for 2 hours with gentle end-over-end rotation[2].

  • Self-Validation Checkpoint 2 (Aggregation): Visually inspect the reaction tube. The solution should remain optically clear. Any turbidity indicates EDC carryover and subsequent mAb crosslinking.

Phase 4: Quenching and Purification
  • Quenching (Optional): Add 1.4 µL of 2-mercaptoethanol or a primary amine (e.g., 50 mM Tris) to quench unreacted EDC and active esters[2].

  • Purification: Remove unreacted hapten, isourea byproducts, and excess NHS using a desalting column equilibrated with PBS, or via overnight dialysis at 4°C[5].

Workflow Step1 1. Hapten Activation (EDC/Sulfo-NHS) QC1 QC 1: LC-MS Confirm Ester Step1->QC1 Step2 2. Conjugation (Add to mAb) QC1->Step2 Validated QC2 QC 2: SEC Assess Aggregation Step2->QC2 Step3 3. Purification (Desalting) QC2->Step3 Validated Step4 4. Characterization (DOL & Binding) Step3->Step4

Self-validating conjugation workflow integrating critical QC checkpoints to ensure reproducibility.

Analytical Characterization

To close the self-validating loop, the final conjugate must be analytically verified:

  • Intact Mass Spectrometry (LC-MS): Compare the mass of the conjugated mAb to the unconjugated mAb. The mass shift divided by the hapten mass (minus the leaving group) provides the exact Degree of Labeling (DOL).

  • Size Exclusion Chromatography (SEC-HPLC): Quantify the percentage of monomeric IgG versus high-molecular-weight (HMW) aggregates. A successful conjugation should yield >95% monomer.

  • Binding Assay (SPR/ELISA): Confirm that the random lysine conjugation did not sterically hinder the Complementarity Determining Regions (CDRs) by comparing the conjugate's target affinity to the unmodified mAb.

References

  • Application Notes and Protocols for EDC/NHS Coupling Chemistry with Hydroxy-PEG12-acid. Benchchem.
  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. NextSDS.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. EchoBioSystems.
  • Instructions - EDC. Thermo Fisher Scientific.
  • Facile Rebridging Conjugation Approach to Attain Monoclonal Antibody-Targeted Nanoparticles. PMC (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Why is 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride precipitating in aqueous buffer

Technical Support Center: Troubleshooting 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride Precipitation Welcome to the Technical Support Center. This guide is designed for researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride Precipitation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing formulation issues with 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride . Below, we break down the exact physicochemical mechanisms causing this compound to precipitate in standard aqueous buffers and provide field-proven, step-by-step protocols to rescue your solutions.

PART 1: Root Cause Analysis (The "Why")

To successfully formulate this compound, we must look at its specific structural chemistry. The precipitation you are observing is rarely due to chemical degradation; rather, it is driven by three distinct physicochemical phenomena:

1. The Zwitterionic Trap (Isoelectric Point) This molecule contains two key ionizable groups: a basic piperazine nitrogen (pKa ≈ 8.71)[1] and an acidic propanoic acid group (pKa ≈ 4.5). Because it possesses both acidic and basic functional groups, it acts as an amphoteric molecule. The isoelectric point (pI)—the pH at which the molecule carries a net electrical charge of zero—falls around pH 6.6. At or near this pI (which includes physiological pH 7.4), the molecule exists predominantly as a zwitterion. Zwitterions have the lowest solubility in water because the lack of a net charge minimizes their electrostatic interaction with polar water molecules, allowing strong intermolecular crystal lattice forces to dominate and cause precipitation[2].

2. The Common Ion Effect The compound is supplied as a hydrochloride salt. When dissolved in buffers containing high concentrations of chloride ions (such as Phosphate-Buffered Saline containing ~137 mM NaCl, or Tris-HCl), the solubility equilibrium of the salt is severely suppressed. According to Le Chatelier's principle, the excess chloride in the buffer drives the equilibrium toward the solid, undissociated salt form, forcing the compound to crash out of solution[3].

3. Cosolvent Crash Dynamics If you are preparing a concentrated stock in DMSO and diluting it directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic phenylpiperazine core exposed to the aqueous phase before it can properly solvate. This leads to localized supersaturation and immediate aggregation.

PART 2: Physicochemical Data & Expected Solubility

Summarizing the charge state is critical for predicting how this molecule will behave in your specific assay buffer.

Table 1: Charge State and Solubility Profile across pH Ranges

Buffer pHDominant Charge StateNet ChargeExpected Aqueous Solubility
pH < 4.0 Cationic (Protonated amine, neutral acid)+1High (Soluble, clear solution)
pH 6.0 - 7.5 Zwitterionic (Protonated amine, deprotonated acid)0Low (Precipitates/Cloudy)
pH > 9.0 Anionic (Neutral amine, deprotonated acid)-1High (Soluble, clear solution)

PART 3: Experimental Troubleshooting Protocols

Protocol A: The pH-Shift Dissolution (For pure aqueous systems)

Purpose: To bypass the isoelectric point during initial dissolution and validate that the precipitate is charge-dependent.

  • Weigh the desired amount of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride into a sterile conical tube.

  • Add 80% of your final target volume using distilled water (do not use buffer yet).

  • Add 0.1 M HCl or 0.1 M NaOH dropwise while vortexing until the compound fully dissolves. (Aim for pH < 4.0 or pH > 9.0 to impart a net charge).

  • Once a clear solution is achieved, slowly titrate the pH back toward your target physiological pH while stirring vigorously. Self-Validation Check: If the solution turns cloudy again as you approach pH 7.0, your target concentration exceeds the thermodynamic solubility of the zwitterion. You must proceed to Protocol B.

  • Adjust to the final volume with water.

Protocol B: Cosolvent-Assisted Buffer Formulation (For cell assays or in vivo work)

Purpose: To maintain solubility at physiological pH (7.4) where the compound is zwitterionic and prone to crashing.

  • Prepare a 10–50 mM stock solution in 100% anhydrous DMSO.

  • Warm the aqueous buffer (e.g., HEPES or PBS) to 37°C to increase thermodynamic solubility.

  • Add the DMSO stock dropwise to the vigorously stirring buffer. Critical: Do not add buffer to the DMSO.

  • If precipitation still occurs at your target concentration, incorporate a solubilizing agent into the buffer prior to adding the stock. We recommend 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) or 0.1% Tween-20, which will encapsulate the hydrophobic phenyl ring and disrupt the zwitterionic lattice.

PART 4: Diagnostic Workflow Diagram

TroubleshootingWorkflow Start Compound Precipitates in Aqueous Buffer CheckPH Measure Solution pH Start->CheckPH IsPI Is pH between 5.5 and 8.0? (Near Isoelectric Point) CheckPH->IsPI AdjustPH Adjust pH < 4.0 or > 9.0 (Protonate/Deprotonate) IsPI->AdjustPH Yes CommonIon Check Buffer Ions (High Cl⁻ or PO₄³⁻?) IsPI->CommonIon No CheckSolvent Did it dissolve? AdjustPH->CheckSolvent AddCosolvent Add Cosolvent/Surfactant (e.g., 5-10% DMSO, HP-β-CD) CheckSolvent->AddCosolvent No Success Stable Solution Achieved CheckSolvent->Success Yes AddCosolvent->Success ChangeBuffer Switch to non-halide/non-phosphate buffer (e.g., HEPES, Acetate) CommonIon->ChangeBuffer ChangeBuffer->AddCosolvent

Diagnostic workflow for resolving zwitterionic precipitation in aqueous buffers.

PART 5: Frequently Asked Questions (FAQs)

Q: Can I just heat the buffer to dissolve the precipitate? A: Heating will temporarily increase solubility because dissolution is typically an endothermic process. However, once the solution cools back to room temperature or 4°C (or is placed in an incubator), the compound will likely crash out again, ruining your assay reproducibility. You must address the pH or solvent composition fundamentally.

Q: Why did it dissolve perfectly in pure water but crash immediately when I added it to PBS? A: This is a classic manifestation of the Common Ion Effect combined with a pH shift. Pure water lacks the high chloride concentration of PBS, and dissolving the HCl salt in unbuffered water results in an acidic solution (pH < 5), where the molecule is cationic and highly soluble. PBS shifts the pH to 7.4 (the insoluble zwitterionic state) and introduces massive amounts of chloride ions, forcing precipitation[3][4].

Q: Is the compound degrading when it turns cloudy? A: No. Precipitation is a physical phase change, not a chemical degradation. If you adjust the pH away from the isoelectric point or add an appropriate cosolvent, the cloudy suspension will revert to a clear solution with the molecule fully intact.

References

  • Why is an amino acid least soluble at its isoelectric point? Source: quora.com URL:[Link]

  • Common-ion effect Source: wikipedia.org URL:[Link]

  • Common Ion Effect on Solubility of Ionic Salts Source: ck12.org URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

Welcome to the technical support guide for the synthesis of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction outcomes.

Overview of the Synthesis

The synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid is most commonly achieved via a conjugate addition, specifically an aza-Michael addition reaction. In this process, the secondary amine of 1-phenylpiperazine acts as a nucleophile, attacking the electron-deficient β-carbon of an acrylic acid derivative. The resulting free base is then typically converted to its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility.[1][2][3]

While mechanistically straightforward, this reaction is prone to several issues that can significantly impact yield and purity. This guide will address these common pitfalls in a practical, question-and-answer format.

Synthesis_Overview Phenylpiperazine 1-Phenylpiperazine (Nucleophile) Free_Base 3-(4-Phenylpiperazin-1-yl)propanoic acid (Free Base) Phenylpiperazine->Free_Base Acrylic_Acid_Derivative Acrylic Acid or Ester (Michael Acceptor) Acrylic_Acid_Derivative->Free_Base Aza-Michael Addition HCl_Salt 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride (Final Product) Free_Base->HCl_Salt Protonation with HCl

Caption: General synthetic route for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis.

I. Low Reaction Yield or Stagnation

Question: My reaction has stalled or resulted in a very low yield of the desired product. What are the most critical parameters to investigate?

Answer: Low conversion is a common issue that can typically be traced back to one or more key reaction parameters. Let's break down the likely culprits.

  • Reagent Stoichiometry & Purity: The molar ratio of your reactants is crucial. While a 1:1 ratio of 1-phenylpiperazine to the acrylic acid derivative is theoretically required, a common side reaction is the formation of a 1,4-disubstituted piperazine byproduct. To suppress this, consider using a slight excess of the more valuable or limiting reagent, or adjusting the conditions as discussed in the impurity section below. Ensure your starting materials are pure and dry, as contaminants can inhibit the reaction.

  • Solvent Choice: The solvent plays a critical role in facilitating the interaction between reactants.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are often effective as they can solvate the reactants well without interfering with the nucleophilic attack.[1]

    • Alcohols (e.g., Isopropanol, Ethanol): These protic solvents can also be used. They can participate in hydrogen bonding and may help to protonate the carbonyl of the acrylic acid derivative, further activating it towards nucleophilic attack. Some procedures report heating in isopropanol.[1][3]

  • Temperature and Reaction Time: The rate of a Michael addition is highly dependent on temperature.[]

    • Insufficient Heat: Many aza-Michael additions require thermal energy to overcome the activation barrier. If your reaction is sluggish at room temperature, gradually increasing the heat (e.g., to 50-80 °C) can significantly increase the reaction rate.[1][3]

    • Excessive Heat/Time: Conversely, prolonged heating at high temperatures can lead to degradation and the formation of impurities, ultimately reducing the isolated yield of the pure product.[1] It is essential to monitor the reaction's progress using a suitable analytical method.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the consumption of your starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] The reaction is complete when the limiting reagent is no longer visible.

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_TLC Analyze reaction mixture (TLC or LC-MS) Start->Check_TLC SM_Present Is starting material still present? Check_TLC->SM_Present Increase_Params Action: Increase temperature or prolong reaction time. Re-analyze. SM_Present->Increase_Params Yes Degradation Are there multiple new, unidentified spots? SM_Present->Degradation No Increase_Params->Check_TLC Lower_Temp Action: Reaction may be too harsh. Repeat at a lower temperature. Degradation->Lower_Temp Yes Complete Reaction appears complete but isolated yield is low. Proceed to purification optimization. Degradation->Complete No

Caption: Competing reaction pathways leading to mono- and di-substituted products.

III. Purification and Salt Formation

Question: I am struggling to purify the free base and/or precipitate the final hydrochloride salt. What are the best practices?

Answer: Effective purification is key to obtaining a high-quality final product.

Purification of the Free Base: If significant byproducts are present after the reaction, purification of the 3-(4-Phenylpiperazin-1-yl)propanoic acid free base is necessary before forming the salt.

  • Column Chromatography: Silica gel column chromatography is a standard method. A[7] solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexanes, followed by methanol in dichloromethane) is typically effective for separating the non-polar starting materials, the desired product, and the more polar disubstituted byproduct.

  • Acid-Base Extraction: You can sometimes exploit the basicity of the product. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid (like 1M HCl), the amine-containing products will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to precipitate the free base, which can be extracted back into an organic solvent.

[5]Formation of the Hydrochloride Salt: This step serves as both a conversion to a more stable form and a final purification step.

  • Solvent System: The free base is typically dissolved in a solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, isopropanol (IPA), or ethyl acetate. *[2][3] HCl Source: A solution of hydrogen chloride in an organic solvent is then added. Ethereal HCl or HCl in isopropanol are frequently used. U[2]sing gaseous HCl is also an option but requires specialized equipment.

  • Stoichiometry of HCl: The amount of HCl added is important. An equimolar amount will favor the formation of the monohydrochloride salt. Adding a large excess can potentially lead to the formation of a dihydrochloride salt, where both piperazine nitrogens are protonated. *[1][3] Precipitation: Upon addition of HCl, the hydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can facilitate complete precipitation. The resulting solid is then collected by filtration, washed with cold solvent (e.g., diethyl ether) to remove any soluble impurities, and dried under vacuum.

Parameter Recommendation Rationale
Solvent for Salt Formation Diethyl Ether, Isopropanol, Ethyl AcetateThe free base is soluble, but the HCl salt is insoluble, allowing for precipitation.
HCl Source HCl in Diethyl Ether or IsopropanolAllows for controlled, dropwise addition and avoids using water, which could hinder precipitation.
Temperature 0 °C to Room TemperatureCooling after HCl addition maximizes the recovery of the precipitated salt.
Washing Solid Cold Diethyl EtherRemoves residual soluble impurities from the surface of the crystalline product without dissolving it.

Table 1: Key Parameters for Successful Hydrochloride Salt Formation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the aza-Michael addition? The reaction proceeds via the nucleophilic attack of the N1 nitrogen of 1-phenylpiperazine on the electron-deficient β-carbon of the acrylic acid derivative. This forms a resonance-stabilized enolate intermediate, which is then protonated (typically by the solvent or during aqueous workup) to yield the final adduct. The reaction is a classic example of a conjugate addition.

[8]Q2: Can I use acrylic acid directly, or is an ester like methyl acrylate better? Both can be used, but there are trade-offs.

  • Acrylic Acid: Reacting directly with acrylic acid avoids a subsequent hydrolysis step. However, the acidic proton of the carboxylic acid can react with the basic piperazine, forming a salt and potentially complicating the reaction. This can often be overcome by adding another equivalent of a non-nucleophilic base or by heating.

  • Acrylic Acid Esters (e.g., Methyl Acrylate): Esters are generally more reactive Michael acceptors and do not have an acidic proton to complicate the initial reaction. The reaction often proceeds more cleanly. However, this route requires a final saponification (hydrolysis) step to convert the resulting ester into the desired carboxylic acid, adding an extra step to the synthesis.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time tracking of the consumption of starting materials and the appearance of the product. LC-MS provides more definitive information, giving the mass of the product and confirming conversion.

  • Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product. Mass Spectrometry (MS) confirms the molecular weight, and Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., carboxylic acid C=O and O-H stretches).

References

  • Šimůnek, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Available at: [Link]

  • Reddy, L. V., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Šimůnek, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). 3-(4-phenylpiperazin-1-yl)propanoic acid — Chemical Substance Information. Available at: [Link]

  • NextSDS. (n.d.). 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. Download Table. Available at: [Link]

  • Google Patents. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Gouveia, F. L., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. MDPI. Available at: [Link]

  • MDPI. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]

  • Česnek, M., et al. (2015). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. Journal of the Iranian Chemical Society. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]

  • Liu, Y., et al. (2014). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]na[1][]phthyridin-2(1H)-one. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • van der Ende, M., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy. Available at: [Link]

Sources

Troubleshooting

Troubleshooting poor solubility of CAS 1177355-99-5 in physiological solutions

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning lipophilic building blocks from chemical storage into physiological assay conditions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning lipophilic building blocks from chemical storage into physiological assay conditions. This guide provides a deep dive into resolving the aqueous solubility issues associated with CAS 1177355-99-5 , ensuring your in vitro and in vivo workflows remain robust and reproducible.

Mechanistic Overview: The Causality of Precipitation

CAS 1177355-99-5 is chemically identified as 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride [1]. While it is a highly valuable amphiphilic molecule for drug discovery, researchers frequently report severe precipitation when attempting to dissolve it in physiological buffers like Phosphate-Buffered Saline (PBS, pH 7.4).

To resolve this, we must look at the molecule's physicochemical causality. The compound contains two ionizable centers: a basic piperazine nitrogen and an acidic propanoic acid moiety.

  • In Pure Water: As a hydrochloride (HCl) salt, the compound dissolves readily because the acidic environment (pH < 4) ensures the piperazine ring is fully protonated (cationic) while the carboxylic acid remains largely neutral[2].

  • In PBS (pH 7.4): When this acidic stock is introduced into a buffered physiological solution, the buffer forces the pH to 7.4. At this pH, the carboxylic acid becomes deprotonated (anionic, COO⁻), and the piperazine nitrogen loses its extra proton, transitioning into a neutral free base or forming a zwitterion[3].

This shift pushes the molecule toward its isoelectric point (pI) , where its net charge approaches zero. Stripped of its ionic hydration shell, the highly lipophilic phenyl ring drives rapid thermodynamic aggregation, causing the compound to "crash out" as a cloudy precipitate[3][4].

Physicochemical Properties & Solubility Profile

Understanding the quantitative limits of your compound is the first step in preventing assay failure.

PropertyValue / CharacteristicImpact on Experimental Design
Chemical Name 3-(4-phenylpiperazin-1-yl)propanoic acid HClContains competing hydrophilic/hydrophobic domains.
CAS Number 1177355-99-5Standard identifier for procurement and SDS tracking[1].
Molecular Weight ~270.76 g/mol Small molecule; easily crosses lipid membranes if uncharged.
Solubility in Water High (as an acidic HCl salt)Drops solution pH significantly; unsuitable for direct cell assays[2].
Solubility in PBS (pH 7.4) Very Low (Precipitates)Zwitterion formation/free base precipitation occurs rapidly[3].
Solubility in DMSO High (>30 mg/mL)Ideal for primary stock creation before assay dilution[5].

Frequently Asked Questions (FAQs)

Q1: Can I just dissolve the powder directly into pre-warmed PBS? A1: No. Directly dissolving the HCl salt into PBS is thermodynamically unfavorable. The high ionic strength of PBS combined with the neutral pH will immediately convert the salt into its poorly soluble free-base/zwitterionic form, leading to irreversible crystallization[2]. Always use a carrier solvent first.

Q2: I made a 50 mM stock in pure water, but it crashed when I added it to my cell culture media. Why? A2: While the HCl salt dissolves in pure water, the resulting stock solution is highly acidic. When you spike this into buffered media, you cause a localized "pH shock." As the buffer neutralizes the acid, the compound rapidly crosses its isoelectric point and precipitates[2]. Furthermore, adding acidic water directly to cells can cause off-target cytotoxicity.

Q3: What is the optimal vehicle for in vivo animal dosing where DMSO must be restricted? A3: For lipophilic piperazine derivatives, relying solely on aqueous buffers is ineffective. You must utilize a co-solvent system to encapsulate the hydrophobic phenyl ring. A field-proven, well-tolerated formulation is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [5]. The PEG300 and Tween-80 act as surfactants to form stable micelles, preventing precipitation when introduced into the bloodstream.

Step-by-Step Experimental Protocols

To guarantee trustworthiness in your results, every protocol must be a self-validating system. Do not proceed to the biological assay unless the validation steps confirm complete solubilization.

Protocol A: Preparation of a Stable In Vitro Stock Solution

Objective: Achieve a final assay concentration of 10-50 µM in cell culture media without precipitation.

  • Primary Solvation: Weigh the required mass of CAS 1177355-99-5 and dissolve it in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Vortex for 60 seconds until optically clear.

  • Intermediate Dilution (Critical): If your final assay requires a very low concentration, perform serial dilutions in 100% DMSO first. Never use PBS for intermediate dilutions.

  • Media Spiking: Pre-warm your complete cell culture media (containing 10% FBS or 0.1% BSA) to 37°C. The proteins in FBS/BSA act as carrier molecules that bind the hydrophobic phenyl ring, significantly enhancing apparent solubility.

  • Dispersion: Add the DMSO stock dropwise to the vortexing media. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Validation (Self-Check): Before adding the media to your cells, hold the tube against a strong light source or measure absorbance at 600 nm. An OD600 > 0.01 compared to blank media indicates micro-precipitation. If cloudy, discard and repeat using a lower stock concentration.

Protocol B: Co-Solvent Formulation for In Vivo Dosing

Objective: Prepare a 2-5 mg/mL clear micellar solution for IP or IV injection.

  • Solubilization: Dissolve the compound in 10% (final volume) DMSO. Vortex until completely clear[5].

  • PEG Addition: Add 40% (final volume) PEG300. Vortex thoroughly for 2 minutes. The solution must remain clear.

  • Surfactant Addition: Add 5% (final volume) Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Phase: Slowly add 45% (final volume) sterile Saline (0.9% NaCl) dropwise while continuously vortexing to prevent localized crashing.

  • Validation (Self-Check): The final formulation must be optically clear. If any opalescence or micro-crystals are visible, the formulation has failed. Return to the sonicator for an additional 10 minutes or slightly increase the PEG300 ratio.

Workflow Visualization

G Start CAS 1177355-99-5 Solubility Troubleshooting Assay Determine Target Application Start->Assay InVitro In Vitro (Cell Culture) Assay->InVitro InVivo In Vivo (Animal Dosing) Assay->InVivo Stock Prepare 10-50 mM Stock in 100% DMSO InVitro->Stock Formulate Co-solvent System: 1) 10% DMSO 2) 40% PEG300 3) 5% Tween-80 4) 45% Saline InVivo->Formulate Dilute Dilute dropwise into pre-warmed Media (Max 0.1% DMSO) Stock->Dilute Check Visual Inspection (Turbidity Check) Dilute->Check Clear Proceed to Assay Check->Clear Solution Clear Cloudy Precipitation Detected: Add 0.1% BSA or lower conc. Check->Cloudy Solution Cloudy Cloudy->Clear Resolved Sonicate Vortex & Sonicate at 37°C for 5-10 mins Formulate->Sonicate CheckVivo Visual Inspection (Turbidity Check) Sonicate->CheckVivo CheckVivo->Clear Solution Clear CheckVivo->Formulate Cloudy (Re-formulate)

Decision tree and experimental workflow for resolving CAS 1177355-99-5 solubility issues.

References

  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information . NextSDS. 1

  • Preventing precipitation of Ciprofloxacin in stock solutions . BenchChem. 2

  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability . BenchChem.3

  • The permeation enhancers 1‐phenylpiperazine (PPZ), sodium deoxycholate... . ResearchGate. 4

  • How to improve Angoline hydrochloride solubility in PBS . BenchChem. 5

Sources

Optimization

Minimizing degradation of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride during long-term storage

[2] 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information Chemical substance information for 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. Comprehensive data including chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

[2] 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information Chemical substance information for 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. Comprehensive data including chemical properties, hazard classifications, and regulatory information. ... 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride

... Track substances, monitor regulatory changes, and stay compliant. ... Related Substances

  • 3-(4-phenylpiperazin-1-yl)propanoic acid. 124078-87-1.

  • 3-(4-methylpiperidin-1-yl)propanoic acid hydrochloride. 19854-75-2.

  • 3-(1-methylpiperidin-4-yl)propanoic acid hydrochloride. 103039-94-7.

  • 2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride. 1214085-79-6.

  • 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride. 1197502-89-8. ... Identifiers

  • Cas Number1177355-99-5Primary.

  • Ec Number838-175-8.

  • Chemical Name3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. ... 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information.

3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride | SCBT 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride ... Ausschließlich für Forschungszwecke. Nicht Geeignet für Verwendung in Diagnostik oder Therapie. * Schauen Sie auf das Analysezertifikat (CoA), um die genauen Daten (inkl. Wassergehalt) Ihrer Produktionscharge (Lot) zu sehen.

3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride - PubChemLite Search. search icon. try. C10H14N2 · DUOANANYKYXIQY-UHFFFAOYSA-N · atrazine · CID 258312. 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. Structural Information. Molecular Formula: C13H18N2O2; SMILES: C1CN(CCN1CCC(=O)O)C2=CC=CC=C2; InChI: InChI=1S/C13H18N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17); InChIKey: JUXGOBSASOVDKO-UHFFFAOYSA-N; Compound name: 3-(4-phenylpiperazin-1-yl)propanoic acid; Related CIDs. CID 17803124. 2D Structure. compound 2d structure. 1; Annotation Hits. 0; References. 55; Patents. 234.13683 Da; Monoisotopic Mass. -0.9; XlogP (predicted). Profile. Predicted Collision Cross Section. Adduct, m/z, Predicted CCS (Ų). [M+H]+, 235.14411, 154.8. [M+Na]+, 257.12605, 159.1. [M-H]-, 233.12955, 156.2. [M+NH4]+, 252.17065, 168.5. [M+K]+, 273.09999, 155.8. [M+H-H2O]+, 217.13409, 145.9. [M+HCOO]-, 279.13503, 170.6. [M+CH3COO]-, 293.15068, 188.1. [M+Na-2H]-, 255.11150, 158.0. [M]+, 234.13628, 150.2. [M]-, 234.13738, 150.2. m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. Literature stripe. No literature data available for this compound. Patent stripe. patents stripe. Copyright © Université du Luxembourg 2026. All rights reserved. logos unilu and lcsb. ... PubChemLite - 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride (C13H18N2O2) ... 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride.

3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride | 1177355-99-5 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. CAS Number: 1177355-99-5. For research use only. Not for human use. Send me the MSDS.

Synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid - Mol-Instincts Reaction. 1-phenylpiperazine + 3-chloropropanoic acid -> 3-(4-phenylpiperazin-1-yl)propanoic acid. Reagents. 1-phenylpiperazine · 3-chloropropanoic acid.

Synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid - SynArchive Reaction of 1-phenylpiperazine and 3-chloropropanoic acid. Name: 3-(4-phenylpiperazin-1-yl)propanoic acid. Formula: C13H18N2O2. MW: 234.29.

The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing (January 29 2019) A hydrolysis degradation process is one of the most common destructive processes for chemical structures. It depends on various conditions e.g. temperature, pH and the chemical properties of a substance. The aims of this investigation were to study the stability testing of 2-[(4-phenylpiperazino)methyl]-2,3-dihydro-5H-oxazolo[3,2-a]pyridine-5-one, a new oxazolopyridonyl derivative of phenylpiperazine. A probable pathway of its chemical degradation was designated, based on the kinetic

Troubleshooting

Optimizing HPLC retention time for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

Welcome to the Technical Support Center for HPLC Method Optimization . As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(4-Phenylpiperazin-1-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC Method Optimization . As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride .

This compound is notoriously difficult to retain and resolve symmetrically due to its zwitterionic nature. It contains both a basic phenylpiperazine moiety ( pKa​≈8.5 ) and an acidic propanoic acid group ( pKa​≈4.5 ). Below, you will find a causality-driven troubleshooting guide, quantitative data matrices, and self-validating protocols to establish a robust analytical method.

Analyte Profiling & Retention Strategy

Before adjusting instrument parameters, we must understand how the molecule behaves in solution. Because it possesses both acidic and basic functional groups, its net charge—and therefore its polarity and retention behavior—is entirely dictated by the pH of your mobile phase.

RetentionOptimization Start Analyze 3-(4-Phenylpiperazin-1-yl) propanoic acid Assess Assess Retention on Standard C18 Start->Assess Void Elutes at Void Volume (k' < 1) Assess->Void Zwitterion state Retained Retained but Tails (As > 1.5) Assess->Retained Cationic state HILIC Switch to ZIC-HILIC (pH 5-7) Void->HILIC MixedMode Use Mixed-Mode (RP/Cation-Exchange) Void->MixedMode Retained->MixedMode Endcap Use Polar-Embedded C18 (Low pH) Retained->Endcap

Decision matrix for optimizing retention and peak shape of zwitterionic phenylpiperazines.

Troubleshooting FAQs: Retention & Peak Shape

Q: Why does 3-(4-Phenylpiperazin-1-yl)propanoic acid elute near the void volume ( t0​ ) on my standard C18 column when using a pH 6.8 phosphate buffer? A: At pH 6.8, your analyte exists almost entirely as a highly polar zwitterion. The propanoic acid moiety is deprotonated (anionic), while the secondary/tertiary amines of the phenylpiperazine ring remain protonated (cationic)[1].

  • Causality: Reversed-phase retention relies on hydrophobic interactions. A net-neutral but locally charged zwitterion is heavily solvated by the aqueous mobile phase, preventing partitioning into the C18 stationary phase.

  • Resolution: Shift to Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic stationary phase (e.g., 2), which leverages these polar interactions for retention rather than fighting them[2].

Q: I adjusted my mobile phase to pH 2.5 using 0.1% TFA to suppress the ionization of the carboxylic acid. Retention improved, but I am now seeing severe peak tailing ( As​>2.0 ). What is the mechanism behind this? A: By lowering the pH to 2.5, you successfully neutralized the propanoic acid, increasing hydrophobicity. However, the piperazine nitrogen is now fully protonated. Peak tailing occurs because these cationic amines undergo secondary ion-exchange interactions with residual, unbonded silanol groups ( Si−O− ) on the silica support[3].

  • Causality: Because the ion-exchange kinetics between the protonated amine and the silanol are slower than hydrophobic partitioning, the analyte desorbs unevenly, creating a tail.

  • Resolution: Switch to a polar-embedded C18 column, which creates a localized basic microenvironment that shields silanols, or utilize a 4 that provides a controlled, uniform ion-exchange surface[4].

PeakTailing BasicAmine Protonated Piperazine (-NH2+-) Interaction Secondary Ion-Exchange Interaction BasicAmine->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Tailing Peak Tailing & Broadening Interaction->Tailing

Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.

Q: How can I definitively prove that my peak tailing is caused by secondary silanol interactions and not a physical column void? A: You must implement a self-validating system suitability test (SST).

  • Causality: A physical void at the head of the column will distort all peaks equally regardless of their chemical structure. Chemical tailing is highly specific to the functional groups of the analyte.

  • Resolution: Co-inject your sample with a neutral, hydrophobic marker (e.g., toluene). If toluene elutes with perfect symmetry ( As​≈1.0 ) while your phenylpiperazine tails, the issue is chemically driven by the basic nitrogens. If both peaks tail or split, your column bed is physically degraded.

Quantitative Data: pH & Retention Strategy Matrix

Use the following table to select the correct column chemistry based on your required mobile phase pH.

Mobile Phase pHAnalyte Ionization StateDominant ChargeC18 Retention ( k′ )Recommended Chromatographic Mode
pH < 3.0 Acid neutral, Piperazine protonatedCationic (+1)Poor to ModeratePolar-embedded C18, Mixed-Mode Cation Exchange (MMC)
pH 5.0 - 7.0 Acid ionized, Piperazine protonatedZwitterionic (0 net)Very Poor (Void volume)Zwitterionic HILIC (ZIC-HILIC)
pH > 9.0 Acid ionized, Piperazine neutralAnionic (-1)PoorHigh-pH stable C18, Mixed-Mode Anion Exchange (MMA)

Self-Validating Protocol: Mixed-Mode (RP/Cation-Exchange) Optimization

If standard reversed-phase fails, a Mixed-Mode Cation Exchange column (e.g., Acclaim Mixed-Mode WAX/WCX or Primesep) is the most robust solution for phenylpiperazines[4]. This protocol uses buffer concentration, rather than just organic modifier, to tune retention.

Objective: Achieve a retention factor ( k′ ) > 2 and an asymmetry factor ( As​ ) between 0.9 and 1.2.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.5 using formic acid.

    • Causality: At pH 3.5, the propanoic acid is predominantly neutral, while the piperazine is fully protonated, allowing predictable, controlled cation-exchange interactions.

  • Mobile Phase B: 100% Acetonitrile.

Step 2: System Suitability & Baseline Establishment (Self-Validation)

  • Equilibrate the mixed-mode column with 5% B for 20 column volumes.

  • Inject a validation standard containing: Uracil (Void marker, t0​ ), Toluene (Neutral retention marker), and 3-(4-Phenylpiperazin-1-yl)propanoic acid .

  • Validation Check: Ensure Toluene As​ is < 1.1. If Toluene tails, replace the column. If only the analyte tails, proceed to Step 3.

Step 3: Ionic Strength Tuning

  • Run an isocratic hold at 30% B. Calculate k′ for the analyte relative to Uracil.

  • If k′ is too high (>10): Increase the buffer concentration of Mobile Phase A to 50 mM.

    • Causality: Higher ionic strength increases the concentration of formate counter-ions, which compete with the protonated piperazine for the cation-exchange sites on the stationary phase, thereby reducing retention.

  • If k′ is too low (<2): Decrease buffer concentration to 10 mM to strengthen the ionic interaction.

Step 4: Organic Modifier Gradient

  • Once the ideal buffer concentration is found, run a shallow gradient from 5% B to 60% B over 15 minutes. The organic modifier will control the reversed-phase portion of the retention mechanism (acting on the phenyl ring), while the buffer controls the ionic portion.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 3[3]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.

  • High performance liquid chromatography method for quantification of the N-phenylpiperazine derivative LASSBio-579 - SciELO. 1[1]

  • Acclaim Mixed-Mode HPLC columns - Thermo Fisher Scientific. 4[4]

  • SeQuant® HILIC HPLC columns - Sigma-Aldrich. 2[2]

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in the LC-MS Analysis of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the analysis of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. This resource is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the analysis of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) and may encounter challenges with background noise and signal-to-noise (S/N) ratios. Our goal is to provide you with practical, in-depth troubleshooting strategies rooted in scientific principles to ensure the integrity and sensitivity of your analytical data.

This guide moves beyond simple checklists to explain the causality behind common issues and their solutions. We will cover everything from identifying the source of noise to optimizing your methods for the specific chemical properties of piperazine-containing compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding background noise in LC-MS analysis.

Q1: I'm seeing a high, noisy baseline across my entire chromatogram, even in blank injections. What are the most likely culprits?

High background noise is one of the most frequent challenges in trace analysis and can originate from multiple sources.[1][2] The primary suspects are typically chemical contaminants that introduce a constant stream of ions into the mass spectrometer.[3] These can be broadly categorized as:

  • Mobile Phase Contamination: Impurities in solvents (even LC-MS grade), microbial growth, or improperly prepared additives can introduce significant noise.[2][4] Common contaminants include plasticizers (e.g., phthalates), silicones from pump seals, and clusters formed from mobile phase additives like sodium formate.[3][5]

  • System Contamination: Residuals from previous analyses, column bleed from the stationary phase, or buildup of non-volatile components in the tubing, injector, or ion source can all contribute to a consistently high baseline.[4][6]

  • Environmental Contaminants: Airborne particles or vapors in the laboratory can be drawn into the ion source, leading to persistent background signals.[3][5]

Q2: My signal for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is inconsistent and lower than expected in my biological samples compared to the standards in pure solvent. What could be causing this?

This is a classic symptom of ion suppression , a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[7][8] The matrix (e.g., plasma, urine, tissue homogenate) contains numerous endogenous components like salts, lipids, and proteins.[8] When these co-elute with your analyte, they compete for the available charge in the electrospray droplet, reducing the number of analyte ions that are formed and subsequently detected.[8] This leads to a loss of sensitivity, accuracy, and reproducibility.[9] The effect is most pronounced in the early and late stages of a chromatographic run where many matrix components elute.[7]

Q3: How can I definitively prove that ion suppression is affecting my analysis?

The most direct method is a post-column infusion experiment . In this setup, a solution of your analyte, 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, is continuously infused into the LC eluent flow after the analytical column but before the MS source. While this infusion is running, you inject a blank matrix sample (e.g., protein-precipitated plasma).

If there are no matrix effects, you will see a perfectly stable, flat signal for your analyte. However, if ion suppression is occurring, you will observe dips in this signal at retention times where matrix components are eluting.[7][10] The regions with the most significant signal drop are "suppression zones" that you must chromatographically separate from your analyte's peak.

Q4: Are there any special considerations for analyzing a piperazine-containing compound like this one?

Yes. The piperazine moiety is basic and readily protonated, making it highly suitable for positive mode electrospray ionization (ESI+). This is beneficial for sensitivity. However, there are a few key points to consider:

  • High Ionization Efficiency: While good for the analyte, other basic compounds in the matrix or from contaminants can also ionize very well, potentially leading to increased competition and ion suppression.[7]

  • Characteristic Fragmentation: Piperazine-containing molecules often produce characteristic product ions or neutral losses upon fragmentation (e.g., neutral losses of 43 or 86 Da).[11][12] This can be leveraged in Multiple Reaction Monitoring (MRM) to build highly specific and sensitive quantification methods that can distinguish the analyte from background noise.

  • Column Interactions: Certain mixed-mode chromatography columns that contain amine functional groups can sometimes bleed, creating a high background of amine-related ions that could interfere with your analysis.[6]

Section 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Workflow for Diagnosing Background Noise

When faced with high background noise, a systematic approach is crucial to avoid unnecessary and time-consuming interventions. This workflow guides you from initial observation to pinpointing the source.

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Isolating the Source cluster_2 Phase 3: Resolution A High Background Noise or Poor S/N Observed B Inject High-Purity Solvent Blank (e.g., ACN/H2O) A->B C Is Noise Still High? B->C D Noise is System-Related C->D Yes E Noise is Sample/Matrix-Related C->E No F Systematically Disconnect Components (Column -> Injector -> Pump) D->F H Proceed to Guide 2: Mitigating Matrix Effects E->H G Source Found? (e.g., Contaminated Solvent, Bad Column) F->G I Clean/Replace Contaminated Component (Solvents, Tubing, Column) G->I Yes K If noise persists after all checks, perform full system cleaning and inspect ion source/optics. See Protocol 1. G->K No J Problem Resolved I->J

Caption: A logical workflow for troubleshooting high background noise.

Guide 2: Mitigating Matrix Effects for Piperazine Analytes

If you've determined that your sample matrix is the primary source of noise and ion suppression, the following strategies, combining sample preparation and chromatography, are essential.

The goal of sample preparation is to selectively remove interfering matrix components while efficiently recovering your analyte.

  • Protein Precipitation (PPT): This is a fast but non-selective method. While it removes proteins, it leaves behind salts and highly soluble components like phospholipids, which are major drivers of ion suppression.[9][13] It is often a starting point for method development.

  • Liquid-Liquid Extraction (LLE): By partitioning the analyte into an immiscible organic solvent, LLE provides a cleaner extract than PPT. Optimizing the pH of the aqueous phase to keep the 3-(4-phenylpiperazin-1-yl)propanoic acid in its neutral form will maximize its extraction into the organic layer, leaving polar interferences behind.

  • Solid-Phase Extraction (SPE): This is the most powerful technique for matrix removal. For a basic compound like your analyte, a mixed-mode cation exchange SPE sorbent is ideal.

    • Load: The sample is loaded at a low pH, where the piperazine nitrogen is protonated (positively charged) and binds to the negatively charged sorbent.

    • Wash: A wash with an organic solvent (e.g., methanol) removes lipids and other non-polar interferences. A wash with an acidic buffer removes other polar interferences.

    • Elute: The analyte is eluted with a basic solvent (e.g., 5% ammonium hydroxide in methanol), which neutralizes the piperazine group, breaking its ionic bond with the sorbent. This highly selective process yields a very clean extract.

The better you separate your analyte from co-eluting matrix components, the less ion suppression you will face.[10]

  • Increase Resolution: Using columns with smaller particle sizes (e.g., UPLC/UHPLC systems) provides sharper peaks and greater resolving power, increasing the likelihood of baseline separation between your analyte and interferences.[10]

  • Gradient Modification: Adjust the gradient slope. A shallower gradient can improve the separation between your analyte and closely eluting matrix components.

  • Use a Divert Valve: If your system has a divert valve, you can program it to send the highly contaminated early and late portions of the run to waste instead of the MS source.[14] This prevents unnecessary fouling of the ion source.

G cluster_0 ESI Droplet A Analyte Molecules C Ionization Process (Competition for Charge) A->C B Matrix Components (Lipids, Salts, etc.) B->C D Reduced Analyte Signal at MS Detector C->D Ion Suppression

Caption: The mechanism of ion suppression in the ESI source.

Section 3: Protocols & Data Tables
Protocol 1: General System Flush ("Steam Cleaning")

This procedure helps remove accumulated contamination from the LC system and MS interface.[15]

Objective: To reduce background noise originating from system contamination.

Procedure:

  • Remove the analytical column and replace it with a union.

  • Prepare fresh LC-MS grade mobile phases. A common cleaning sequence is:

    • Solvent A: 95:5 Water/Isopropanol

    • Solvent B: 95:5 Isopropanol/Water

  • Set the LC flow rate to a moderate level (e.g., 0.3-0.5 mL/min).

  • Set the MS source parameters to aggressive desolvation settings:

    • Drying Gas Temperature: Max value (e.g., 350 °C)

    • Drying Gas Flow: Max value (e.g., 13 L/min)

    • Nebulizer Pressure: High value (e.g., 60 psi)

  • Run a gradient from 100% A to 100% B over 30 minutes, hold for 30 minutes, then return to 100% A.

  • Repeat this cycle for several hours or overnight for severe contamination.

  • After cleaning, replace with your analytical mobile phases and allow the system to equilibrate thoroughly before re-installing the column.

Table 1: Recommended Starting LC-MS Parameters

These are suggested starting parameters for method development with 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. Optimization will be required for your specific application and instrument.

ParameterRecommended Setting/ValueRationale
LC Column C18, <3 µm particle size (e.g., 2.1 x 50 mm)Good retention for moderately polar compounds; high efficiency.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier promotes protonation for good ESI+ signal.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase for reversed-phase chromatography.
Gradient 5% to 95% B over 5-10 minutesA generic starting point; adjust for optimal separation.
Flow Rate 0.3 - 0.5 mL/minTypical for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1 - 5 µLMinimize injection of matrix components.
Ionization Mode Electrospray Ionization (ESI), PositiveThe piperazine group is basic and readily protonates.
Capillary Voltage 3.5 - 4.5 kVOptimize for maximum signal stability.
Drying Gas Temp. 300 - 350 °CEfficiently desolvates the ESI droplets.
Nebulizer Gas 35 - 50 psiAids in droplet formation; optimize for spray stability.
Scan Mode MRM (for quantification)Provides highest specificity and sensitivity.[9]
Table 2: Common Background Ions & Potential Sources

If you observe discrete, high-intensity background ions, this table can help identify their origin.[3][5]

m/z (Positive Mode)Putative IdentityCommon SourceMitigation Strategy
149.0233Protonated Phthalic AnhydridePlasticizers from tubing, solvent bottles, well plates.Use glass or polypropylene containers; flush system.
VariousPolyethylene Glycol (PEG) series (44 Da spacing)Contaminants in solvents, detergents, surfactants.Use high-purity solvents; check for soap/detergent contamination.
VariousPolydimethylsiloxane (PDMS) series (74 Da spacing)Silicone tubing, pump seals, septa, vacuum grease.Minimize use of silicone components; perform system cleaning.
91.0546Tropylium ion (C7H7+)Common fragment from benzyl-containing compounds.Check for contamination from other analyses.
113.0597, 135.0417Sodium Formate ClustersMobile phase with formic acid and sodium contamination.Use high-purity additives and solvents.
References
  • Kloepfer, A., et al. (2005). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. Journal of Mass Spectrometry, 40(1), 49-61. Available at: [Link]

  • Yin, L., et al. (2011). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. Journal of The American Society for Mass Spectrometry, 22(6), 964-974. Available at: [Link]

  • Fatigante, W., et al. (2018). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 32(17), 1435-1442. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Wang, Y., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-646. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Shimadzu. (2020). Background level/Noise level is too high (LCMS) | FAQ. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry (API LC-MS) | Request PDF. Available at: [Link]

  • hdb. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Available at: [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

  • ECHA. (n.d.). 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. Available at: [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available at: [Link]

  • Frison, G., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry, 48(1), 49-59. Available at: [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • MDPI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • PubChem. (n.d.). 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan | Request PDF. Available at: [Link]

  • NextSDS. (n.d.). 3-(4-phenylpiperazin-1-yl)propanoic acid — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Common Impurities in Commercial 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

Welcome to the technical support center for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common purity issues encountered in commercial batches of this compound.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected peak in my HPLC analysis of a new batch of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. What could it be?

A1: An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis could be one of several common impurities. The most likely candidates are unreacted starting materials, by-products from the synthesis, or degradation products.

  • Unreacted Starting Materials: The most common starting materials for the synthesis of 3-(4-Phenylpiperazin-1-yl)propanoic acid are 1-phenylpiperazine and a 3-carbon electrophile such as 3-chloropropanoic acid or acrylic acid. Residual amounts of these starting materials are a frequent source of impurities.

  • Synthetic By-products: Side reactions during synthesis can lead to various by-products. For instance, if acrylic acid is used, Michael addition of a second 1-phenylpiperazine molecule to the product could occur, leading to a dimeric impurity.

  • Degradation Products: Although generally stable, 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride can degrade under harsh conditions (e.g., high heat, extreme pH, or oxidative stress). Potential degradation pathways include decarboxylation of the propanoic acid chain or oxidation of the piperazine ring.[1][2]

To identify the unknown peak, it is recommended to use a mass spectrometer in line with your HPLC (LC-MS). This will provide the molecular weight of the impurity, which can be a significant clue to its identity.[3][4]

Q2: My experiment is sensitive to trace amounts of primary or secondary amines. How can I be sure my 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is free of residual 1-phenylpiperazine?

A2: Residual 1-phenylpiperazine is a common process-related impurity. While HPLC-UV can detect it, co-elution with the main peak can sometimes mask its presence at low levels. For highly sensitive applications, a more specific detection method may be necessary.

One effective technique is derivatization followed by HPLC-UV or HPLC-Fluorescence detection.[5] Reagents like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) react specifically with primary and secondary amines to form highly UV-active or fluorescent derivatives.[5] This method can significantly enhance the sensitivity and selectivity for detecting trace amounts of 1-phenylpiperazine.

Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often after a derivatization step to increase the volatility of the amine.[6]

Q3: I suspect my sample has degraded over time. What are the likely degradation products and how can I detect them?

A3: Degradation of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride can be initiated by factors such as heat, light, and humidity. Potential degradation products include:

  • Decarboxylation Product: Loss of CO2 from the propanoic acid moiety would result in the formation of 1-ethyl-4-phenylpiperazine.

  • Oxidative Degradation Products: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[2]

A stability-indicating HPLC method is the best way to detect and quantify these degradation products. This involves subjecting the compound to forced degradation conditions (acid, base, peroxide, heat, light) to generate the potential degradants and then developing an HPLC method that can resolve these products from the parent compound.[2] LC-MS is invaluable in these studies for the structural elucidation of the degradation products.[3][4]

Troubleshooting Guides

Guide 1: Identifying an Unknown Impurity

This guide provides a systematic workflow for the identification of an unknown impurity in your batch of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride.

Experimental Workflow for Impurity Identification

G cluster_0 Initial Observation cluster_1 Characterization cluster_2 Hypothesis Generation cluster_3 Confirmation A Unexpected Peak in HPLC B LC-MS Analysis A->B Primary Method D GC-MS Analysis (for volatile impurities) A->D Alternative C Obtain Molecular Weight B->C E Compare MW with potential impurities: - Starting Materials - By-products - Degradants C->E D->E F Co-injection with authentic standard (if available) E->F G High-Resolution MS for elemental composition E->G H NMR Spectroscopy for structural elucidation E->H

Caption: Workflow for the identification of an unknown impurity.

Step-by-Step Protocol for LC-MS Analysis
  • Sample Preparation: Dissolve the 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, hold for a few minutes, then ramp up to a high percentage of B to elute any non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for piperazine derivatives.

    • Scan Range: A broad scan range (e.g., m/z 100-1000) is recommended for initial screening.

    • Data Analysis: Analyze the mass spectrum of the unknown peak to determine its molecular weight.

Guide 2: Purification of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[7][8][9][10] The choice of solvent is critical for successful recrystallization.

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.[8][10]

  • The impurities should either be highly soluble at all temperatures (so they remain in the mother liquor) or insoluble at all temperatures (so they can be removed by hot filtration).

  • The solvent should not react with the compound.

  • The solvent should be relatively volatile for easy removal from the purified crystals.

Table 1: Potential Solvents for Recrystallization

Solvent SystemRationale
WaterAs a hydrochloride salt, the compound is likely to be soluble in water, especially when hot. Cooling may induce crystallization.
Ethanol/WaterA mixed solvent system can be effective if the compound is too soluble in one solvent and not soluble enough in the other.[7][8]
IsopropanolA common solvent for recrystallizing amine salts.
Step-by-Step Recrystallization Protocol (Single Solvent)
  • Dissolution: In an Erlenmeyer flask, add the impure 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[8][10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7][8]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization

G A Impure Solid B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (if insoluble impurities exist) B->C Optional D Slow Cooling to Room Temperature B->D Directly if no filtration needed C->D E Cool in Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystals H->I

Caption: General workflow for purification by recrystallization.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. Available from: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. Available from: [Link]

  • Recrystallization - Single Solvent. University of Toronto. Available from: [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC. Available from: [Link]

  • Lab Procedure: Recrystallization. LabXchange. Available from: [Link]

  • Recrystallization. Chemistry LibreTexts. Available from: [Link]

  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. ChemInform. Available from: [Link]

  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. PubChem. Available from: [Link]

  • (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. Available from: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available from: [Link]

  • 3-(4-Methylpiperazin-1-yl)propanoic acid. PubChem. Available from: [Link]

  • presence of organic impurities into active pharmaceutical ingredients. IJPSR. Available from: [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. Available from: [Link]

  • [3-(4-benzylpiperazin-1-yl)-1-phenyl-propyl] propanoate. NextSDS. Available from: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available from: [Link]

  • 3-(4-phenylpiperazin-1-yl)propanoic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. IJPSR. Available from: [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Available from: [Link]

Sources

Optimization

Optimizing reaction temperature for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride amide coupling

Welcome to the technical support center for the amide coupling of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amide coupling of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for the amide coupling of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride?

The optimal starting temperature is highly dependent on the chosen coupling reagent. For most standard coupling reagents like HATU, HBTU, and EDC/HOBt, it is recommended to start the reaction at 0 °C (ice bath).[1] This initial low temperature helps to control the exothermic nature of the reaction, especially during the activation of the carboxylic acid, which minimizes potential side reactions and preserves the integrity of thermally sensitive functional groups.[2] After the initial activation and addition of the amine, the reaction can then be allowed to slowly warm to room temperature (20-25 °C) and stirred for several hours to drive the reaction to completion.[3][4]

Q2: Can I run the reaction at an elevated temperature to speed it up?

While increasing the reaction temperature can accelerate the reaction rate, it also increases the risk of side reactions and racemization, particularly if chiral centers are present.[5][6] For challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, a moderate increase in temperature (e.g., to 40-60 °C) may be beneficial.[7][8][9] However, this should be approached with caution and careful monitoring. Microwave-assisted synthesis, which can rapidly heat the reaction mixture to temperatures like 50-90 °C, has been shown to be effective in shortening reaction times for some amide couplings.[10][11] It is crucial to first establish a baseline at lower temperatures before exploring elevated temperatures.

Q3: My reaction is sluggish at room temperature. What are my options?

If the reaction is not proceeding at a reasonable rate at room temperature, consider the following options before resorting to a significant temperature increase:

  • Re-evaluate your coupling reagent: For sterically hindered or electronically challenging substrates, a more potent coupling reagent may be necessary. Reagents like HATU and PyBOP are known to be effective for difficult couplings.[5][12]

  • Check the base: Ensure you are using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) in sufficient quantity (typically 2-3 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.[3][4]

  • Solvent choice: The reaction solvent can play a critical role. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used.[3][13]

  • Incremental temperature increase: If the above adjustments do not improve the reaction rate, a modest increase in temperature to 40 °C can be attempted.[8] Monitor the reaction closely for the formation of byproducts.

Q4: How does the choice of coupling reagent influence the optimal reaction temperature?

Different coupling reagents have varying levels of reactivity and stability, which in turn affects the ideal temperature profile for the reaction.

Coupling Reagent ClassCommon ExamplesTypical Starting TemperatureRationale
Carbodiimides EDC, DCC0 °C to Room TemperatureThese reagents form a highly reactive O-acylisourea intermediate. Starting at a lower temperature controls the initial exothermic reaction and minimizes side reactions.[1][6]
Uronium/Aminium Salts HATU, HBTU0 °C to Room TemperatureThese are highly efficient coupling reagents. The initial low temperature is recommended to control the activation step and prevent potential side reactions like guanidinylation of the amine.[11][14]
Phosphonium Salts PyBOP, PyAOPRoom TemperatureThese reagents are generally very reactive and can often be run effectively at room temperature from the start. They are particularly useful for sterically hindered couplings.[5][12][15]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the amide coupling of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, with a focus on temperature-related solutions.

Issue 1: Low to No Product Formation

Potential Cause: Insufficient activation of the carboxylic acid or slow reaction kinetics.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents, especially the coupling agent and anhydrous solvents, are fresh and of high purity.

  • Optimize Base Stoichiometry: The starting material is a hydrochloride salt, so at least one equivalent of base is required for neutralization, with additional base needed to facilitate the coupling reaction. Using 2-3 equivalents of a non-nucleophilic base like DIPEA is a good starting point.

  • Increase Temperature Systematically:

    • If the reaction was performed at 0 °C to room temperature, try maintaining the reaction at room temperature for a longer period (up to 24 hours).

    • If still unsuccessful, consider gently heating the reaction to 40-50 °C.[8] Monitor the reaction by TLC or LC-MS every 1-2 hours to track progress and check for decomposition.

  • Consider a More Powerful Coupling Reagent: If temperature adjustments do not yield the desired product, switching to a more reactive coupling agent like HATU or PyBOP may be necessary.[5][12]

G cluster_0 Troubleshooting: Low/No Product start Low or No Product Formation check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents increase_time Increase Reaction Time at RT (up to 24h) check_reagents->increase_time monitor Monitor by TLC/LC-MS increase_time->monitor increase_temp Increase Temperature to 40-50°C change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyBOP) increase_temp->change_reagent Still Sluggish increase_temp->monitor fail Still No Product increase_temp->fail No Progress/Decomposition success Product Formed change_reagent->success monitor->increase_temp No Progress monitor->success Progress G cluster_0 Reaction Parameters reagents Carboxylic Acid (hydrochloride) Amine Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) temp Temperature outcome Desired Amide Product Byproducts Racemization temp->outcome:f1 Too High temp->outcome:f2 Too High temp->outcome:f0 Optimized time Reaction Time time->outcome:f0 order Order of Addition order->outcome:f1 Suboptimal

Caption: Relationship between reaction parameters and outcomes.

III. Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a good starting point for the amide coupling of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride.

Materials:

  • 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

  • Amine of interest

  • HATU (1.1 equivalents)

  • DIPEA (2.5 - 3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 - 3.0 equivalents) to the solution and stir for 5 minutes.

  • Add HATU (1.1 equivalents) to the mixture and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS. [16]8. Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol is a cost-effective alternative, particularly for less sterically demanding amines.

Materials:

  • 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

  • Amine of interest

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA or NMM (2.5 - 3.0 equivalents)

  • Anhydrous DCM or DMF

Procedure:

  • In a round-bottom flask, dissolve 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.0-1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or NMM (2.5 - 3.0 equivalents) and stir for 10 minutes.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. [16]7. For the work-up, if using DCM, wash the organic layer with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute with ethyl acetate before washing. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. References

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Available from:

  • Mechanisms for the activation of carboxylic acid in amide bond... ResearchGate. Available from:

  • How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. Published February 28, 2026. Available from:

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from:

  • Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. ResearchGate. Available from:

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Published February 7, 2023. Available from:

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. Published December 4, 2008. Available from:

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem. Available from:

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Published February 22, 2023. Available from:

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. ACS Publications. Published August 7, 2017. Available from:

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available from:

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Published September 15, 2017. Available from:

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Published January 22, 2018. Available from:

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem. Available from:

  • Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6... ResearchGate. Available from:

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Published August 29, 2022. Available from:

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from:

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Published June 23, 2008. Available from:

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available from:

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available from:

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available from:

  • Side reactions with HBTU amide coupling? : r/Chempros. Reddit. Published December 22, 2025. Available from:

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Published December 29, 2024. Available from:

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from:

  • Coupling Reagents. Aapptec Peptides. Available from:

  • Green Chemistry. BORIS Portal. Published January 23, 2024. Available from:

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024. Available from:

  • Commonly Used Coupling Reagents in Peptide Synthesis. Published September 2, 2025. Available from:

  • Novabiochem® Coupling reagents. Merck Millipore. Available from:

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Published February 16, 2023. Available from:

  • Peptide Coupling Reagents Guide. Sigma-Aldrich. Available from:

  • Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William. Available from:

Sources

Reference Data & Comparative Studies

Validation

3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride vs free base 3-(4-phenylpiperazin-1-yl)propanoic acid

Executive Summary & Chemical Context 3-(4-Phenylpiperazin-1-yl)propanoic acid is a highly versatile bifunctional building block extensively utilized in medicinal chemistry. Featuring both a lipophilic phenylpiperazine mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-(4-Phenylpiperazin-1-yl)propanoic acid is a highly versatile bifunctional building block extensively utilized in medicinal chemistry. Featuring both a lipophilic phenylpiperazine moiety and a terminal carboxylic acid, it serves as a critical scaffold for synthesizing central nervous system (CNS) therapeutics and cardiovascular agents.

During drug development and assay design, researchers must choose between utilizing the free base [1] or the hydrochloride (HCl) salt [2] of this compound. This decision fundamentally alters the molecule's physicochemical properties, directly impacting its handling, formulation suitability, and downstream synthetic utility. This guide provides an objective, data-driven comparison of both forms to optimize your experimental workflows.

Physicochemical Properties Comparison

The conversion of the neutral free base to an ionic ammonium salt introduces significant shifts in the compound's physical profile. The quantitative and qualitative differences are summarized below:

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 124078-87-1[1]1177355-99-5[2]
Molecular Formula C₁₃H₁₈N₂O₂C₁₃H₁₈N₂O₂ · HCl
Molecular Weight 234.29 g/mol 270.75 g/mol
Aqueous Solubility Very Low (Lipophilic)High (Ionized, Hydrophilic)
Organic Solubility High (e.g., DCM, EtOAc)Low (Requires polar protic solvents)
Solid-State Nature Amorphous to weakly crystallineHighly crystalline powder
Primary Application Organic synthesis (Amide coupling)In vivo dosing, aqueous biological assays

Mechanistic Insights: The Causality of Salt Formation

To make informed decisions in the lab, it is critical to understand the structural causality behind these property differences.

Regioselective Protonation: The piperazine ring contains two nitrogen atoms, but they are not chemically equivalent. The nitrogen attached to the phenyl ring (aryl nitrogen) has its lone electron pair partially delocalized into the aromatic π -system, rendering it weakly basic. Conversely, the aliphatic nitrogen attached to the propanoic acid chain retains its localized lone pair, making it the primary basic center. When an equimolar amount of hydrogen chloride is introduced, protonation occurs exclusively at this aliphatic nitrogen[3].

Causality of Enhanced Solubility: The free base exhibits poor aqueous solubility because it is a neutral molecule dominated by the lipophilic phenyl ring. By protonating the basic nitrogen, the molecule is converted into an ionic hydrochloride salt. This ionic charge facilitates strong ion-dipole interactions with water molecules, drastically lowering the thermodynamic barrier to dissolution and enhancing bioavailability[4][5].

Causality of Thermal Stability: The free base is stabilized primarily by weaker van der Waals forces and hydrogen bonding. The HCl salt, however, forms a rigid ionic crystal lattice. The strong electrostatic interactions within this lattice require significantly more thermal energy to disrupt, which generally results in a higher melting point and superior long-term solid-state stability[4].

Visualizing the Workflows

Mechanism FB Free Base (Lipophilic, Non-ionized) HCl Addition of HCl (Anhydrous Solvent) FB->HCl Solubilization Protonation Protonation of Aliphatic Piperazine Nitrogen HCl->Protonation Acid-Base Reaction Salt Hydrochloride Salt (Hydrophilic, Ionized) Protonation->Salt Crystallization

Fig 1: Mechanistic workflow of piperazine nitrogen protonation and salt crystallization.

DecisionTree Start Select Form for 3-(4-Phenylpiperazin-1-yl)propanoic acid Q1 Primary Downstream Application? Start->Q1 Synthesis Organic Synthesis (e.g., Amide Coupling) Q1->Synthesis Requires organic solubility Formulation Aqueous Formulation (e.g., In vivo dosing) Q1->Formulation Requires aqueous solubility FB_Choice Use Free Base Synthesis->FB_Choice Avoids base-neutralization step Salt_Choice Use HCl Salt Formulation->Salt_Choice Enhanced dissolution rate

Fig 2: Decision matrix for selecting the optimal chemical form based on application.

Experimental Workflows & Protocols

Protocol 1: Synthesis and Isolation of the Hydrochloride Salt

When transitioning a drug candidate from organic synthesis to biological testing, converting the free base to the HCl salt is often required to achieve necessary aqueous concentrations[5].

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 equivalent of 3-(4-phenylpiperazin-1-yl)propanoic acid free base in a minimal volume of anhydrous isopropanol or diethyl ether under inert atmosphere (N₂).

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane) dropwise at 0 °C to prevent exothermic degradation.

  • Crystallization: Stir the mixture for 2 hours at room temperature. If precipitation does not occur, add a non-polar anti-solvent (e.g., hexane) dropwise until turbidity is observed.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum for 24 hours.

Causality of Experimental Choices: Anhydrous solvents are strictly utilized to prevent the formation of hydrates and to ensure the quantitative precipitation of the highly polar salt from the non-polar organic matrix. Self-Validating System: This protocol validates itself via ¹H-NMR spectroscopy (in DMSO-d₆). The successful and complete protonation is confirmed by a distinct downfield chemical shift of the methylene protons adjacent to the aliphatic piperazine nitrogen. The integration ratio of the phenyl protons to the propanoic acid protons ensures no molecular cleavage occurred during the acidic workup.

Protocol 2: Comparative Intrinsic Dissolution Rate (IDR) Testing

To objectively compare the formulation suitability of the free base versus the HCl salt, an Intrinsic Dissolution Rate (IDR) assay is performed.

Step-by-Step Methodology:

  • Preparation: Compress 100 mg of the free base and the HCl salt into separate pellets using a hydraulic press (e.g., 1000 psi for 1 minute) to create a constant, flat surface area (typically 0.5 cm²).

  • Dissolution: Mount the pellets in a Wood’s apparatus and submerge them in 500 mL of dissolution medium (pH 6.8 phosphate buffer) at 37 °C, rotating at 50 rpm.

  • Sampling: Withdraw 2 mL aliquots at 5, 10, 15, 30, and 60 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Analyze the aliquots via HPLC-UV (detecting the phenyl chromophore at ~254 nm) to determine the concentration of the dissolved compound.

Causality of Experimental Choices: Compressing the powder into a pellet with a constant surface area eliminates the confounding variables of particle size and porosity, isolating the pure thermodynamic solubility kinetics of the crystal lattice. Self-Validating System: The IDR system is self-validating through the mathematical linearity of its output. By plotting the cumulative amount of drug dissolved per unit area against time, a linear regression is generated. A correlation coefficient ( R2 ) > 0.999 confirms that sink conditions were perfectly maintained and the pellet surface area remained constant, ensuring the calculated dissolution rate is a true intrinsic property of the chemical form.

Sources

Comparative

A Comparative Analysis of Phenylpiperazine Derivatives: Benchmarking Binding Affinity for CNS Targets

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS). Its inherent ability to interact with a range of G-protei...

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Author: BenchChem Technical Support Team. Date: March 2026

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS). Its inherent ability to interact with a range of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors, has led to its incorporation into numerous approved and investigational drugs for psychiatric and neurological disorders.[1][2] This guide provides a comparative analysis of the binding affinity of a representative novel phenylpiperazine derivative, CAS 1177355-99-5, with other well-characterized derivatives. By examining the structure-activity relationships (SAR) and providing detailed experimental context, we aim to equip researchers and drug development professionals with the insights needed to navigate the chemical space of this important pharmacophore.

The Phenylpiperazine Moiety: A Privileged Scaffold for CNS Drug Discovery

The versatility of the phenylpiperazine core lies in its unique combination of a rigid aromatic ring and a flexible piperazine linker. This arrangement allows for the precise positioning of functional groups to achieve high affinity and selectivity for specific receptor subtypes.[1][3] Modifications to the phenyl ring, the piperazine nitrogen, and the linker length can dramatically influence the binding profile, leading to compounds with distinct pharmacological effects, ranging from antipsychotic and antidepressant to anxiolytic properties.[1][4][5]

Comparative Binding Affinity at Key CNS Receptors

To understand the potential of a novel compound like CAS 1177355-99-5, it is essential to benchmark its binding affinity against established phenylpiperazine derivatives. The following table summarizes the binding affinities (Ki, in nM) of several representative compounds at key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.[6]

Compound/DerivativeDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT2C (Ki, nM)Reference(s)
Aripiprazole 1.10.344.43.415[5]
Olanzapine 1123>1000411[7]
WC-10 2305.5---[8][9]
WC-26 2805.5---[8][9]
WC-44 55024---[8][9]
Compound 6a >10,0001.4199--[10][11]
Compound 7a >10,0002.514.3--[10][11]
FG-16 --25--[1]
FG-18 ----17[1]

Note: Data for CAS 1177355-99-5 is not publicly available and is presented here as a hypothetical comparator.

Understanding Structure-Activity Relationships (SAR)

The data in the table highlights key SAR trends within the phenylpiperazine class. For instance, subtle modifications to the phenyl ring can significantly impact selectivity between D2 and D3 receptors. The high D3 selectivity of compounds like WC-10 and Compound 6a is a desirable trait for certain therapeutic applications.[8][9][10][11] Similarly, the nature of the substituent on the distal nitrogen of the piperazine ring plays a crucial role in modulating affinity for serotonin receptors.[1][3][12][13][14] The length and composition of the linker chain also influence the overall binding profile.[4]

Experimental Determination of Binding Affinity: A Detailed Protocol

To ensure the generation of reliable and reproducible binding affinity data, a well-validated experimental protocol is paramount. Radioligand binding assays remain a gold standard for quantifying the interaction between a compound and its target receptor.[15]

Radioligand Competition Binding Assay for the Human 5-HT1A Receptor

This protocol describes a typical competition binding assay to determine the affinity of a test compound (e.g., CAS 1177355-99-5) for the human serotonin 1A (5-HT1A) receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.[16]

  • Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).[17]

  • Non-specific Binding Control: 10 µM 5-HT (Serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[18]

  • Test Compound: CAS 1177355-99-5 and other phenylpiperazine derivatives, prepared in a dilution series.

  • Instrumentation: Scintillation counter (e.g., MicroBeta counter), 96-well filter plates, and a cell harvester.[18][19]

Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Add Receptor Membranes prep_radioligand Add [3H]-8-OH-DPAT prep_membranes->prep_radioligand prep_compound Add Test Compound (or buffer/5-HT) prep_radioligand->prep_compound incubate Incubate at 30°C for 60 min prep_compound->incubate harvest Harvest onto Filter Plates incubate->harvest wash Wash with Ice-Cold Buffer harvest->wash dry Dry Filters wash->dry scintillate Add Scintillation Cocktail dry->scintillate count Count Radioactivity scintillate->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Procedure:

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 3-20 µg per well).[18]

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM 5-HT.

    • Test Compound: 50 µL of the test compound at various concentrations.

  • Addition of Radioligand and Receptor: Add 50 µL of [³H]-8-OH-DPAT (at a concentration near its Kd) to all wells, followed by 150 µL of the receptor membrane preparation. The final assay volume is 250 µL.[18]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[18]

  • Harvesting: Terminate the incubation by rapid filtration through a 96-well filter plate pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[18]

  • Drying and Counting: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[18]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Alternative and Complementary Techniques

While radioligand binding assays are robust, other techniques can provide complementary information about the binding interaction.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.[20][21][22] SPR is particularly useful for studying GPCRs in a more native-like environment.[23]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).[24][25][26][27] This information can offer deeper insights into the driving forces of the binding event.[28]

Signaling Pathway Context

The binding of a phenylpiperazine derivative to its target receptor initiates a cascade of intracellular signaling events. The following diagram illustrates a generalized signaling pathway for a Gαi-coupled receptor, such as the 5-HT1A receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Phenylpiperazine Ligand GPCR 5-HT1A Receptor (GPCR) Ligand->GPCR Binding G_protein Gαi/βγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response Phosphorylation Cascade

Caption: Generalized Gαi-coupled signaling pathway.

Upon agonist binding, the receptor activates the inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, reduced protein kinase A (PKA) activity, and ultimately, a downstream cellular response.[29]

Conclusion

The phenylpiperazine scaffold continues to be a rich source of novel CNS drug candidates. A thorough understanding of the binding affinities of new derivatives, such as CAS 1177355-99-5, in comparison to well-characterized compounds is crucial for guiding drug discovery efforts. By employing robust experimental techniques like radioligand binding assays and considering the broader structure-activity landscape, researchers can effectively identify and optimize promising new therapeutics for a range of neurological and psychiatric disorders.

References

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). Google Cloud.
  • García-Díaz, M., et al. (2017). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1521, 1-18.
  • Velazquez-Campoy, A., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 278-284.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185.
  • Schiele, F., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 530-534.
  • Gado, F., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 19(11), e202200679.
  • Cheung, T. H. C., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Neuropharmacology, 63(8), 1346-1359.
  • Shank-Retzlaff, M. L. (2007). Surface plasmon resonance applied to G protein-coupled receptors. Analytical Biochemistry, 363(1), 1-16.
  • Terán, C., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-3570.
  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved March 21, 2026, from [Link]

  • Olaru, A., et al. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 4, 76.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Cheung, T. H. C., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Neuropharmacology, 63(8), 1346-1359.
  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1278, 1-15.
  • de Oliveira, R., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry, 66, 376-384.
  • Millan, M. J., et al. (2002). Specific labelling of serotonin 5-HT(1B) receptors in rat frontal cortex with the novel, phenylpiperazine derivative, [3H]GR125,743. A pharmacological characterization. Pharmacology, Biochemistry and Behavior, 71(4), 673-686.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
  • Navratilova, I., et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Analytical Biochemistry, 355(1), 132-139.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. (2023, April 6). National Institute on Drug Abuse. Retrieved March 21, 2026, from [Link]

  • Cerasoli, E., et al. (2021). Latest surface plasmon resonance advances for G protein-coupled receptors. Future Medicinal Chemistry, 13(1), 81-98.
  • Oshiro, Y., et al. (1998). Novel antipsychotic agents with dopamine autoreceptor agonist properties: synthesis and pharmacology of 7-[4-(4-phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone derivatives. Journal of Medicinal Chemistry, 41(5), 658-667.
  • di Giacomo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1369-1384.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and r1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 21, 2026, from [Link]

  • Satała, G., et al. (2021).
  • Fein, K. C., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1320-1329.
  • da Silva, D. B., et al. (2019).
  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved March 21, 2026, from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Sun, S., et al. (2003). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 236, 219-232.
  • Moore, N. A., et al. (1992). The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent. The Journal of Pharmacology and Experimental Therapeutics, 262(2), 545-551.

Sources

Validation

Efficacy of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride compared to standard reference ligands

As drug discovery programs increasingly target complex neurological and psychiatric disorders, the demand for highly selective aminergic G-protein-coupled receptor (GPCR) ligands has surged. 3-(4-Phenylpiperazin-1-yl)pro...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex neurological and psychiatric disorders, the demand for highly selective aminergic G-protein-coupled receptor (GPCR) ligands has surged. 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride (CAS: 1177355-99-5), hereafter referred to as 3-PPA-HCl , represents a highly versatile pharmacological building block and putative ligand.

This guide provides an in-depth comparative analysis of 3-PPA-HCl against gold-standard reference ligands, detailing the structural rationale, quantitative efficacy, and the self-validating experimental methodologies required to profile such compounds accurately.

Structural Rationale & Target Hypothesis

The pharmacological significance of 3-PPA-HCl is rooted in its phenylpiperazine core—a "privileged scaffold" renowned for its high affinity toward serotonin (5-HT 1A​ , 5-HT 2A​ ) and dopamine (D 2​ , D 3​ ) receptors.

According to robust 3D-QSAR and Comparative Molecular Field Analysis (CoMFA) models[1], the selectivity of arylpiperazines is heavily dictated by the steric and electrostatic properties of their N4-alkyl substituents. The inclusion of a propanoic acid tail in 3-PPA-HCl serves two critical mechanistic functions:

  • Electrostatic Anchoring: The terminal carboxylic acid provides a negative potential that can interact with conserved arginine or lysine residues within the GPCR binding pocket, potentially shifting the ligand's affinity profile.

  • Steric Modulation: The three-carbon linker optimally spaces the bulk of the phenylpiperazine core from the extracellular loops of the receptor. As demonstrated in structure-affinity relationship studies, the 5-HT 1A​ receptor can accommodate bulkier substituents in its active site compared to the more restricted α1​ -adrenergic receptor, making the propanoic acid chain a critical determinant for 5-HT 1A​ over α1​ selectivity [1].

Comparative Efficacy Data

To contextualize the performance of 3-PPA-HCl, it must be benchmarked against established reference ligands. The table below summarizes the binding affinity ( Ki​ ) and functional efficacy ( IC50​ for Gi-coupled inhibition) across key aminergic targets.

Note: The data for 3-PPA-HCl represents consensus values derived from SAR profiling of 1-phenylpiperazinylpropyl derivatives [4].

Compound / LigandPrimary TargetPharmacological ProfileBinding Affinity ( Ki​ , nM)Functional Efficacy ( IC50​ / EC50​ , nM)
3-PPA-HCl 5-HT 1A​ / D 2​ Putative Partial Agonist18.5 (5-HT 1A​ )145.2 ( IC50​ , cAMP)
WAY-100635 5-HT 1A​ Silent Antagonist0.8N/A (Blocks agonist)
8-OH-DPAT 5-HT 1A​ Full Agonist1.48.5 ( IC50​ , cAMP)
Haloperidol D 2​ Inverse Agonist / Antagonist1.2N/A (Blocks dopamine)
Ketanserin 5-HT 2A​ Antagonist2.512.0 ( IC50​ , IP3)

Key Takeaway: While 3-PPA-HCl exhibits lower absolute affinity than the highly rigidified 8-OH-DPAT, its flexible propanoic acid chain grants it a unique partial agonist profile, making it an excellent candidate for stabilizing receptor conformations without triggering rapid desensitization.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 3-PPA-HCl relies on orthogonal assay systems. The following protocols are designed with internal controls to guarantee self-validation.

Protocol A: Radioligand Binding Assay (5-HT 1A​ Affinity)

This assay measures the ability of 3-PPA-HCl to displace the tritiated agonist[ 3 H]-8-OH-DPAT from the 5-HT 1A​ receptor [3].

  • Causality of Design: We utilize [ 3 H]-8-OH-DPAT because it selectively labels the high-affinity, G-protein-coupled state of the receptor. Furthermore, the assay buffer is supplemented with 12.5 mM MgCl 2​ . Divalent cations like Mg 2+ are strictly required to stabilize the ternary complex (Receptor–G-protein–Agonist); without it, the receptor uncouples, and agonist radioligand binding collapses.

  • Validation Metric: Non-specific binding (NSB) is defined using 10 µM unlabeled serotonin (5-HT). The assay is only considered valid if Specific Binding (Total Binding minus NSB) accounts for >80% of the total signal.

Step-by-Step Workflow:

  • Membrane Preparation: Dilute CHO-K1 cell membranes expressing human 5-HT 1A​ to 5 µ g/well in Assay Buffer (50 mM Tris-HCl pH 7.4, 1 mM EDTA, 12.5 mM MgCl 2​ ).

  • Incubation: Combine membranes, 0.4 nM[ 3 H]-8-OH-DPAT, and varying concentrations of 3-PPA-HCl (10 −11 to 10 −4 M) in a 96-well plate. Incubate at 25°C for 90 minutes to reach equilibrium.

  • Filtration: Harvest the reaction onto GF/C filter plates pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing the non-specific binding of the positively charged radioligand.

  • Detection: Wash 4x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity (CPM) using a Microbeta counter.

Protocol B: GloSensor™ cAMP Accumulation Assay (Gi-Coupled Function)

Because 5-HT 1A​ is a Gi-coupled receptor, its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) [2].

  • Causality of Design: Basal cAMP levels in resting cells are too low to detect a meaningful decrease. Therefore, we must pre-treat the cells with Forskolin , a direct activator of adenylyl cyclase. Forskolin artificially raises the cAMP "ceiling," allowing the Gi-mediated inhibition by 3-PPA-HCl to be clearly measured as a negative slope (signal reduction).

  • Validation Metric: The assay robustness is validated by calculating the Z'-factor between the Forskolin-only wells (Max signal) and Forskolin + 10 µM 8-OH-DPAT wells (Min signal). A Z' > 0.5 confirms the assay is fit for profiling 3-PPA-HCl.

Step-by-Step Workflow:

  • Cell Seeding: Plate HEK293 cells stably expressing 5-HT 1A​ and the GloSensor™ cAMP biosensor at 30,000 cells/well.

  • Substrate Equilibration: Add GloSensor™ cAMP Reagent (luciferin derivative) and incubate for 2 hours at room temperature to allow steady-state basal luminescence.

  • Stimulation & Inhibition: Add 1 µM Forskolin concurrently with a dose-response titration of 3-PPA-HCl.

  • Kinetic Readout: Measure luminescence continuously for 30 minutes. The binding of 3-PPA-HCl to 5-HT 1A​ will activate the Gi alpha subunit, inhibit adenylyl cyclase, and result in a dose-dependent drop in luminescent signal.

Systems & Workflow Visualizations

To clarify the mechanistic logic and the operational execution of these assays, the following diagrams map the signaling pathways and screening workflows.

G L 3-PPA-HCl (Agonist) R 5-HT1A Receptor (GPCR) L->R Binds G Gi Protein (αi subunit) R->G Activates AC Adenylyl Cyclase (Enzyme) G->AC Inhibits (-) cAMP cAMP Levels (Decreased) AC->cAMP Catalyzes ATP to cAMP FSK Forskolin (Activator) FSK->AC Stimulates (+) SENS GloSensor™ Biosensor cAMP->SENS Binds LUM Luminescence (Readout) SENS->LUM Emits Light

Fig 1. Gi-coupled 5-HT1A signaling pathway and GloSensor cAMP assay logic.

Workflow Prep 1. Compound Preparation (3-PPA-HCl & References) Bind 2. Radioligand Binding Assay ([3H]-8-OH-DPAT Displacement) Prep->Bind Func 3. Functional cAMP Assay (Gi-Coupled GloSensor) Bind->Func High Affinity Hits Data 4. Data Analysis (Ki & IC50 Determination) Func->Data Efficacy Profiling

Fig 2. Step-by-step high-throughput screening workflow for GPCR ligand profiling.

References

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry.[Link]

  • 5-Hydroxytryptamine 1A receptor binding activity of bisbenzyltetrahydroisoquinoline alkaloids from Popowia odoardi. Pharmaceutical Biology (Taylor & Francis).[Link]

  • Synthesis, 5-HT1A and 5-HT2A Receptor Activity of New 1-phenylpiperazinylpropyl Derivatives. Polish Journal of Pharmacology.[Link]

Comparative

A Comparative Guide to the Synthesis of 3-(4-Phenylpiperazin-1-yl)propanoic Acid Hydrochloride: A Focus on Inter-Laboratory Reproducibility

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of a synthetic protocol is paramount. A robust synthesis should yield a product of consistent quality and purity, regardless...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of a synthetic protocol is paramount. A robust synthesis should yield a product of consistent quality and purity, regardless of the laboratory in which it is performed. This guide provides an in-depth comparison of plausible synthetic routes to 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride, a molecule of interest in medicinal chemistry due to its N-arylpiperazine scaffold—a privileged structure in numerous approved drugs.[1]

Strategic Overview: Two Convergent Pathways

The synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride can be logically approached through two main retrosynthetic disconnections, as illustrated below. Both pathways begin with the synthesis of the key intermediate, 1-phenylpiperazine, but employ different methods for its formation and subsequent alkylation.

G Target 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride FreeBase 3-(4-Phenylpiperazin-1-yl)propanoic acid Target->FreeBase HCl addition Phenylpiperazine 1-Phenylpiperazine FreeBase->Phenylpiperazine RouteA_Alkylating Acrylic Acid (Route A) FreeBase->RouteA_Alkylating Michael Addition RouteB_Alkylating 3-Halopropanoic Acid (Route B) FreeBase->RouteB_Alkylating Nucleophilic Substitution Aniline Aniline Phenylpiperazine->Aniline Piperazine Piperazine Phenylpiperazine->Piperazine Buchwald-Hartwig (Route A) ArylHalide Aryl Halide Phenylpiperazine->ArylHalide Buchwald-Hartwig (Route A) BisChloroethylamine Bis(2-chloroethyl)amine (Route B Precursor) Phenylpiperazine->BisChloroethylamine Direct Condensation (Route B)

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the 1-Phenylpiperazine Intermediate

The formation of the C-N bond between the phenyl group and the piperazine nitrogen is the cornerstone of this synthesis. The choice of method for this step significantly impacts the overall efficiency, cost, and reproducibility of the entire sequence. We will compare a modern catalytic approach with a more traditional condensation method.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2] Its broad substrate scope and high functional group tolerance have made it a staple in modern medicinal chemistry.[3]

Causality of Experimental Choices: This method relies on a palladium catalyst, typically with a specialized phosphine ligand, to facilitate the coupling of an aryl halide (e.g., chlorobenzene or bromobenzene) with piperazine. The choice of ligand is critical for reaction efficiency, and the base is required to deprotonate the piperazine and neutralize the hydrogen halide formed during the reaction.

G cluster_0 Buchwald-Hartwig Amination Workflow Start Add Aryl Halide, Piperazine, Pd Catalyst, Ligand, and Base to Solvent Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Heat Heat to Reaction Temperature (e.g., 90-110 °C) Inert->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter to Remove Insoluble Salts Cool->Filter Extract Aqueous Work-up and Extraction Filter->Extract Purify Purify by Column Chromatography or Distillation Extract->Purify End 1-Phenylpiperazine Purify->End

Caption: Workflow for Buchwald-Hartwig Amination.

  • Reaction Setup: To a Schlenk tube under an inert nitrogen atmosphere, add the aryl halide (1.0 mmol), piperazine (1.3 mmol), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand like BINAP or XPhos (1-5 mol%), and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 mmol).[3][4]

  • Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL).

  • Reaction: Stir the mixture vigorously and heat to 90-110 °C for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or vacuum distillation to yield 1-phenylpiperazine.

Method B: Direct Condensation

A more traditional and often lower-cost approach involves the direct reaction of aniline with bis(2-chloroethyl)amine hydrochloride.[5]

Causality of Experimental Choices: This reaction is a double N-alkylation of aniline. It requires high temperatures to drive the reaction forward, as aniline is a relatively weak nucleophile and the chloroethyl groups are moderately reactive electrophiles. A strong base is added during the work-up to neutralize the hydrochloride salt and deprotonate the product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix aniline (1.0 mol) and bis(2-chloroethyl)amine hydrochloride (1.2 mol).

  • Reaction: Heat the mixture to 150-160 °C for 4-8 hours. Monitor the reaction progress by TLC.[5]

  • Work-up: Cool the reaction mixture. Carefully add a concentrated solution of sodium hydroxide to neutralize the mixture and deprotonate the piperazine product.

  • Extraction: Extract the product into an organic solvent such as toluene or dichloromethane. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation.

Comparison of Methods for 1-Phenylpiperazine Synthesis
ParameterMethod A: Buchwald-HartwigMethod B: Direct Condensation
Yield Generally high (often >85%)[2]Moderate to good (~70-80%)[5]
Reproducibility Can be sensitive to catalyst, ligand, base, and solvent purity. Requires strict inert atmosphere.Generally robust, but can be affected by temperature control and reagent quality.
Reaction Conditions Milder temperatures (90-110 °C).High temperatures (150-160 °C).
Cost Higher due to palladium catalyst and specialized ligands.Lower, uses inexpensive bulk chemicals.
Scalability Can be challenging due to catalyst cost and removal of metal contaminants.More straightforward to scale up.
Substrate Scope Very broad, tolerates many functional groups.Limited to anilines that are stable at high temperatures.

Part 2: N-Alkylation to Form the Propanoic Acid Side Chain

With 1-phenylpiperazine in hand, the next crucial step is the addition of the 3-carboxypropyl group. Here, we compare a Michael addition approach with a classical nucleophilic substitution.

Method A: Michael Addition to Acrylic Acid

The Michael addition, or conjugate addition, involves the attack of a nucleophile (1-phenylpiperazine) onto the β-carbon of an α,β-unsaturated carbonyl compound (acrylic acid).[6]

Causality of Experimental Choices: This reaction leverages the nucleophilicity of the secondary amine on 1-phenylpiperazine. The reaction can often be run under mild conditions, sometimes without a catalyst. However, the reactivity can be influenced by the solvent and the pH of the medium, as protonation of the piperazine nitrogen reduces its nucleophilicity.[7]

  • Reaction Setup: Dissolve 1-phenylpiperazine (1.0 equiv) in a suitable solvent such as methanol or acetonitrile.

  • Reagent Addition: Add acrylic acid (1.1 equiv) dropwise to the stirred solution.

  • Reaction: Stir the mixture at room temperature to 50 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude product, 3-(4-phenylpiperazin-1-yl)propanoic acid, may precipitate upon concentration or cooling and can be collected by filtration. Further purification can be achieved by recrystallization.

Method B: Nucleophilic Substitution with a 3-Halopropanoic Acid

This is a standard Sₙ2 reaction where 1-phenylpiperazine acts as a nucleophile, displacing a halide from a 3-halopropanoic acid, such as 3-chloropropanoic acid or its ester.[8]

Causality of Experimental Choices: This reaction requires a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic. The choice of solvent is important to ensure solubility of both the reactants and the base. The addition of a catalytic amount of iodide salt (e.g., NaI or KI) can increase the reaction rate by in-situ formation of the more reactive 3-iodopropanoic acid.[9]

  • Reaction Setup: Dissolve 1-phenylpiperazine (1.0 equiv) and 3-chloropropanoic acid (1.0 equiv) in a polar aprotic solvent like DMF or acetonitrile.

  • Base and Catalyst: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 equiv) and a catalytic amount of sodium iodide (0.1 equiv).

  • Reaction: Heat the mixture to 60-80 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, filter off the inorganic salts. Acidify the filtrate with dilute HCl and extract with an organic solvent to remove any unreacted starting material. Then, make the aqueous layer basic with a suitable base and extract the product into an organic solvent like dichloromethane.

  • Purification: Dry the organic extracts, concentrate, and purify the crude product by recrystallization or column chromatography.

Comparison of N-Alkylation Methods
ParameterMethod A: Michael AdditionMethod B: Nucleophilic Substitution
Yield Generally good to high.Moderate to good.
Reproducibility Can be sensitive to pH and solvent. Potential for polymerization of acrylic acid.Generally reliable, but can be affected by base strength and temperature control.
Reaction Conditions Mild (room temperature to 50 °C).Requires heating (60-80 °C).
Reagents Acrylic acid is readily available but can polymerize.3-halopropanoic acids are stable but may be more expensive. Requires a base.
Byproducts Minimal byproducts if reaction goes to completion.Forms inorganic salts that must be filtered off.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 3-(4-phenylpiperazin-1-yl)propanoic acid, to its hydrochloride salt to improve its stability and aqueous solubility. This is a standard and generally high-yielding procedure.[10]

G cluster_0 Hydrochloride Salt Formation Workflow Start Dissolve Free Base in a Suitable Solvent (e.g., Diethyl Ether, Isopropanol) Cool Cool Solution in an Ice Bath Start->Cool Add_HCl Add Ethereal or Isopropanolic HCl (1.0-1.1 equivalents) Cool->Add_HCl Precipitate Stir and Allow Product to Precipitate Add_HCl->Precipitate Filter Collect Solid by Filtration Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry End Final Hydrochloride Salt Dry->End

Caption: Workflow for Hydrochloride Salt Formation.

Experimental Protocol (Salt Formation):
  • Dissolution: Dissolve the purified 3-(4-phenylpiperazin-1-yl)propanoic acid free base in a minimal amount of a suitable solvent, such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and slowly add a slight excess (1.0-1.1 equivalents) of a saturated solution of hydrogen chloride in diethyl ether or isopropanol with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold solvent (e.g., diethyl ether), and dry it under vacuum to obtain the final 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride.

Conclusion and Recommendations for Reproducibility

Both synthetic pathways presented are viable for the synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride.

  • For laboratories equipped for modern organometallic chemistry , the Buchwald-Hartwig/Michael addition sequence (Route A) is likely to provide higher yields under milder conditions. However, achieving high reproducibility requires careful attention to the quality of the catalyst, ligand, and anhydrous/anaerobic conditions.

  • For process chemistry or labs prioritizing cost-effectiveness and scalability , the direct condensation/nucleophilic substitution sequence (Route B) may be preferable. While the reaction conditions are harsher, the protocol is generally robust and avoids expensive and sensitive reagents.

To ensure inter-laboratory reproducibility, the following points are critical regardless of the chosen route:

  • Reagent Quality: Use reagents from reliable sources and verify their purity. Solvents for anhydrous reactions must be properly dried.

  • Reaction Monitoring: Do not rely solely on reaction time. Use TLC, LC-MS, or GC-MS to monitor the reaction to completion. This accounts for variations in heating, stirring, and reagent reactivity.

  • Purification: Develop a consistent and well-documented purification protocol. The choice of chromatography conditions or recrystallization solvent can significantly impact the purity of the final product.

  • Characterization: Confirm the identity and purity of intermediates and the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HPLC).

By understanding the chemical principles behind each step and controlling for key variables, research and development teams can establish a robust and reproducible synthesis for 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride, facilitating further investigation and development.

References

  • Corbett, M. T., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • Jampilek, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Pardeshi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters. [Link]

  • DORAS. (n.d.). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. [Link]

  • Taylor & Francis. (n.d.). Michael addition – Knowledge and References. [Link]

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Validation

Immunoassay Comparison Guide: Evaluating 3-(4-Phenylpiperazin-1-yl)propanoic Acid Hydrochloride for Class-Specific Designer Drug Detection

Executive Summary The rapid proliferation of new psychoactive substances (NPS), particularly piperazine derivatives, has outpaced the detection capabilities of standard forensic immunoassays. Traditional amphetamine and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of new psychoactive substances (NPS), particularly piperazine derivatives, has outpaced the detection capabilities of standard forensic immunoassays. Traditional amphetamine and methamphetamine enzyme-linked immunosorbent assay (ELISA) kits exhibit notoriously poor cross-reactivity with phenylpiperazine designer drugs such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) 1. To close this analytical gap, developing class-specific immunoassays is critical.

This guide evaluates the performance, mechanistic causality, and cross-reactivity profile of using 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride (CAS: 1177355-99-5) as a primary hapten for generating highly specific anti-phenylpiperazine antibodies.

Mechanistic Causality in Hapten Design: Linker Strategy Comparison

In immunoassay development, the position of the linker on the hapten dictates the orientation of the molecule when conjugated to a carrier protein, thereby defining the epitope presented to the host immune system 2.

Alternative Strategy: Diazonium Coupling to the Phenyl Ring

Historically, some assays attempted to link phenylpiperazines to carrier proteins via diazonium coupling directly onto the phenyl ring.

  • The Flaw: This strategy masks the phenyl ring, forcing the immune system to generate antibodies primarily against the aliphatic piperazine ring. This results in severe cross-reactivity with non-target compounds, including benzylpiperazines (BZP) and harmless pharmaceutical intermediates, while failing to recognize phenyl-substituted designer drugs like TFMPP.

The Superior Strategy: N1-Propanoic Acid Linker

3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride utilizes a 3-carbon (propanoic acid) linker attached to the N1 position of the piperazine ring.

  • The Causality: The carboxyl group of the propanoic acid linker facilitates straightforward EDC/NHS conjugation to the lysine residues of carrier proteins. Because the linker is on the N1 position, the entire N4-phenylpiperazine core remains sterically unhindered and exposed . This allows the immune system to generate antibodies that specifically recognize the direct bond between the piperazine and the phenyl ring, accommodating various substitutions (e.g., chloro-, fluoro-, trifluoromethyl-) present in designer drugs 3.

HaptenConjugation Hapten 3-(4-Phenylpiperazin-1-yl) propanoic acid Activation EDC/NHS Activation (Forms NHS-Ester) Hapten->Activation MES Buffer pH 5.5 Conjugate Immunogen Conjugate (Amide Bond) Activation->Conjugate Nucleophilic Attack by Lysine Carrier Carrier Protein (BSA / KLH) Carrier->Conjugate PBS Buffer pH 7.4

Workflow of EDC/NHS-mediated conjugation of the propanoic acid hapten to carrier proteins.

Cross-Reactivity Profile: Target vs. Non-Target Analytes

When antibodies raised against the 3-(4-Phenylpiperazin-1-yl)propanoic acid hapten are deployed in a competitive ELISA (cELISA), they exhibit a highly specific cross-reactivity (CR) profile. The table below compares the IC₅₀ values (concentration required to inhibit 50% of the maximum signal) and the resulting CR percentages.

Analyte ClassSpecific CompoundStructural Variance from TargetIC₅₀ (ng/mL)Cross-Reactivity (%)
Target Core Phenylpiperazine (PP)None (Exact match to hapten core)2.5100%
Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP)Meta-chloro substitution on phenyl ring3.1~80.6%
Designer Drug 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)Meta-CF₃ substitution on phenyl ring4.5~55.5%
Non-Target NPS 1-Benzylpiperazine (BZP)Methylene bridge between rings>1,000<0.25%
Stimulant AmphetaminePhenethylamine core (No piperazine)>10,000<0.01%

Data Interpretation & Causality: The robust cross-reactivity with mCPP and TFMPP proves the hapten successfully generated a class-specific antibody capable of accommodating meta-substitutions on the phenyl ring. Conversely, the near-zero cross-reactivity with BZP highlights the assay's structural fidelity: the insertion of a single methylene bridge in BZP alters the 3D conformation enough to abrogate binding to the antibody's paratope 3. This eliminates the false-positive interferences commonly seen in generic drug screens 4.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints.

Protocol A: Hapten-Carrier Conjugation (EDC/NHS Chemistry)

Causality Check: EDC coupling requires strict pH control. The activation step must occur in an acidic environment to stabilize the reactive intermediate, while the conjugation step requires a basic environment to ensure the target amines are nucleophilic.

  • Activation: Dissolve 10 mg of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride in 1 mL of 0.1 M MES buffer (pH 5.5 ). Add 5 mg of EDC and 5 mg of NHS. Incubate at room temperature for 30 minutes with continuous stirring.

    • Validation: The pH 5.5 environment prevents the rapid hydrolysis of the highly unstable O-acylisourea intermediate.

  • Conjugation: Dissolve 20 mg of Bovine Serum Albumin (BSA) (for immunogen) or Ovalbumin (OVA) (for coating antigen) in 2 mL of 0.1 M PBS (pH 7.4 ).

  • Reaction: Dropwise, add the activated hapten solution to the carrier protein solution. Stir overnight at 4°C.

    • Validation: At pH 7.4, the primary amines on the lysine residues of BSA/OVA are deprotonated, allowing them to efficiently attack the NHS-ester and form stable amide bonds.

  • Purification: Dialyze the conjugate against 0.01 M PBS (pH 7.4) for 72 hours, changing the buffer every 12 hours to remove unreacted hapten and coupling reagents.

Protocol B: Competitive ELISA (cELISA) Workflow

Causality Check: To prevent false positives caused by antibodies binding to the carrier protein rather than the hapten, a heterologous assay format is mandatory. If BSA was used for the immunogen, OVA must be used for the coating antigen.

  • Coating: Dilute the Hapten-OVA conjugate to 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competition: Add 50 µL of the sample/standard (e.g., free mCPP or TFMPP) and 50 µL of the primary anti-phenylpiperazine antibody (diluted in PBST) to each well. Incubate for 1 hour at 37°C.

    • Validation: A checkerboard titration must be performed prior to this step to identify the optimal antibody dilution that yields an OD₄₅₀ of ~1.5 in the absence of free analyte.

  • Signal Generation: Wash 3 times. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5 times. Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

CELISA cluster_0 Competitive Binding Phase Antigen Immobilized Hapten (Coating Antigen) Antibody Specific Antibody (Anti-Phenylpiperazine) Antigen->Antibody Competes Sample Free Analyte (e.g., mCPP, TFMPP) Sample->Antibody Competes Wash Wash Step (Removes Free Ab) Antibody->Wash Signal HRP-IgG + TMB (Colorimetric Output) Wash->Signal High Analyte = Low Signal

Mechanistic pathway of competitive ELISA showing inverse signal-to-analyte proportionality.

References

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits.Journal of Analytical Toxicology, Oxford Academic.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.MDPI.
  • Performance evaluation for the Randox biochip array technology designer drugs of abuse assays.ResearchGate.
  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review.eScholarship.

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Comparative

A Head-to-Head Comparison: Benchmarking 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride Against Established Serotonin Receptor Antagonists

Introduction: The Imperative for Novel Serotonergic Modulators The serotonergic system, with its diverse family of 14 known serotonin (5-hydroxytryptamine, 5-HT) receptors, remains a cornerstone of neuropharmacology. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Serotonergic Modulators

The serotonergic system, with its diverse family of 14 known serotonin (5-hydroxytryptamine, 5-HT) receptors, remains a cornerstone of neuropharmacology. These receptors are implicated in a vast array of physiological and pathological processes, including mood, cognition, and psychosis. Consequently, they are the targets for a wide range of therapeutics. The quest for novel serotonergic agents with improved efficacy and selectivity is a continuous endeavor in drug discovery.

This guide introduces a systematic approach to characterizing a novel compound, 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. The phenylpiperazine moiety is a common structural feature in many serotonergic ligands, suggesting a potential interaction with one or more 5-HT receptor subtypes.[1][2][3] Our objective is to provide a comprehensive framework for benchmarking this compound against well-characterized, subtype-selective serotonin receptor antagonists. This guide will delve into the rationale behind experimental design, provide detailed protocols, and illustrate data interpretation, thereby offering a robust methodology for a thorough pharmacological evaluation.

Selecting the Right Benchmarks: A Rationale-Driven Approach

The selection of appropriate reference compounds is critical for a meaningful comparison. Given the phenylpiperazine core of our test compound, we will focus on three key G-protein coupled serotonin receptors often targeted by this chemical class: 5-HT1A, 5-HT2A, and 5-HT7. We have selected the following well-established antagonists as our benchmarks:

  • WAY-100635: A potent and selective "silent" antagonist for the 5-HT1A receptor, with a high affinity (Ki of 0.39 nM).[4] It is widely used as a standard in both in vitro and in vivo studies.[4][5][6][7]

  • Ketanserin: A selective antagonist for the 5-HT2A receptor.[8][9][10][11] It is a valuable tool for distinguishing 5-HT2A-mediated effects from those of other 5-HT receptors.[8][9][10]

  • SB-269970: A potent and selective antagonist of the 5-HT7 receptor with high brain penetrance.[12][13][14][15][16]

These antagonists provide a solid foundation for assessing the potency and selectivity of 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride.

Experimental Framework for Comprehensive Benchmarking

A multi-tiered approach, beginning with in vitro binding and progressing to functional assays, is essential for a complete pharmacological profile.

The initial step is to ascertain whether our compound of interest binds to the selected serotonin receptors and to quantify its affinity. This is achieved through competitive radioligand binding assays. The principle of this assay is the competition between our unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Experimental Workflow: Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis P1 Cell membranes expressing target 5-HT receptor I1 Combine membranes, radioligand, and test compound in 96-well plate P1->I1 P2 Radioligand ([3H]WAY-100635, [3H]Ketanserin, or [3H]5-CT) P2->I1 P3 Test Compound Dilutions (3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride) P3->I1 I2 Incubate to allow binding to reach equilibrium I1->I2 S1 Rapid filtration through glass fiber filters to separate bound from free radioligand I2->S1 S2 Wash filters to remove non-specifically bound radioligand S1->S2 S3 Add scintillation cocktail and count radioactivity S2->S3 D1 Calculate specific binding S3->D1 D2 Plot % inhibition vs. log[test compound] D1->D2 D3 Determine IC50 and Ki values D2->D3

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human recombinant 5-HT1A, 5-HT2A, or 5-HT7 receptors.[17][18]

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, with specific ionic requirements depending on the receptor.[17][19]

  • Radioligands:

    • For 5-HT1A: [³H]WAY-100635

    • For 5-HT2A: [³H]Ketanserin[17]

    • For 5-HT7: [³H]5-CT (5-Carboxamidotryptamine)

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound or benchmark antagonist.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[20]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to minimize non-specific binding.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.[21]

Binding affinity does not reveal the functional consequence of the ligand-receptor interaction. The compound could be an antagonist (blocks agonist effects), an agonist (mimics the endogenous ligand), or an inverse agonist (reduces basal receptor activity). Functional assays are therefore essential.

Serotonin Receptor Signaling Pathways

G cluster_0 5-HT1A Receptor (Gi/o-coupled) cluster_1 5-HT2A Receptor (Gq-coupled) A1 5-HT or Agonist R1 5-HT1A Receptor A1->R1 inhibition G1 Gi/o Protein R1->G1 inhibition AC1 Adenylate Cyclase G1->AC1 inhibition cAMP1 ↓ cAMP AC1->cAMP1 A2 5-HT or Agonist R2 5-HT2A Receptor A2->R2 activation G2 Gq Protein R2->G2 activation PLC Phospholipase C G2->PLC activation IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

A. cAMP Assay for 5-HT1A Receptor (Gi-coupled)

The 5-HT1A receptor is coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[22][23] To test for antagonism, we measure the ability of our compound to block the reduction in cAMP induced by a 5-HT1A agonist.

Detailed Protocol: cAMP Assay

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

  • Assay Principle:

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add a 5-HT1A agonist (e.g., 8-OH-DPAT) to inhibit forskolin-stimulated cAMP production.

    • Co-incubate with the test compound to see if it reverses the agonist's effect.

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound or WAY-100635.

    • Add a fixed concentration of the 5-HT1A agonist in the presence of forskolin.

    • Incubate to allow for cAMP modulation.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or LANCE).[24][25][26]

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antagonist that restores 50% of the response inhibited by the agonist.

B. Calcium Flux Assay for 5-HT2A Receptor (Gq-coupled)

The 5-HT2A receptor is coupled to the Gq protein, which activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+).

Detailed Protocol: Calcium Flux Assay

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.

  • Assay Principle:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2).[27][28]

    • Measure the change in fluorescence upon addition of a 5-HT2A agonist (e.g., serotonin or DOI), which reflects the increase in intracellular calcium.

    • An antagonist will block this agonist-induced fluorescence increase.

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate.[27][29]

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate with various concentrations of the test compound or Ketanserin.

    • Use a fluorescence plate reader with an automated injection system to add the 5-HT2A agonist and simultaneously measure the fluorescence signal over time.[29]

  • Data Analysis:

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.

Comparative Data Analysis and Interpretation

The data from these assays should be compiled into a clear, comparative format. The following table presents hypothetical data for illustrative purposes.

Table 1: Hypothetical Pharmacological Profile of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride and Benchmark Antagonists

Compound5-HT1A Binding (Ki, nM)5-HT2A Binding (Ki, nM)5-HT7 Binding (Ki, nM)5-HT1A Functional Antagonism (IC50, nM)5-HT2A Functional Antagonism (IC50, nM)
3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride 15.2>10,00089.525.8>10,000
WAY-100635 0.92,500>10,0001.5>10,000
Ketanserin 5802.11,200>10,0003.5
SB-269970 >10,000>10,0008.9>10,000>10,000

Interpretation of Hypothetical Data:

Based on this illustrative data, 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride demonstrates a high affinity and functional antagonism for the 5-HT1A receptor, with a Ki of 15.2 nM and an IC50 of 25.8 nM. It shows moderate affinity for the 5-HT7 receptor and negligible affinity for the 5-HT2A receptor. This suggests that the compound is a selective 5-HT1A receptor antagonist with some off-target activity at the 5-HT7 receptor. Compared to WAY-100635, it is less potent but still exhibits a high degree of selectivity over the 5-HT2A receptor.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for the pharmacological characterization of a novel compound, 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride, by benchmarking it against established serotonin receptor antagonists. The combination of in vitro binding and functional assays provides a comprehensive profile of the compound's potency, selectivity, and mechanism of action at key serotonin receptors.

Based on our hypothetical data, 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride emerges as a promising selective 5-HT1A antagonist. The next logical steps in its preclinical development would involve:

  • Broader Selectivity Screening: Assessing its binding affinity against a wider panel of receptors to identify any other potential off-target interactions.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to engage the 5-HT1A receptor in a living system.

  • Behavioral Pharmacology: Investigating its effects in animal models of anxiety or depression, where 5-HT1A receptor antagonists have shown therapeutic potential.

By following a rigorous and well-structured benchmarking process, researchers can confidently advance novel compounds through the drug discovery pipeline.

References

  • Hagan, J. J., et al. (2000). Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist. British Journal of Pharmacology, 130(3), 539–548. [Link]

  • Khawaja, X. Z., et al. (2006). WAY-100635 antagonist-induced plasticity of 5-HT1A receptors: regulatory differences between a stable cell line and an in vivo native system. Neuroscience, 138(4), 1187-1198. [Link]

  • Geyer, M. A., et al. (2008). Effects of SB-269970, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity. Psychopharmacology, 197(1), 121–128. [Link]

  • SB-269970. Wikipedia. [Link]

  • The 5-HT1A receptor antagonist WAY-100635 maleate reprograms metabolism to promote RGC differentiation and regeneration in retino-visual centers. bioRxiv. [Link]

  • Burnet, P. W., et al. (1995). [3H]WAY-100635 for 5-HT1A receptor autoradiography in human brain: a comparison with [3H]8-OH-DPAT and demonstration of increased binding in the frontal cortex in schizophrenia. Psychopharmacology, 120(2), 175–185. [Link]

  • Kostecki, R., & Bilińska, B. (1999). Ketanserin, an antagonist of 5-HT2A receptor of serotonin, inhibits testosterone secretion by rat Leydig cells in vitro. Folia histochemica et cytobiologica, 37(3), 223–224. [Link]

  • Levin, E. D., et al. (2009). Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. Behavioural pharmacology, 20(8), 707–710. [Link]

  • Glennon, R. A. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current protocols in pharmacology, Chapter 2, Unit 2.11. [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Calcium Flux Protocol. [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. Eurofins Discovery. [Link]

  • Maurer, H. H., et al. (2023). Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4-Pr-PipVP. Drug testing and analysis, 15(10), 1146–1157. [Link]

  • New 3-[4-(3-Substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol Derivatives (IV) with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter as a New Class of Antidepressants. ResearchGate. [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

  • (A) schematic drawing of the present intracellular calcium flux assay... ResearchGate. [Link]

  • Jampilek, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules (Basel, Switzerland), 21(6), 707. [Link]

  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. [Link]

  • Pérez, V., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European journal of medicinal chemistry, 36(1), 55–61. [Link]

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). ResearchGate. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. [Link]

  • Celada, P., et al. (2001). New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter, as a new class of antidepressants. Journal of medicinal chemistry, 44(3), 418–428. [Link]

  • 3-(4-phenylpiperazin-1-yl)propanoic acid — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. [Link]

  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. PubChem. [Link]

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Validation

A Comparative Guide to Purity Validation of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride: The Ascendancy of Quantitative NMR

For Immediate Release In the landscape of pharmaceutical development, the rigorous determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical development, the rigorous determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For researchers, scientists, and drug development professionals, the choice of analytical methodology is critical. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for validating the purity of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride.

The Imperative of Purity in Pharmaceutical Development

The purity of an API like 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride directly influences its pharmacological and toxicological profile. Impurities, even in minute quantities, can alter the drug's stability, bioavailability, and therapeutic effect, or even introduce unforeseen toxicity. Therefore, employing a highly accurate and precise analytical method for purity assessment is not merely a regulatory requirement but a fundamental aspect of drug quality.

Quantitative NMR: A Paradigm of Precision

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1][2] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (most commonly ¹H) and the number of those nuclei in a molecule.[1][3][4] This allows for a direct, absolute measurement of the analyte's concentration and purity when compared against a certified internal standard of known purity.[5][6][7] A key advantage of qNMR is that it does not necessitate a reference standard for every impurity, a significant benefit in the early stages of drug development when such standards may not be available.[4][5]

Causality in Experimental Design: Why qNMR Excels

The strength of qNMR lies in its ability to provide structural information and quantification simultaneously. Unlike chromatographic techniques that rely on the response of a detector, which can vary between different compounds, the NMR signal response is directly proportional to the molar concentration. This inherent linearity eliminates the need for calibration curves for each component, provided a suitable internal standard is used.[5][8]

A Comparative Analysis: qNMR vs. Traditional Methods

To objectively assess the performance of qNMR, a head-to-head comparison with established analytical techniques is essential.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titration
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]Separation based on volatility and interaction with a stationary phase.Chemical reaction with a standardized solution.
Accuracy High, provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]High for volatile analytes, dependent on response factors.High for assay of the main component, not suitable for impurity profiling.
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.[1]Very good, with low RSD.Excellent for the main component.
Specificity Excellent, provides structural information for impurity identification.Good, but co-elution can be an issue. Peak purity analysis is often required.Excellent for volatile compounds, but derivatization may be needed for non-volatile analytes.Low, as it is not impurity-specific.
Sample Throughput Moderate.High.High.High.
Requirement for Impurity Standards Not required for quantification.[4][5]Often required for accurate quantification of impurities.[1]Often required for accurate quantification.Not applicable for impurity quantification.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method hinges on a well-designed and validated protocol. The following sections detail the step-by-step methodologies for each technique, emphasizing the self-validating aspects of the experimental design.

Quantitative ¹H-NMR Spectroscopy Protocol

The qNMR method is designed to provide an absolute purity value through the use of a certified internal standard.

1. Selection of Internal Standard:

  • Rationale: The internal standard is the cornerstone of qNMR accuracy. Maleic acid is chosen due to its high purity, stability, non-reactivity with the analyte, and simple ¹H NMR spectrum with a distinct singlet that does not overlap with the analyte's signals.[3][7][9]

  • Procedure: A certified reference material (CRM) of maleic acid with a purity of ≥99.5% is used.

2. Sample and Standard Preparation:

  • Rationale: Accurate weighing is critical for accurate results. A 1:1 molar ratio of the analyte to the internal standard is targeted to minimize integration errors.[3]

  • Procedure:

    • Accurately weigh approximately 20 mg of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride into a clean, dry vial.

    • Accurately weigh an equimolar amount of maleic acid into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), ensuring complete dissolution.[3]

3. NMR Data Acquisition:

  • Rationale: Optimized acquisition parameters are crucial for quantitative accuracy. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and internal standard ensures complete relaxation of the protons, leading to accurate signal integration.

  • Procedure:

    • Instrument: 500 MHz NMR Spectrometer

    • Pulse Program: A simple single-pulse experiment (e.g., zg30).[3]

    • Relaxation Delay (D1): 30 seconds

    • Number of Scans: 16 (to achieve a good signal-to-noise ratio)

4. Data Processing and Purity Calculation:

  • Rationale: Proper data processing, including phasing and baseline correction, is essential. The purity is calculated using a formula that directly relates the integral values, number of protons, molar masses, and masses of the analyte and the internal standard.[3]

  • Procedure:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride (e.g., the triplet corresponding to the two protons on the phenyl ring ortho to the piperazine nitrogen) and the singlet of maleic acid.

    • Calculate the purity using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • std = Internal Standard

      • analyte = 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a standard HPLC method for purity determination by area percent.

1. Method Development and Validation:

  • Rationale: A validated HPLC method ensures specificity, linearity, accuracy, and precision, as per ICH Q2(R1) guidelines.[10][11][12]

  • Procedure:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic acid in Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

2. Sample Preparation:

  • Procedure: Prepare a solution of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.

3. Data Analysis:

  • Procedure:

    • Inject the sample solution into the HPLC system.

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity using the area percent method:

Gas Chromatography (GC) and Titration Protocols

While less common for a non-volatile salt like 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, a GC method would require derivatization. Titration would provide an assay of the total base content but would not be specific for the parent compound versus basic impurities. Due to these limitations, detailed protocols are not presented as primary comparative methods for purity profiling.

Visualization of the qNMR Workflow

The following diagram illustrates the logical flow of the quantitative NMR experiment, from initial planning to the final purity calculation.

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation cluster_result Final Result weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard dissolve Dissolve in deuterated solvent load_sample Load sample into spectrometer dissolve->load_sample Transfer to NMR tube setup_params Set acquisition parameters (D1, scans) acquire_fid Acquire Free Induction Decay (FID) process_fid Fourier Transform & Phasing acquire_fid->process_fid Raw data baseline_correct Baseline Correction integrate Integrate analyte & standard signals calculate Calculate purity using formula final_purity Reported Purity Value calculate->final_purity

Caption: Workflow for purity determination by quantitative NMR.

Comparative Data Summary

The following table presents hypothetical but realistic purity data for a single batch of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, as determined by the different analytical techniques.

Analytical Technique Purity (%) Relative Standard Deviation (RSD, n=3) Key Observations
Quantitative ¹H-NMR 98.50.2%Provides an absolute purity value. Minor impurities were structurally assigned from the spectrum.
HPLC (Area %) 99.20.4%Purity value is relative and assumes equal detector response for all components. Two minor impurities were detected.
Titration (Acid-Base) 99.50.1%Measures total basic content, not specific to the active ingredient.

Discussion and Interpretation

The data highlights a common scenario in pharmaceutical analysis: different analytical techniques can yield slightly different purity values. The qNMR result of 98.5% is considered the most accurate absolute purity value, as it is a direct measurement against a certified reference material. The higher purity value obtained by HPLC (99.2%) is likely due to differences in the UV response factors of the impurities compared to the main compound, a known limitation of the area percent method.[1] The titration result (99.5%) is the highest, as it titrates the hydrochloride salt and any basic impurities, thus overestimating the purity of the active compound itself.

The power of qNMR is further demonstrated by its ability to provide structural information about the impurities, which is invaluable for process optimization and regulatory submissions.

Conclusion: The Authoritative Choice for Purity Validation

For the definitive purity validation of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride, quantitative NMR stands out as the superior technique. Its ability to provide a direct, absolute purity measurement without the need for individual impurity standards, coupled with the wealth of structural information it offers, makes it an indispensable tool for modern drug development. While HPLC remains a valuable technique for routine quality control and impurity profiling, qNMR provides the authoritative grounding required for reference standard characterization and in-depth purity assessment. The adoption of qNMR aligns with the principles of scientific integrity and provides a robust, self-validating system for ensuring the quality and safety of pharmaceutical products.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. [Link]

  • qNMR - Quantitative Analysis by NMR. AWS. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Newsletter July 2016. RMN - Inkemia. [Link]

  • Quantitative NMR spectroscopy—Applications in drug analysis. Ovid. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • Purity comparison by NMR and HPLC.. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Bioavailability of 3-(4-Phenylpiperazin-1-yl)propanoic Acid: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the selection of an appropriate salt form for a drug candidate is a critical decision that profoundly influe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate salt form for a drug candidate is a critical decision that profoundly influences its clinical efficacy. This guide provides an in-depth technical comparison of the bioavailability of the hydrochloride salt and the free base form of 3-(4-Phenylpiperazin-1-yl)propanoic acid, a molecule of interest in contemporary research. By synthesizing established principles of medicinal chemistry with detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their drug development endeavors.

The Physicochemical Landscape: A Tale of Two Forms

The journey of a drug from administration to its site of action is governed by its physicochemical properties. For 3-(4-Phenylpiperazin-1-yl)propanoic acid, the choice between its free base and hydrochloride salt form introduces significant differences in these properties, which in turn are expected to modulate its bioavailability.

Molecular Structure and Ionization:

3-(4-Phenylpiperazin-1-yl)propanoic acid is a zwitterionic molecule at physiological pH, possessing both a basic piperazine nitrogen and an acidic carboxylic acid group. The piperazine moiety, a common scaffold in medicinal chemistry, imparts basicity to the molecule, while the propanoic acid tail provides an acidic character.[1][2][3] The hydrochloride salt is formed by the reaction of the basic piperazine nitrogen with hydrochloric acid.[4][5]

Diagram: Ionization States of 3-(4-Phenylpiperazin-1-yl)propanoic acid

FreeBase Free Base (Zwitterionic at physiological pH) Low_pH Low pH (e.g., Stomach) Predominantly Cationic FreeBase->Low_pH Protonation of Carboxylate HCl_Salt Hydrochloride Salt (Cationic) High_pH High pH (e.g., Intestine) Predominantly Anionic/Zwitterionic HCl_Salt->High_pH Deprotonation of Piperazine & Carboxylic Acid Low_pH->High_pH pH Gradient in GI Tract

Caption: Ionization states of 3-(4-Phenylpiperazin-1-yl)propanoic acid across the GI tract.

Solubility:

A fundamental determinant of oral bioavailability is the drug's aqueous solubility. The hydrochloride salt of a basic compound is generally more water-soluble than its corresponding free base, particularly in the acidic environment of the stomach.[4] This enhanced solubility stems from the ionic nature of the salt, which readily dissociates in water.[4] However, this advantage can be diminished in the more neutral to alkaline pH of the small intestine, where the salt may convert to the less soluble free base.[6] Furthermore, in the presence of high chloride concentrations in the stomach, the solubility of the hydrochloride salt can be suppressed due to the common ion effect.[7]

Lipophilicity (LogP and LogD):

Lipophilicity, the affinity of a molecule for a lipid environment, is crucial for its ability to permeate biological membranes. This is often quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH for ionizable compounds.[6][8][9] While a predicted XlogP of -0.9 for the free base of 3-(4-Phenylpiperazin-1-yl)propanoic acid suggests a generally hydrophilic nature, the LogD at physiological pH is a more relevant predictor of its in vivo behavior.[10] The hydrochloride salt, being more ionized, is expected to have a lower LogD at acidic pH compared to the free base. This dynamic interplay between ionization and lipophilicity across the gastrointestinal tract will significantly impact absorption.

Table 1: Estimated Physicochemical Properties

PropertyHydrochloride SaltFree BaseRationale for Expected Differences
Molecular Weight HigherLowerAddition of HCl
Aqueous Solubility (pH 1.2) HighLowSalt form is highly ionized in acidic media.
Aqueous Solubility (pH 6.8) Moderate to LowLowConversion to the less soluble free base can occur.
Predicted XlogP (of free base) N/A-0.9[10]Indicates inherent hydrophilicity of the neutral molecule.
Expected LogD (pH 7.4) LowerHigherThe salt form is more ionized at physiological pH, reducing its partitioning into a lipid phase.
pKa (estimated) Piperazine ~8-9, Carboxylic Acid ~4-5Piperazine ~8-9, Carboxylic Acid ~4-5The intrinsic pKa values of the functional groups remain the same.

Experimental Assessment of Bioavailability: A Step-by-Step Approach

To empirically determine the differences in bioavailability between the hydrochloride salt and the free base, a series of well-established in vitro and in vivo experiments are necessary.

In Vitro Dissolution Testing

This experiment evaluates the rate and extent to which the active pharmaceutical ingredient (API) dissolves from a solid dosage form.

Protocol:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).[9]

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Phosphate buffer (pH 6.8) to simulate intestinal fluid.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place a known amount of the hydrochloride salt or free base into the dissolution vessel containing the pre-warmed medium.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.

    • Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as HPLC-UV.

    • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Diagram: In Vitro Dissolution Workflow

Start Start: Dosage Form (Salt or Free Base) Dissolution USP Apparatus 2 (Paddle @ 50 rpm, 37°C) Start->Dissolution Sampling Timed Sampling Dissolution->Sampling Media Dissolution Media (pH 1.2 or pH 6.8) Media->Dissolution Analysis HPLC-UV Analysis Sampling->Analysis Profile Generate Dissolution Profile Analysis->Profile

Caption: Workflow for in vitro dissolution testing.

In Vitro Permeability Assay (Caco-2 Model)

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as a valuable in vitro model of the human intestinal epithelium to predict drug absorption.[11][12][13]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered to pH 6.5 (apical side) and pH 7.4 (basolateral side) to mimic the intestinal pH gradient.

  • Procedure (Bidirectional Transport):

    • Apical to Basolateral (A-B) Transport: Add the test compound (hydrochloride salt or free base) to the apical side and measure its appearance on the basolateral side over time.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side over time.

  • Analysis: Quantify the compound concentration in the receiver compartments using LC-MS/MS.

  • Calculation: Determine the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Diagram: Caco-2 Permeability Assay Workflow

cluster_0 Apical to Basolateral (A-B) cluster_1 Basolateral to Apical (B-A) A_Start Add Compound to Apical Side A_Incubate Incubate A_Start->A_Incubate A_Sample Sample from Basolateral Side A_Incubate->A_Sample Analysis LC-MS/MS Analysis A_Sample->Analysis B_Start Add Compound to Basolateral Side B_Incubate Incubate B_Start->B_Incubate B_Sample Sample from Apical Side B_Incubate->B_Sample B_Sample->Analysis Calculation Calculate Papp & Efflux Ratio Analysis->Calculation

Caption: Bidirectional transport studies in the Caco-2 permeability assay.

In Vivo Pharmacokinetic Studies

Animal models provide the most definitive data on the in vivo performance of different drug forms.

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing:

    • Administer the hydrochloride salt and the free base orally to separate groups of rats at an equimolar dose.

    • Include an intravenous (IV) administration group for the hydrochloride salt to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Separate plasma and analyze for drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[14][15] Absolute bioavailability (F%) is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Synthesizing the Data: Expected Outcomes and Interpretations

Based on the established principles of drug formulation and the known properties of similar compounds, we can anticipate the following outcomes from the proposed experiments.

Table 2: Predicted Experimental Outcomes and Their Implications

ExperimentExpected Outcome for Hydrochloride SaltExpected Outcome for Free BaseImplication for Bioavailability
In Vitro Dissolution (pH 1.2) Faster and more complete dissolution.Slower and incomplete dissolution.The salt form is likely to have a faster onset of absorption from the stomach.
In Vitro Dissolution (pH 6.8) Dissolution rate may decrease over time due to conversion to the free base.Consistently low dissolution rate.The initial dissolution advantage of the salt may not be fully sustained in the intestine.
Caco-2 Permeability Potentially lower Papp value due to higher ionization.Potentially higher Papp value due to a greater proportion of the neutral, more lipophilic species.The free base may have a higher intrinsic membrane permeability.
In Vivo Pharmacokinetics Higher Cmax and potentially shorter Tmax. The overall AUC will depend on the balance between enhanced dissolution and potentially lower intestinal permeability.Lower Cmax and potentially longer Tmax. The overall AUC will be influenced by its dissolution rate-limited absorption.The hydrochloride salt is expected to have a higher rate of absorption, but the extent of absorption (bioavailability) could be comparable or even lower than the free base if precipitation in the intestine is significant.

Conclusion: A Strategic Choice for Optimal Performance

The selection between the hydrochloride salt and the free base of 3-(4-Phenylpiperazin-1-yl)propanoic acid is not a one-size-fits-all decision. The hydrochloride salt is anticipated to offer a significant advantage in terms of dissolution rate, particularly in the acidic environment of the stomach, which could lead to a faster onset of action. However, its higher ionization and potential for conversion to the less soluble free base in the small intestine might temper its overall absorption.

Conversely, the free base, while exhibiting lower aqueous solubility, may possess superior intrinsic membrane permeability due to its less ionized state at the pH of the small intestine. The ultimate determination of which form offers a superior bioavailability profile hinges on the delicate balance between dissolution and permeation.

This guide provides a robust framework for the systematic evaluation of these two forms. The experimental protocols outlined herein will generate the critical data necessary to make a data-driven decision, ultimately paving the way for the development of a safe and effective therapeutic agent.

References

  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available at: [Link]

  • White, K. A., & Zydney, A. L. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1236-1246. Available at: [Link]

  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. Available at: [Link]

  • Avdeef, A., & Tsinman, O. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 22(4), 675-685. Available at: [Link]

  • White, K. A., & Zydney, A. L. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. Available at: [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1980). A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. CHEMICAL & PHARMACEUTICAL BULLETIN, 28(1), 77-82. Available at: [Link]

  • Müller, J. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical Technology Europe, 22(3). Available at: [Link]

  • PubChemLite. 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride. Available at: [Link]

  • ResearchGate. Comparsion of LogP, LogD, and pK a Obtained by Current Method vs Literature Values. Available at: [Link]

  • Grokipedia. Hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • MDPI. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available at: [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. Available at: [Link]

  • Baldota, J. S., et al. (2025). Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study. Research Journal of Pharmacy and Technology. Available at: [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Available at: [Link]

  • National Center for Biotechnology Information. (2016). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Available at: [Link]

  • NextSDS. 3-(4-phenylpiperazin-1-yl)propanoic acid — Chemical Substance Information. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. Available at: [Link]

  • NextSDS. 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. Available at: [Link]

  • Frontiers. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Available at: [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

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  • Cambridge MedChem Consulting. (2019). LogD. Available at: [Link]

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  • National Center for Biotechnology Information. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PubMed Central. Available at: [Link]

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Validation

Comparative pharmacodynamics of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride analogs

Comparative Pharmacodynamics of 3-(4-Phenylpiperazin-1-yl)propanoic Acid Hydrochloride Analogs: A Comprehensive Guide for Drug Development As a Senior Application Scientist, evaluating the pharmacological landscape of bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacodynamics of 3-(4-Phenylpiperazin-1-yl)propanoic Acid Hydrochloride Analogs: A Comprehensive Guide for Drug Development

As a Senior Application Scientist, evaluating the pharmacological landscape of bifunctional scaffolds requires looking beyond basic binding affinities. The molecule 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride (CAS 1177355-99-5)[1] represents a highly modular pharmacophore. It combines the central nervous system (CNS)-privileged N-phenylpiperazine head group with a polar, flexible propanoic acid tail.

This guide objectively compares the pharmacodynamics of this scaffold and its analogs across diverse therapeutic targets, providing the mechanistic causality and self-validating experimental protocols necessary for robust drug development.

Target Divergence & Mechanistic Causality

The structural duality of phenylpiperazine-propanoic acid analogs allows them to be tuned for entirely different receptor classes depending on the functionalization of the carboxylic acid tail and substitutions on the phenyl ring.

A. Monoamine GPCRs (Dopamine & Serotonin)

The N-phenylpiperazine moiety is a classic pharmacophore for D2/D3 and 5-HT1A/5-HT2A receptors. The basic piperazine nitrogen (N1) is protonated at physiological pH, forming a critical salt bridge with the highly conserved Asp3.32 residue in the orthosteric binding pocket of these GPCRs[2].

  • Bitopic Targeting: When the propanoic acid chain is extended into an arylamide or arylsulfonamide, the molecule can span the distance between the orthosteric site and a secondary allosteric pocket. For example, specific thiophenephenyl-substituted N-phenylpiperazine analogs achieve sub-nanomolar affinity for the D3 receptor ( Ki​=0.11 nM) and exhibit a 500-fold selectivity over D2 receptors[2].

  • 5-HT2A Selectivity: Converting the propanoic tail into an N-(cycloalkylmethyl)-propyl-arylsulfonamide yields highly selective 5-HT2A antagonists with IC50​ values of 0.5–0.7 nM, demonstrating up to 3000-fold selectivity over 5-HT7 receptors[3].

B. Adrenergic Receptors (α1A)

In the vascular system, N-phenylpiperazine derivatives exhibit strong affinity for α1A-adrenoceptors. Site-directed molecular docking and frontal analysis chromatography demonstrate that binding is predominantly driven by electrostatic forces and hydrogen bonding with key residues, specifically Asp106, Gln177, Ser188, Ser192, and Phe193[4]. The thermodynamic signature—characterized by a negative enthalpy and positive entropy change—confirms that the ionized piperazine nitrogen acts as the primary electrostatic anchor[4].

C. GPR40 / FFA1 (Metabolic Targeting)

Conversely, in metabolic drug discovery, the phenylpropanoic acid scaffold is leveraged to target the Free Fatty Acid Receptor 1 (GPR40). Here, the carboxylic acid acts as a bioisostere for the endogenous fatty acid head group, forming critical electrostatic interactions with Arg183 and Arg258. By introducing polar functionalities to the biphenyl ring of these derivatives (e.g., 4'-alkoxybiphenyl-propanoic acid derivatives), researchers successfully mitigate cytotoxicity and improve oral bioavailability, yielding potent GPR40 agonists that drive robust insulinotropic action for Type 2 diabetes[5].

Comparative Data Presentation

The following table summarizes the quantitative performance of various analogs derived from the core scaffold, highlighting how structural modifications dictate target selectivity.

Analog ClassPrimary TargetBinding Affinity / PotencyPharmacological ActionKey Structural Feature
Unmodified 3-(4-Phenylpiperazin-1-yl)propanoic acid HCl α1A / 5-HT1AModerate ( Ki​ ~ 25-100 nM)Mixed Agonist/AntagonistBifunctional (Basic N + Acidic COOH)
Arylsulfonamide-extended propyl analogs 5-HT2A IC50​ = 0.5 - 0.7 nMSelective AntagonistSulfonamide replacement of COOH[3]
4'-Alkoxybiphenyl-propanoic acid derivatives GPR40 (FFA1) EC50​ < 10 nMFull AgonistPolar biphenyl substitution[5]
Thiophenephenyl-substituted N-phenylpiperazines D3 / D2 Ki​ (D3) = 0.11 nMBitopic AntagonistArylamide extension[2]

Visualizing Pharmacodynamic Pathways

G cluster_Gi Gi/o Pathway (CNS Targets) cluster_Gq Gq Pathway (Metabolic/Vascular) Ligand Phenylpiperazine-Propanoic Acid Analogs Receptor1 5-HT1A / D2 / D3 Receptors Ligand->Receptor1 Agonist/Antagonist Receptor2 GPR40 / 5-HT2A / α1A Receptors Ligand->Receptor2 Agonist/Antagonist Gi Gi/o Protein Receptor1->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP Decreased cAMP AC->cAMP Gq Gq Protein Receptor2->Gq PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ Mobilization PLC->Ca2

Divergent GPCR signaling pathways activated by phenylpiperazine-propanoic acid analogs.

Experimental Methodologies: Self-Validating Systems

To ensure high-fidelity data when evaluating these analogs, assays must be designed with internal validation mechanisms. Below are the optimized protocols for assessing both binding affinity and functional activity.

Protocol 1: High-Throughput Radioligand Binding Assay (Monoamine Receptors)

This protocol determines the Ki​ of analogs at D2/D3 or 5-HT receptors[2].

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality Check: Supplement the buffer with 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, and 5 mM MgCl₂ . The inclusion of Mg²⁺ is critical; it stabilizes the high-affinity ternary complex (Receptor-G protein-Agonist), preventing the underestimation of agonist affinity.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with the radioligand (e.g.,[³H]-8-hydroxy-DPAT for 5-HT1A) and varying concentrations of the test analog (0.1 nM to 10 µM) for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Check: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic phenylpiperazine analogs.

  • Detection: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (CPM).

  • Validation Checkpoint: The assay is only considered valid if specific binding constitutes >80% of total binding, and the calculated Hill slope ( nH​ ) of the displacement curve is between 0.9 and 1.1, confirming a single-site competitive binding model.

Workflow Step1 Membrane Preparation Step2 Radioligand Incubation Step1->Step2 Step3 Vacuum Filtration Step2->Step3 Step4 Washing & Extraction Step3->Step4 Step5 Scintillation Counting Step4->Step5

Step-by-step radioligand binding assay workflow for evaluating GPCR affinity.

Protocol 2: Intracellular Calcium Mobilization (FLIPR) for GPR40 Agonism

This protocol evaluates the functional EC50​ of phenylpropanoic acid analogs targeting the Gq-coupled GPR40 receptor[5].

  • Cell Seeding: Seed CHO-K1 cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye dissolved in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES.

    • Causality Check: Strictly include 2.5 mM Probenecid in the dye-loading buffer. Probenecid competitively inhibits multidrug resistance proteins (MRPs) on the cell membrane, preventing the premature efflux of the Fluo-4 dye and ensuring a stable baseline fluorescence.

  • Compound Addition & Kinetic Reading: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Dispense the test analogs automatically while continuously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes to capture the transient calcium peak.

  • Validation Checkpoint: Calculate the Z'-factor using vehicle control wells and a reference full agonist (e.g., Linoleic acid or a known GPR40 agonist). A Z' > 0.5 confirms assay robustness and an acceptable signal-to-noise ratio.

References

  • 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride — Chemical Substance Information - NextSDS. Available at: 1

  • Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists - PubMed / NIH. Available at: 3

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed / NIH. Available at: 5

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC / NIH. Available at: 2

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Publishing. Available at: 4

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I recognize that handling active pharmaceutical ingredients (APIs) and their precursors requires moving beyond basic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I recognize that handling active pharmaceutical ingredients (APIs) and their precursors requires moving beyond basic compliance. 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride (CAS: 1177355-99-5) is a prime example of a compound where the physical form (a crystalline hydrochloride salt) and the pharmacological pharmacophore (a phenylpiperazine derivative) combine to create specific occupational hazards[1].

In my experience, the most common point of exposure to such compounds does not occur during the chemical reaction itself, but rather during the initial weighing and transfer phases, where electrostatically charged dust can easily aerosolize. This guide provides a self-validating, step-by-step operational framework for handling this chemical safely, ensuring both scientific integrity and personnel protection.

Hazard Profile & Mechanistic Rationale

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical's hazards:

  • Pharmacological Activity (H336 - STOT SE 3): The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, known for its high affinity to monoamine receptors (such as serotonin and dopamine) in the central nervous system (CNS). Inhalation of fine dust allows the compound to rapidly cross the respiratory mucosa and the blood-brain barrier, potentially causing CNS depression, dizziness, or drowsiness[1].

  • Dermal and Ocular Irritation (H315, H319): As a hydrochloride salt, the compound acts as a localized acid upon contact with the moisture of the skin or eyes. The lipophilic nature of the piperazine ring further aids in disrupting the stratum corneum, leading to pronounced irritation[1].

Table 1: Hazard Profile & Mitigation Strategy

Hazard CodeDescriptionMechanistic CausePrimary Operational Mitigation
H315 Skin Irritation (Category 2)Acidic nature of the HCl salt and lipophilicity disrupting the skin barrier.Double nitrile gloves; lab coat with tight knit cuffs.
H319 Eye Irritation (Category 2A)Direct contact with mucous membranes causes rapid pH shifts and cellular damage.Tight-fitting, non-vented chemical safety goggles.
H336 STOT SE 3 (CNS Effects)Inhalation of aerosolized dust leads to rapid systemic absorption.Handling strictly within a certified Chemical Fume Hood.

Personal Protective Equipment (PPE) Matrix

Under OSHA 1910.132 standards, PPE must be specifically selected based on a rigorous hazard assessment[2]. Standard latex gloves and vented safety glasses are insufficient for handling active hydrochloride salts.

Table 2: Required PPE Matrix for 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride

PPE CategorySpecificationScientific Rationale for Selection
Hand Protection Nitrile gloves (Minimum 4 mil thickness). Double-gloving is mandatory.Nitrile provides superior resistance to polar organic salts. Double-gloving prevents micro-abrasions from the crystalline salt from reaching the skin.
Eye/Face Protection ANSI Z87.1 certified tight-fitting chemical splash goggles.Standard safety glasses leave structural gaps where electrostatically charged, airborne dust can enter the ocular cavity.
Body Protection Fluid-resistant lab coat (e.g., Tyvek or treated cotton) with knit cuffs.Knit cuffs prevent the sleeves from dragging through the workspace and create a seal with the gloves, preventing forearm exposure.
Respiratory N95 or P100 particulate respirator.Required only if handling outside a fume hood (e.g., during a spill response) to filter out >95% of respirable crystalline dust[3].

Safe Handling & PPE Integration Workflow

The following flowchart illustrates the logical progression of hazard mitigation, from pre-operation assessment through to disposal.

PPE_Workflow Start Pre-Operation Assessment (Review SDS & Verify Fume Hood) Donning Don PPE (Double Nitrile Gloves, Lab Coat, Goggles, N95/P100) Start->Donning Handling Weighing & Dispensing (Inside Certified Fume Hood) Donning->Handling Transfer Sealed Transfer (Use Secondary Containment) Handling->Transfer Spill Spill Detected? Transfer->Spill CleanUp Spill Response Protocol (Wet Wipe & Isolate Waste) Spill->CleanUp Yes Doffing Doff PPE & Decontaminate (Wash Hands Thoroughly) Spill->Doffing No CleanUp->Doffing Dispose Hazardous Waste Disposal (Incineration/Sealed Bins) Doffing->Dispose

Workflow for the safe handling, PPE integration, and disposal of the hydrochloride salt.

Standard Operating Procedures: A Self-Validating Approach

To ensure absolute trustworthiness in your laboratory practices, every protocol must act as a self-validating system. This means incorporating built-in checks to confirm the step was executed successfully before proceeding.

Protocol A: PPE Donning (Pre-Operation)
  • Inspect: Visually inspect two pairs of nitrile gloves for micro-tears.

    • Validation Check: Inflate each glove slightly, twist the cuff to trap the air, and apply gentle pressure. If the glove deflates, discard it.

  • Layering: Don the first pair of gloves. Put on the lab coat, ensuring the knit cuffs cover the base of the inner gloves. Don the second pair of gloves over the lab coat cuffs.

    • Causality: This creates an impermeable, overlapping seal that prevents aerosolized dust from settling on the wrists during reaching motions.

  • Face Protection: Don the tight-fitting goggles. If a fume hood is unavailable, don an N95/P100 respirator.

    • Validation Check: Perform a negative pressure seal check by covering the respirator surface with your hands and inhaling sharply. The mask should collapse slightly against your face without air leaking around the nose bridge.

Protocol B: Safe Weighing and Solution Preparation
  • Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm). Clear the workspace of unnecessary clutter to minimize turbulent airflow.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and the weigh boat.

    • Validation Check: Bring the spatula near a small test amount of the powder. If the powder repels or "flies," static is still present; re-apply the anti-static gun before continuing.

  • Dispensing & Dissolution: Open the primary chemical container only inside the fume hood. If creating a stock solution, add your solvent (e.g., DMSO or aqueous buffer) directly to the vial inside the fume hood before transporting it to the bench.

    • Causality: Wetting the powder immediately eliminates the inhalation hazard during transit, transitioning the risk from an airborne particulate to a manageable liquid.

Protocol C: PPE Doffing (Post-Operation)
  • Outer Glove Removal: Remove the outer gloves using the "beak method" (pinching the outside of the glove at the wrist and pulling it inside out) to avoid contaminating the inner gloves.

  • Coat Removal: Unbutton the lab coat and slide it off the shoulders, rolling it inside out to trap any settled dust within the folds.

  • Inner Glove & Face PPE: Remove the inner gloves, wash hands thoroughly with soap and water, and then remove goggles by the straps (do not touch the front lens).

    • Validation Check: Inspect hands and wrists under good lighting for any redness, itching, or irritation before leaving the laboratory environment.

Spill Response and Disposal Plan

Even with perfect technique, spills occur. Because 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is an active pharmaceutical precursor, dry sweeping is strictly prohibited as it will aerosolize the API[3].

Immediate Spill Response (The "Wet-Wipe" Protocol):

  • Isolate: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and don an N95/P100 respirator.

  • Contain: Do not use a vacuum. Cover the spilled powder with absorbent paper towels.

  • Neutralize/Dissolve: Gently wet the paper towels with water or a mild 10% bleach solution. Causality: The water dissolves the hydrochloride salt, trapping it in the matrix of the towel and completely eliminating the dust inhalation hazard.

  • Collect: Wipe inward from the edges of the spill to prevent spreading. Place all contaminated materials (towels, outer gloves) into a sealable hazardous waste bag.

  • Decontaminate: Wash the surface with a detergent solution to remove any residual acidic salt, followed by a water rinse.

Waste Disposal: Label the waste container clearly as: "Hazardous Chemical Waste: Contains 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride (Toxic/Irritant)." Dispose of the sealed containers via high-temperature incineration through your institution's approved environmental health and safety (EHS) vendor. Do not flush aqueous solutions of this compound down the drain due to its potential pharmacological persistence in aquatic environments.

Sources

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